molecular formula C11H16N2O B1603684 4-(Piperidin-4-yloxy)aniline CAS No. 1023277-58-8

4-(Piperidin-4-yloxy)aniline

Cat. No.: B1603684
CAS No.: 1023277-58-8
M. Wt: 192.26 g/mol
InChI Key: LSTGUMRVMZAHCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperidin-4-yloxy)aniline is a chemical compound with the CAS Registry Number 1023277-58-8 . Its molecular formula is C11H16N2O . This aniline derivative features a piperidine ring connected via an ether linkage, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound is typically characterized by its molecular weight and can be represented by the SMILES notation NC1=CC=C(OC2CCNCC2)C=C1. As a building block, its primary research applications are in the design and synthesis of more complex molecules, particularly for pharmaceutical and biological probing. Researchers utilize this compound in developing potential ligands for various biological targets. For instance, structurally related compounds containing the (piperidin-4-yloxy)aniline moiety have been investigated in the context of benzoimidazol derivatives . Another closely related analog, 4-((1-Methylpiperidin-4-yl)oxy)aniline, is listed with specific safety information, including hazard statements regarding skin irritation and serious eye damage, suggesting that careful handling is required for this family of compounds . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. For more detailed specifications, pricing inquiries, or to check global availability from suppliers, please contact us directly.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-piperidin-4-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTGUMRVMZAHCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609541
Record name 4-[(Piperidin-4-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023277-58-8
Record name 4-[(Piperidin-4-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Piperidin-4-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 4-(Piperidin-4-yloxy)aniline, a key building block in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the primary synthetic strategies, including the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible synthesis. All protocols are presented with a focus on scientific integrity and are supported by authoritative references.

Introduction: The Significance of 4-(Piperidin-4-yloxy)aniline

The 4-(Piperidin-4-yloxy)aniline scaffold is a privileged structural motif found in a diverse array of biologically active molecules. The piperidine ring imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the aniline moiety serves as a versatile handle for further chemical modifications.[1] This unique combination of properties has led to its incorporation into numerous drug candidates targeting a wide range of therapeutic areas, including but not limited to oncology, neuroscience, and infectious diseases.

A thorough understanding of the synthetic pathways to this crucial intermediate is paramount for efficient drug discovery and development. This guide will explore the most prevalent and effective synthetic strategies, providing a comparative analysis to aid in the selection of the most appropriate route for a given research objective.

Strategic Overview of Synthetic Routes

The synthesis of 4-(Piperidin-4-yloxy)aniline can be approached through several distinct strategies. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale of synthesis, and the need for specific protecting group strategies. This guide will focus on the most widely adopted and reliable methods, providing a detailed examination of each.

G cluster_0 Core Synthetic Strategies cluster_1 Starting Materials cluster_2 Final Product SNAr Nucleophilic Aromatic Substitution (SNAr) Reduction Nitro Group Reduction SNAr->Reduction Intermediate Deprotection Protecting Group Removal Reduction->Deprotection Intermediate Final_Product 4-(Piperidin-4-yloxy)aniline Deprotection->Final_Product Final Product Piperidinol N-Protected 4-Hydroxypiperidine Piperidinol->SNAr Reactant Nitrobenzene 1-Fluoro-4-nitrobenzene Nitrobenzene->SNAr Reactant

Figure 1: A high-level overview of the primary synthetic pathway to 4-(Piperidin-4-yloxy)aniline, highlighting the key reaction types involved.

The Workhorse Route: Nucleophilic Aromatic Substitution (SNAr) and Subsequent Reduction

The most common and arguably the most robust synthesis of 4-(Piperidin-4-yloxy)aniline proceeds via a three-step sequence:

  • N-Protection of 4-hydroxypiperidine: To prevent unwanted side reactions at the piperidine nitrogen, a protecting group is installed. The tert-butyloxycarbonyl (Boc) group is a popular choice due to its stability under the subsequent reaction conditions and its facile removal.[2]

  • Nucleophilic Aromatic Substitution (SNAr): The protected 4-hydroxypiperidine is then reacted with an activated nitrobenzene derivative, typically 1-fluoro-4-nitrobenzene. The electron-withdrawing nitro group facilitates the displacement of the fluoride by the alkoxide of the piperidinol.[3][4]

  • Nitro Group Reduction and Deprotection: The nitro group of the resulting intermediate is reduced to an amine, commonly through catalytic hydrogenation.[3] The Boc protecting group is subsequently removed under acidic conditions to yield the final product.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate

This initial step involves the protection of the piperidine nitrogen.

  • Rationale: The Boc protecting group is introduced to prevent the secondary amine of the piperidine from competing with the hydroxyl group as a nucleophile in the subsequent SNAr reaction.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
4-Hydroxypiperidine1.0101.1510.0 g
Di-tert-butyl dicarbonate (Boc)₂O1.1218.2523.7 g
Triethylamine (TEA)1.2101.1913.3 mL
Dichloromethane (DCM)--200 mL

Procedure:

  • To a stirred solution of 4-hydroxypiperidine in dichloromethane at 0 °C, add triethylamine.

  • Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield tert-butyl 4-hydroxypiperidine-1-carboxylate as a white solid.

Step 2: Synthesis of tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate

This is the key ether bond-forming step via an SNAr reaction.

  • Rationale: 1-Fluoro-4-nitrobenzene is an excellent substrate for SNAr due to the strong electron-withdrawing effect of the nitro group, which activates the aromatic ring towards nucleophilic attack. Sodium hydride is used as a strong base to deprotonate the hydroxyl group of the protected piperidinol, forming a potent nucleophile.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
tert-butyl 4-hydroxypiperidine-1-carboxylate1.0201.2710.0 g
1-Fluoro-4-nitrobenzene1.1141.107.7 g
Sodium Hydride (60% dispersion in oil)1.224.002.4 g
Anhydrous N,N-Dimethylformamide (DMF)--100 mL

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C, add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate in anhydrous DMF dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of 1-fluoro-4-nitrobenzene in anhydrous DMF dropwise.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography to yield tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate as a yellow solid.

G Start N-Boc-4-hydroxypiperidine Alkoxide Piperidin-4-oxide Intermediate Start->Alkoxide + NaH NaH NaH in DMF SNAr_Product tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate Alkoxide->SNAr_Product + 1-Fluoro-4-nitrobenzene Nitrobenzene 1-Fluoro-4-nitrobenzene Nitrobenzene->SNAr_Product Reactant

Figure 2: Reaction scheme for the SNAr coupling of N-Boc-4-hydroxypiperidine and 1-fluoro-4-nitrobenzene.

Step 3: Synthesis of 4-(Piperidin-4-yloxy)aniline

This final step involves the reduction of the nitro group and deprotection of the piperidine nitrogen.

  • Rationale: Catalytic hydrogenation with palladium on carbon is a clean and efficient method for reducing aromatic nitro groups to anilines.[3] The subsequent treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), cleaves the Boc protecting group to furnish the desired product.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate1.0322.3710.0 g
Palladium on Carbon (10 wt. %)--1.0 g
Methanol--150 mL
Trifluoroacetic Acid (TFA)-114.0220 mL
Dichloromethane (DCM)--50 mL

Procedure:

  • To a solution of tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate in methanol, add palladium on carbon.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (as monitored by TLC).

  • Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.

  • Dissolve the resulting crude intermediate in dichloromethane.

  • Add trifluoroacetic acid and stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(Piperidin-4-yloxy)aniline as an off-white to pale yellow solid.

Alternative Synthetic Strategies

While the SNAr approach is widely used, other methods can be advantageous under specific circumstances.

Mitsunobu Reaction

The Mitsunobu reaction provides a powerful alternative for the formation of the aryl ether linkage.[5][6][7] This reaction couples an alcohol with a pronucleophile, in this case, 4-aminophenol, under mild, neutral conditions.

  • Causality: This method is particularly useful when dealing with acid- or base-sensitive substrates. The reaction proceeds with an inversion of stereochemistry at the alcohol carbon, which is a key consideration when using chiral starting materials.

Key Reagents:

  • N-Boc-4-hydroxypiperidine

  • 4-Aminophenol (or a protected derivative)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

Challenges:

  • The separation of the product from the triphenylphosphine oxide byproduct can be challenging.

  • The stoichiometry of the reagents must be carefully controlled to avoid side reactions.

Buchwald-Hartwig Amination

For the construction of the C-N bond, the Buchwald-Hartwig amination offers a modern and efficient approach. This palladium-catalyzed cross-coupling reaction can be employed to couple a protected piperidin-4-amine with a 4-halophenol derivative.

  • Causality: This methodology is highly versatile and tolerates a wide range of functional groups. It can be particularly useful if the desired substitution pattern is not readily accessible through other methods.

Key Components:

  • A protected piperidin-4-amine

  • A 4-halophenol derivative (e.g., 4-bromophenol)

  • A palladium catalyst (e.g., Pd₂(dba)₃)

  • A phosphine ligand (e.g., Xantphos)

  • A base (e.g., Cs₂CO₃)

Conclusion

The synthesis of 4-(Piperidin-4-yloxy)aniline is a well-established process with several viable synthetic routes. The choice of a particular method will depend on the specific requirements of the research program, including scale, cost, and the need for functional group tolerance. The SNAr pathway remains the most common and reliable approach for large-scale production due to its high yields and relatively inexpensive starting materials. However, for more specialized applications, the Mitsunobu and Buchwald-Hartwig reactions offer valuable alternatives with their own unique advantages. A thorough understanding of the principles and practical considerations of each method, as outlined in this guide, will enable researchers to make informed decisions and successfully synthesize this important medicinal chemistry building block.

References

  • New Journal of Chemistry. Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. [Link]

  • Wikipedia. 4-Aminophenol. [Link]

  • National Center for Biotechnology Information. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

Sources

Technical Monograph: 4-(Piperidin-4-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Bifunctional Scaffold for Medicinal Chemistry

Executive Summary

4-(Piperidin-4-yloxy)aniline (CAS: 113310-52-4) represents a high-value "privileged scaffold" in modern drug discovery. Its utility stems from its bifunctional nature: it possesses a highly basic secondary aliphatic amine (piperidine) and a weakly basic primary aromatic amine (aniline), linked by a rotationally flexible ether bridge. This structure allows the molecule to act as an ideal linker in fragment-based drug design (FBDD), particularly for kinase inhibitors and GPCR ligands, where it bridges the "hinge-binding" motif with solvent-exposed solubilizing groups.

Structural & Physicochemical Profile

The molecule's dual-amine character creates a distinct amphiphilic profile. The ether linkage provides conformational flexibility (C-O-C bond rotation), allowing the piperidine ring to adopt a chair conformation that projects the aniline moiety into specific binding pockets.

Table 1: Core Physicochemical Data

PropertyValue / DescriptionNote
IUPAC Name 4-(Piperidin-4-yloxy)aniline
CAS Number 113310-52-4Free base
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
pKa (Piperidine) ~10.8 - 11.2Highly Basic (Aliphatic)
pKa (Aniline) ~4.6 - 5.0Weakly Basic (Aromatic)
LogP ~1.4Moderate Lipophilicity
Physical State Off-white to beige solidOxidizes to dark brown/black upon air exposure
Solubility DMSO, Methanol, DCMPoor water solubility (Free base)
Synthetic Production: A Self-Validating Protocol

The industrial standard for synthesizing 4-(Piperidin-4-yloxy)aniline relies on a Nucleophilic Aromatic Substitution (


) followed by nitro-reduction. This route is preferred over Mitsunobu coupling due to scalability and atom economy.
Step 1:

Coupling

Reaction: N-Boc-4-hydroxypiperidine + 1-Fluoro-4-nitrobenzene


N-Boc-4-(4-nitrophenoxy)piperidine.
  • Reagents: Sodium Hydride (NaH, 60% in oil) or Potassium tert-butoxide (KOtBu).

  • Solvent: DMF or THF (Anhydrous).

  • Causality: The hydroxyl group of the piperidine is deprotonated to form an alkoxide, which attacks the electron-deficient aromatic ring of the fluoronitrobenzene. The N-Boc protection is critical to prevent the piperidine nitrogen from acting as a competing nucleophile.

Step 2: Nitro Reduction

Reaction: N-Boc-4-(4-nitrophenoxy)piperidine


N-Boc-4-(4-aminophenoxy)piperidine.
  • Method: Hydrogenation (

    
    , Pd/C) or Iron/Ammonium Chloride (
    
    
    
    ).
  • Protocol Choice: Pd/C is cleaner for small scale; Fe/NH4Cl is preferred if halogen substituents are present elsewhere on the scaffold to avoid dehalogenation.

Step 3: Deprotection (Optional but Common)

Reaction: Acidic cleavage of Boc group (TFA/DCM or HCl/Dioxane) yields the final dihydrochloride salt.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: N-Boc-4-hydroxypiperidine Reagent1 Reagent: 4-Fluoronitrobenzene Base: NaH (1.2 eq) Start->Reagent1 Activation Intermediate1 Intermediate A: N-Boc-4-(4-nitrophenoxy)piperidine Reagent1->Intermediate1 SnAr Coupling (0°C to RT) Reduction Reduction Step: H2 (1 atm), 10% Pd/C Solvent: MeOH Intermediate1->Reduction Nitro Reduction Intermediate2 Intermediate B: N-Boc-4-(4-aminophenoxy)piperidine Reduction->Intermediate2 Yields Aniline Deprotection Deprotection: 4M HCl in Dioxane Intermediate2->Deprotection Boc Removal Final Final Product: 4-(Piperidin-4-yloxy)aniline (Dihydrochloride Salt) Deprotection->Final Precipitation

Caption: Step-wise synthetic pathway from commercial starting materials to the final dihydrochloride salt.

Chemoselectivity & Reactivity Profile

The primary value of this scaffold lies in the ability to differentiate between the two nitrogen centers. This is controlled by pK_a manipulation and steric environment .

The Reactivity Hierarchy
  • Piperidine Nitrogen (

    
    ): 
    
    • Character: Secondary aliphatic amine.[1]

    • Reactivity: Highly nucleophilic, highly basic (pKa ~11).

    • Target: Reacts rapidly with alkyl halides, sulfonyl chlorides, and activated esters.

  • Aniline Nitrogen (

    
    ): 
    
    • Character: Primary aromatic amine.[1]

    • Reactivity: Moderately nucleophilic, weakly basic (pKa ~4.6).

    • Target: Reacts with acid chlorides, isocyanates, and Buchwald-Hartwig coupling partners.

Strategic Functionalization

To selectively functionalize the Aniline while leaving the Piperidine untouched, one must use the N-Boc protected intermediate (Intermediate B in the diagram above). If the free base is used, the piperidine will react first.

To selectively functionalize the Piperidine , one can exploit the pKa difference. At pH 6-7, the piperidine is fully protonated (ammonium form) and unreactive, while a fraction of the aniline remains neutral and available for reaction (though this is difficult to control perfectly; protection strategies are superior).

Reactivity Logic Diagram

ReactivityLogic Input 4-(Piperidin-4-yloxy)aniline (Free Base) Cond_Electrophile Add Electrophile (E+) (1.0 equiv) Input->Cond_Electrophile Path_Pip Major Product: Piperidine-N-E Cond_Electrophile->Path_Pip Kinetic Control (More Basic) Path_Anil Minor Product: Aniline-N-E Cond_Electrophile->Path_Anil Competitive Strategy Strategy for Aniline Functionalization: Use N-Boc Protected Precursor Path_Pip->Strategy Avoid this by...

Caption: Chemoselectivity map demonstrating the dominance of the piperidine nitrogen in competitive functionalization.

Applications in Medicinal Chemistry

This scaffold is ubiquitous in Kinase Inhibitor design.

  • Role: It acts as a "Solvent Front" extender.

  • Mechanism: The aniline moiety often forms hydrogen bonds with the kinase hinge region (or is coupled to a heterocycle that does). The ether linker projects the piperidine ring into the solvent-exposed area.

  • Solubility: The piperidine nitrogen, when protonated at physiological pH, drastically improves the water solubility of otherwise lipophilic kinase inhibitors.

Example Class:

  • BTK Inhibitors: Analogs of Ibrutinib often utilize ether-linked heterocycles to tune potency and metabolic stability.

  • H3 Receptor Antagonists: The basic piperidine nitrogen is a critical pharmacophore feature for binding to the histamine H3 receptor aspartic acid residue.

Handling & Stability Guide

Storage:

  • Free Base: Unstable. Absorbs

    
     from air to form carbamates. Oxidizes (turns black) rapidly. Store under Argon at -20°C.
    
  • Dihydrochloride Salt: Highly stable. Hygroscopic white powder. Store with desiccant at RT or 4°C.

TLC Visualization:

  • Stain: Ninhydrin.

  • Observation: The free amine will stain distinctively (often red/purple).

  • Rf Value: The free base is very polar (streaks on silica). Use 10% MeOH/DCM + 1%

    
     (or Triethylamine) to move the spot.
    
References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22047841, 4-(Piperidin-4-yl)aniline. Retrieved from [Link]

  • American Elements. (n.d.). 4-(Piperidin-4-yl)aniline Properties and Specifications. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). Relative Basicity of Amines and Other Compounds. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier for Piperidine Derivatives. Retrieved from [Link]

Sources

Structural Elucidation of 4-(Piperidin-4-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the structural elucidation of 4-(Piperidin-4-yloxy)aniline . It moves beyond simple spectral listing to provide a logic-driven analytical workflow, specifically addressing the critical differentiation between the target ether-linked scaffold and its common synthetic byproducts.

Technical Guidance for Analytical Characterization & Quality Control

Executive Summary & Compound Identity

4-(Piperidin-4-yloxy)aniline is a bifunctional building block frequently employed in the synthesis of kinase inhibitors and GPCR ligands. Its structure consists of an electron-rich aniline ring connected via an ether linkage to the C4 position of a piperidine ring.

The primary analytical challenge lies in distinguishing the target O-arylated product (ether linkage) from the thermodynamically stable N-arylated regioisomer (amine linkage), a common impurity in nucleophilic aromatic substitution (SNAr) syntheses. This guide provides a self-validating workflow to unambiguously confirm the ether connectivity.

Property Data
IUPAC Name 4-(Piperidin-4-yloxy)aniline
CAS Registry 113310-52-4 (Free base)
Formula C₁₁H₁₆N₂O
Exact Mass 176.1263 Da
Key Functionality Primary Aromatic Amine, Secondary Aliphatic Amine, Ether Linkage

Synthetic Context & Impurity Profiling

Understanding the synthesis informs the elucidation strategy. The standard route involves SNAr displacement of 4-fluoronitrobenzene by piperidin-4-ol, followed by nitro reduction.

  • Critical Quality Attribute (CQA): Regioselectivity.

  • The Risk: Without proper protecting groups (e.g., N-Boc), the piperidine nitrogen is more nucleophilic than the hydroxyl group, leading to 4-(4-nitrophenyl)piperidine (C-N bond) rather than the target C-O bond.

  • Elucidation Goal: Prove the C(Ar)-O-C(Pip) connectivity and rule out C(Ar)-N(Pip) .

Analytical Workflow Logic

The following flowchart illustrates the decision tree for confirming the structure, prioritizing the "Smoking Gun" signals that differentiate the regioisomers.

ElucidationWorkflow Start Crude/Purified Sample HRMS Step 1: HRMS (ESI+) Confirm C11H16N2O (m/z 177.1263) Start->HRMS IR Step 2: FT-IR Check Ether C-O-C (~1230 cm-1) HRMS->IR HNMR Step 3: 1H NMR (DMSO-d6) Diagnostic Signal: Pip-H4 IR->HNMR Decision Pip-H4 Shift? HNMR->Decision Target Target: O-Linked Shift: ~4.2 - 4.4 ppm (Deshielded by Oxygen) Decision->Target > 4.0 ppm Impurity Impurity: N-Linked Shift: ~1.5 - 1.8 ppm (Shielded Alkyl) Decision->Impurity < 2.0 ppm CNMR Step 4: 13C & DEPT Confirm C-O Carbon (~72 ppm) Target->CNMR HMBC Step 5: 2D HMBC Prove Connectivity Pip-H4 -> Ar-C(ipso) CNMR->HMBC

Figure 1: Step-wise logic for structural confirmation, highlighting the critical 1H NMR checkpoint.

Detailed Spectroscopic Analysis

Mass Spectrometry (HRMS)[3]
  • Method: ESI-TOF or Orbitrap (Positive Mode).

  • Expected Result: [M+H]⁺ = 177.1263.

  • Fragmentation Pattern (MS/MS):

    • m/z 84: Piperidine ring fragment (C₅H₁₀N⁺) – characteristic of the aliphatic amine.

    • m/z 109: Loss of piperidine (C₆H₆NO⁺) – characteristic of the aminophenol core.

    • Note: If the N-linked impurity is present, fragmentation often yields m/z 93 (aniline) more dominantly than the aminophenol fragment.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ is recommended over CDCl₃ to prevent amine aggregation and ensure solubility of the polar salt forms if present.

1H NMR: The "Fingerprint" Region

The most critical assignment is the proton at the 4-position of the piperidine ring (H-4' ).

PositionProton TypeMultiplicityShift (δ ppm)Diagnostic Value
Ar-H (2,6) Aromatic (Ortho to O)Doublet (J~9Hz)6.65 – 6.75Shielded by ether oxygen.
Ar-H (3,5) Aromatic (Ortho to NH₂)Doublet (J~9Hz)6.45 – 6.55Shielded by amine. AA'BB' pattern.
Pip-H (4') Methine (O-CH) Septet/Multiplet 4.15 – 4.30 CRITICAL: Downfield due to Oxygen electronegativity. In the N-linked isomer, this proton is upfield (~1.6 ppm).
Pip-H (2',6') Methylene (N-CH₂)Multiplet2.90 – 3.05Adjacent to Nitrogen.
Pip-H (3',5') Methylene (Alkyl)Multiplet1.40 – 1.80Ring puckering.
NH₂ / NH ExchangeableBroad Singlet4.5 – 5.0Disappears with D₂O shake.
13C NMR: Carbon Skeleton Confirmation

The carbon spectrum provides orthogonal confirmation of the ether linkage.

PositionCarbon TypeShift (δ ppm)Notes
Ar-C (1) Quaternary (C-O)~148.0Ipso to oxygen.
Ar-C (4) Quaternary (C-NH₂)~142.0Ipso to amine.
Ar-C (2,6) CH~116.0Ortho to oxygen.
Ar-C (3,5) CH~115.0Ortho to amine.
Pip-C (4') CH (O-CH) ~72.5 CONFIRMATION: Typical ether shift. If N-linked, this carbon appears at ~30-40 ppm.
Pip-C (2',6') CH₂~43.0Alpha to Nitrogen.
Pip-C (3',5') CH₂~31.0Beta to Nitrogen.
2D NMR: Connectivity (HMBC)

To rigorously prove the structure for regulatory filing (IND), you must link the two ring systems.

  • Experiment: 1H-13C HMBC (Heteronuclear Multiple Bond Correlation).

  • Key Correlation: Look for a cross-peak between Pip-H4' (~4.2 ppm) and Ar-C1 (~148 ppm) .

  • Significance: This 3-bond coupling (

    
    ) definitively places the oxygen atom between the aromatic ring and the piperidine C4.
    

Experimental Protocols

Protocol A: NMR Sample Preparation (Self-Validating)
  • Objective: Obtain sharp resolution of the diagnostic H-4' multiplet.

  • Procedure:

    • Weigh 10-15 mg of the compound into a clean vial.

    • Add 0.6 mL of DMSO-d₆ (containing 0.03% TMS).

    • Validation Step: Ensure the solution is clear. If the sample is a hydrochloride salt, add 1 drop of NaOD (in D₂O) or K₂CO₃ to free-base the amines in situ if chemical shifts appear broadened or drifted due to protonation.

    • Acquire 1H NMR with at least 16 scans and a relaxation delay (d1) of 2.0 seconds to allow integration of aromatic protons.

Protocol B: Differentiation from N-Arylated Impurity

If the synthesis involved 4-fluoronitrobenzene and piperidine (without OH), or if the OH was not nucleophilic enough, you may form 4-(4-aminophenyl)piperidine .

FeatureTarget: O-Linked Impurity: N-Linked
Linkage Ar-O -PipAr-N -Pip
Pip H-4' ~4.2 ppm (Methine-O)~2.5 ppm (Methine-Ar) or buried
Pip C-4' ~72 ppm ~40 ppm
Ar C-ipso ~148 ppm (C-O)~150 ppm (C-N)

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22047841, 4-(Piperidin-4-yloxy)aniline. PubChem. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Technical Guide to 4-(Piperidin-4-yloxy)aniline: A Versatile Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds that confer advantageous pharmacological properties is paramount. Among these, heterocyclic compounds containing the piperidine moiety are exceptionally prevalent, valued for their ability to improve physicochemical properties such as solubility and metabolic stability, and to serve as versatile three-dimensional connectors for engaging with biological targets.[1][2] This guide provides an in-depth technical overview of 4-(Piperidin-4-yloxy)aniline, a bifunctional synthetic building block that marries the structural benefits of the piperidine ring with the crucial hydrogen-bonding capabilities of an aniline group through a stable ether linkage.

This compound is of significant interest to researchers and drug development professionals, particularly as a key intermediate for constructing complex therapeutic agents. Its structure is particularly relevant in the design of inhibitors for high-value oncology targets, such as Poly(ADP-ribose) polymerase (PARP).[3][4] We will explore its chemical identity, provide a robust, field-proven synthetic protocol, discuss its critical role in the rational design of PARP inhibitors, and outline essential safety and handling procedures.

Section 1: Compound Identification and Physicochemical Properties

The precise identification and characterization of a synthetic building block are the foundation of reproducible and successful drug discovery campaigns. 4-(Piperidin-4-yloxy)aniline is a key intermediate, often generated in its final form from its more stable and commercially available N-Boc protected precursor.

Chemical Structure:

  • 4-(Piperidin-4-yloxy)aniline: Chemical structure of 4-(Piperidin-4-yloxy)aniline

  • N-Boc Precursor (tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate): Chemical structure of N-Boc-4-(Piperidin-4-yloxy)aniline

The data below pertains to the final, deprotected compound unless otherwise specified.

PropertyValueSource
IUPAC Name 4-((piperidin-4-yl)oxy)anilineN/A
Molecular Formula C₁₁H₁₆N₂ON/A
Molecular Weight 192.26 g/mol N/A
Appearance Expected to be an off-white to brown solidInferred from similar compounds
CAS Number 138277-63-1 (for N-Boc protected precursor)[5]
Solubility Soluble in organic solvents like DCM, Methanol. The hydrochloride salt is expected to be water-soluble.General chemical principles

Section 2: Synthesis and Characterization

The synthesis of 4-(Piperidin-4-yloxy)aniline is reliably achieved through a three-step sequence starting from commercially available materials. The strategy involves forming the aryl ether bond, reducing a nitro group, and finally, removing the piperidine protecting group. This approach ensures high yields and purity, which are critical for subsequent use in drug synthesis.

Overall Synthetic Workflow

Synthetic_Workflow A N-Boc-4-hydroxypiperidine + 4-Fluoronitrobenzene B Step 1: SNAr Reaction (tert-butyl 4-(4-nitrophenoxy) piperidine-1-carboxylate) A->B  NaH, DMF, 80°C   C Step 2: Nitro Reduction (tert-butyl 4-(4-aminophenoxy) piperidine-1-carboxylate) B->C  H₂, Pd/C, MeOH   D Step 3: Boc Deprotection (4-(Piperidin-4-yloxy)aniline) C->D  TFA or HCl/Dioxane, DCM  

Caption: A three-step synthetic route to 4-(Piperidin-4-yloxy)aniline.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate (SNAr Reaction)

  • Causality: This step constructs the core aryl ether linkage via a Nucleophilic Aromatic Substitution (SNAr) reaction. A strong base, sodium hydride (NaH), is used to deprotonate the hydroxyl group of N-Boc-4-hydroxypiperidine, forming a potent nucleophile. The electron-withdrawing nitro group on 4-fluoronitrobenzene activates the aromatic ring, making it susceptible to nucleophilic attack and displacement of the fluoride. Dimethylformamide (DMF) is an ideal polar aprotic solvent that effectively solvates the cation, enhancing the reactivity of the alkoxide.

  • Protocol:

    • To a stirred suspension of Sodium Hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF under a nitrogen atmosphere at 0°C, add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous DMF dropwise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add a solution of 4-fluoronitrobenzene (1.1 eq.) in DMF.

    • Heat the reaction mixture to 80°C and maintain for 4-6 hours, monitoring by TLC for the consumption of starting material.

    • Cool the reaction to room temperature and carefully quench by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the title compound as a yellow solid.

Step 2: Synthesis of tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate (Nitro Reduction)

  • Causality: Catalytic hydrogenation is a clean and efficient method for reducing an aromatic nitro group to an aniline without affecting the Boc protecting group or the ether linkage.[6] Palladium on carbon (Pd/C) is a robust and highly effective catalyst for this transformation, and methanol is a suitable solvent.

  • Protocol:

    • Dissolve the product from Step 1 (1.0 eq.) in methanol.

    • Add 10% Palladium on Carbon (10 mol%).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).

    • Stir vigorously at room temperature for 12-16 hours until TLC analysis indicates complete conversion.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the desired aniline (CAS 138277-63-1), which is often pure enough for the next step.

Step 3: Synthesis of 4-(Piperidin-4-yloxy)aniline (Boc Deprotection)

  • Causality: The tert-butoxycarbonyl (Boc) group is a standard acid-labile protecting group for amines. A strong acid, such as Trifluoroacetic Acid (TFA) or a solution of HCl in dioxane, efficiently cleaves the Boc group to liberate the secondary amine of the piperidine ring. Dichloromethane (DCM) is a common solvent for this reaction.

  • Protocol:

    • Dissolve the product from Step 2 (1.0 eq.) in Dichloromethane (DCM).

    • Add Trifluoroacetic Acid (TFA, 5-10 eq.) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Concentrate the mixture under reduced pressure.

    • Re-dissolve the residue in DCM and neutralize by washing with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 4-(Piperidin-4-yloxy)aniline. The product can be further purified by recrystallization or converted to a stable hydrochloride salt.

Section 3: Application in Medicinal Chemistry - A Scaffold for PARP Inhibitors

The true value of a building block like 4-(Piperidin-4-yloxy)aniline is realized in its application. It serves as a privileged scaffold for designing inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical to DNA repair.[4] PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in the homologous recombination repair pathway, such as tumors harboring BRCA1/2 mutations.[4] This therapeutic strategy is based on the powerful concept of synthetic lethality.

Mechanism of Action: PARP Inhibition and Synthetic Lethality
  • Normal Function: PARP1 enzymes detect single-strand breaks (SSBs) in DNA and recruit other repair proteins.[4]

  • PARP Inhibition: A PARP inhibitor binds to the active site of PARP1, trapping it on the DNA at the site of the break.

  • Consequence: During DNA replication, the trapped PARP-DNA complex causes the replication fork to stall and collapse, converting a repairable SSB into a highly toxic double-strand break (DSB).

  • Synthetic Lethality: In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutated BRCA genes (HR-deficient), these DSBs cannot be repaired, leading to genomic instability and targeted cell death.

PARP_Inhibition_MOA cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (BRCA-mutant, HR Deficient) SSB1 DNA Single-Strand Break (SSB) PARP1 PARP Trapping (Inhibitor) SSB1->PARP1 Replication DSB1 Double-Strand Break (DSB) PARP1->DSB1 Repair1 Homologous Recombination Repair DSB1->Repair1 Survival1 Cell Survival Repair1->Survival1 SSB2 DNA Single-Strand Break (SSB) PARP2 PARP Trapping (Inhibitor) SSB2->PARP2 Replication DSB2 Double-Strand Break (DSB) PARP2->DSB2 NoRepair Failed Repair (HR Deficient) DSB2->NoRepair Death Cell Death (Apoptosis) NoRepair->Death

Caption: The mechanism of synthetic lethality via PARP inhibition.

The 4-(Piperidin-4-yloxy)aniline scaffold is an exemplary pharmacophore for designing novel PARP inhibitors. The aniline nitrogen can act as a crucial hydrogen bond donor, interacting with key residues like Gly863 and Ser904 in the PARP active site.[7] The piperidine ring provides a robust, non-planar anchor that can be functionalized to extend into other pockets of the enzyme, thereby fine-tuning potency, selectivity, and pharmacokinetic properties.[1]

Section 4: Safety, Handling, and Storage

As with all amine-containing aromatic compounds, appropriate safety measures must be strictly followed.

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The N-Boc protected precursor is generally more stable for long-term storage.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Section 5: Conclusion

4-(Piperidin-4-yloxy)aniline represents more than just a chemical intermediate; it is a thoughtfully designed molecular tool for the modern drug hunter. Its synthesis is straightforward and scalable, and its structure embodies key features required for potent and selective interactions with complex biological targets. Its particular relevance to the design of PARP inhibitors underscores its importance in the development of next-generation cancer therapeutics. This guide provides the foundational knowledge for researchers to confidently synthesize, handle, and strategically deploy this valuable building block in their drug discovery programs.

References

  • IJNRD (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). Available at: [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J, 1(1). Available at: [Link]

  • University of Oxford. Synthesis of Niraparib, a cancer drug candidate. Mathematical, Physical and Life Sciences Division. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. Available at: [Link]

  • American Elements. 4-(Piperidin-4-yl)aniline. Available at: [Link]

  • DTIC. (2025). Piperidine Synthesis. Available at: [Link]

  • Choi, S., et al. (2009). Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors. Archives of Pharmacal Research, 32(8), 1165-1171. Available at: [Link]

  • Kharitonov, D. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6433. Available at: [Link]

  • Google Patents. CN106432055A - Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline.
  • Kamal, A., et al. (2015). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 58(18), 7496-7514. Available at: [Link]

  • PrepChem.com. Synthesis of (a) 4-(4-Aminophenoxy)-1-methyl-4-phenylpiperidine. Available at: [Link]

  • Google Patents. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
  • ResearchGate. (2022). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Available at: [Link]

  • Google Patents. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.
  • Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974. Available at: [Link]

  • White Rose Research Online. Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. Available at: [Link]

  • Zhang, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3463-3466. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2024). Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. Available at: [Link]

  • Organic Chemistry Portal. Piperidine synthesis. Available at: [Link]

  • El-Damasy, A. K., et al. (2022). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Medicinal Chemistry, 13(9), 1121-1135. Available at: [Link]

Sources

The Pharmacophoric Engine: 4-(Piperidin-4-yloxy)aniline in Drug Design

[2]

Executive Summary

4-(Piperidin-4-yloxy)aniline (CAS: 54683-93-5) is not a standalone therapeutic agent but a privileged substructure and high-value intermediate in the synthesis of targeted small-molecule inhibitors.[2] It serves as a critical "linker-tail" module in medicinal chemistry, particularly within the development of Tyrosine Kinase Inhibitors (TKIs) and NAMPT inhibitors.[1][2]

Its "mechanism of action" is structural: it provides a bifunctional scaffold that connects a hydrophobic kinase-binding core (via the aniline nitrogen) to a hydrophilic, solvent-interacting tail (the piperidine ring).[2] This guide dissects its pharmacodynamic contributions, synthetic pathways, and role in optimizing oral bioavailability.[1][2]

Molecular Anatomy & Pharmacodynamic Mechanism[1][2]

The utility of 4-(Piperidin-4-yloxy)aniline lies in its ability to solve the "solubility-potency paradox" in drug design.[2] Hydrophobic kinase cores bind well but have poor solubility; this fragment resolves that issue.

The Tripartite Mechanism

The molecule functions through three distinct structural zones, each contributing to the final drug's biological activity:

  • The Aniline "Anchor" (Nucleophile):

    • Role: Acts as the attachment point to the heteroaromatic core (e.g., pyrimidine, quinazoline) via nucleophilic aromatic substitution (

      
      ) or Buchwald-Hartwig coupling.[1][2]
      
    • Binding: In the final drug, the aniline -NH- often functions as a hydrogen bond donor to the "hinge region" of the kinase ATP-binding pocket.

  • The Ether "Swivel" (Linker):

    • Role: The oxygen atom provides rotational freedom, decoupling the electronic systems of the phenyl ring and the piperidine.[1] This prevents the basicity of the piperidine from perturbing the electronics of the aromatic core.[1][2]

    • Geometry: Maintains a specific bond angle (~109.5°) that positions the solubilizing tail into the solvent channel.[1][2]

  • The Piperidine "Warhead" (Solubilizer):

    • Role: The secondary amine (pKa ~10-11) is protonated at physiological pH.[2] This charge improves aqueous solubility and prevents rapid metabolic clearance.[1][2]

    • Interaction: It often forms salt bridges with aspartate or glutamate residues at the rim of the binding pocket or interacts with the "solvent front," reducing non-specific binding.[1]

Visualization: Pharmacophoric Logic

The following diagram illustrates how this fragment integrates into a theoretical Kinase Inhibitor (e.g., targeting EGFR or VEGFR).

Pharmacophorecluster_bindingBiological Interaction ZoneCoreHeteroaromatic Core(Scaffold)AnilineAniline NH(H-Bond Donor)Core->Aniline  Covalent Bond  PhenylPhenyl Ring(Spacer)Aniline->PhenylHingeKinase Hinge RegionAniline->HingeH-BondEtherEther Linkage (-O-)(Flexibility)Phenyl->EtherPiperidinePiperidine Ring(Solubility/Solvent Interaction)Ether->PiperidineSolventSolvent Channel / LysosomePiperidine->SolventIonic/Polar

Caption: Structural logic of 4-(Piperidin-4-yloxy)aniline as a linker-tail moiety in kinase inhibitor design.[2]

Synthetic Pathways & Process Chemistry[1][3]

Reliable synthesis of this intermediate is a prerequisite for reproducible drug manufacturing.[1][2] The standard industrial route utilizes a Nucleophilic Aromatic Substitution (

12
Step-by-Step Protocol (N-Boc Route)

Objective: Synthesis of 4-(Piperidin-4-yloxy)aniline dihydrochloride.

Reagents:

  • 1-Fluoro-4-nitrobenzene (Starting Material A)[2]

  • N-Boc-4-hydroxypiperidine (Starting Material B)[2]

  • Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)[2]

  • Palladium on Carbon (Pd/C) /

    
    [1][2][3]
    
  • HCl in Dioxane[2]

Workflow Table:

StepOperationReagents/ConditionsKey MechanismCritical Quality Attribute (CQA)
1 Coupling NaH (1.2 eq), DMF, 0°C to RT

Displacement
Absence of bis-arylated impurity.
2 Workup Water quench, EtOAc extractionPhase SeparationRemoval of unreacted fluoride.
3 Reduction 10% Pd/C,

(1 atm), MeOH
Nitro -> AnilineComplete reduction without ring hydrogenation.
4 Deprotection 4M HCl in Dioxane, RTBoc RemovalQuantitative removal of carbamate.
5 Isolation Filtration of precipitateSalt FormationHygroscopicity control of HCl salt.
Reaction Scheme Visualization

SynthesisSM11-Fluoro-4-nitrobenzeneStep1Step 1: S_NAr Coupling(NaH, DMF, 0°C)SM1->Step1SM2N-Boc-4-hydroxypiperidineSM2->Step1Inter1Intermediate 1:tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylateStep2Step 2: Hydrogenation(H2, Pd/C, MeOH)Inter1->Step2Inter2Intermediate 2:tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylateStep3Step 3: Acidic Deprotection(HCl/Dioxane)Inter2->Step3FinalFinal Product:4-(Piperidin-4-yloxy)aniline (HCl Salt)Step1->Inter1Step2->Inter2Step3->Final

Caption: Industrial synthesis workflow for 4-(Piperidin-4-yloxy)aniline via the N-Boc protected route.

Case Studies in Drug Development

This scaffold is not merely theoretical; it appears in the patent literature for high-profile targets.[2]

NAMPT Inhibitors

Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors are emerging anti-cancer agents.[1][2]

  • Application: In patent WO2013170113A1, 4-(piperidin-4-yloxy)aniline is used to synthesize analogs of FK866 .[2]

  • Mechanistic Role: The aniline moiety binds to the tunnel region of the NAMPT enzyme, while the piperidine tail extends towards the solvent interface, improving the poor solubility often associated with the biaryl urea core of NAMPT inhibitors [1].[1]

Kinase Inhibitors (General Class)

While specific blockbuster drugs like Ibrutinib or Gefitinib use variations (phenoxyphenyl or morpholine tails), 4-(piperidin-4-yloxy)aniline is a standard "library building block" for Fragment-Based Drug Discovery (FBDD) .[2]

  • Usage: It is frequently coupled with 2,4-dichloropyrimidines or 4-chloroquinazolines.[1]

  • Advantage: The ether oxygen lowers the lipophilicity (LogP) compared to a direct carbon linker, while the piperidine provides a handle for further diversification (e.g., N-alkylation to fine-tune potency).[2]

Quality Control & Impurity Profiling

When using this intermediate for GMP synthesis, the following impurity profile must be monitored:

Impurity TypeOriginDetection MethodLimit (Typical)
Nitro-Precursor Incomplete hydrogenation of Inter1HPLC (UV 254nm)< 0.10%
Des-Boc Aniline Premature deprotection during reductionHPLC / MS< 0.50%
Bis-ether Over-reaction of NaH with difluorobenzene (if present in SM)LC-MS< 0.10%
Fluoride Content Residual from

step
Ion Chromatography< 50 ppm

Self-Validating Protocol: To ensure the "Trustworthiness" of your batch, perform a 1H NMR in DMSO-d6 .[2]

  • Diagnostic Signal: Look for the multiplet at

    
     4.3-4.5 ppm (methine proton of the ether linkage).[2]
    
  • Validation: The integration of the aromatic protons (AA'BB' system,

    
     ~6.5 and ~6.7 ppm) must match the piperidine methylene protons (2:1 ratio).[1][2]
    

References

  • Google Patents. (2013).[1][2] Nampt inhibitors - WO2013170113A1.[1][2] Link

  • PubChem. (n.d.).[1][2] 4-(Piperidin-4-yloxy)aniline Compound Summary. National Library of Medicine.[1][2] Link[1][2]

  • Journal of Medicinal Chemistry. (2014). Discovery of Novel NAMPT Inhibitors. (General reference for the class mechanism). Link

  • Vertex AI Search. (2025).[1][2] Synthesis and biological activity of piperidine derivatives. (Contextual data on piperidine pharmacophores). 4[1][2][5]

Strategic Utilization of 4-(Piperidin-4-yloxy)aniline Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(Piperidin-4-yloxy)aniline moiety represents a high-value pharmacophore in modern drug discovery, particularly within the fields of oncology (Kinase inhibitors) and metabolic regulation (NAMPT inhibitors). Unlike its carbon-linked analog (4-(piperidin-4-yl)aniline) or nitrogen-linked analog (4-(piperidin-1-yl)aniline), the ether-linked variant offers unique conformational flexibility, hydrogen-bond accepting capability, and a specific vector for projecting solubilizing groups into solvent-exposed protein pockets.

This technical guide provides a rigorous analysis of the scaffold's synthesis, physicochemical properties, and application in structure-activity relationship (SAR) campaigns. It is designed for medicinal chemists seeking to optimize potency and pharmacokinetic (PK) profiles by leveraging this specific linker-tail combination.

Medicinal Chemistry Rationale: The "Ether-Piperidine" Advantage

In the optimization of small molecule inhibitors, the transition from a hit to a lead often requires the addition of a solubilizing group that does not disrupt the primary binding mode. The 4-(Piperidin-4-yloxy)aniline scaffold serves this function through three distinct mechanisms:

  • Solvent Channel Extension: The aniline nitrogen typically acts as the "hinge binder" or core attachment point. The para-ether linkage projects the piperidine ring approximately 6-8 Å away from the aromatic core, allowing it to exit the hydrophobic binding pocket and interact with hydrophilic residues in the solvent channel.

  • Physicochemical Modulation:

    • pKa: The secondary amine of the piperidine (pKa ~10-11) is protonated at physiological pH, significantly enhancing aqueous solubility.

    • Linker Geometry: The ether oxygen introduces a bond angle of ~110°, distinct from the linear vector of a direct C-C bond or the planar geometry of an amide. This "kink" can be critical for avoiding steric clashes with gatekeeper residues.

  • Metabolic Stability: Unlike ester or amide linkers, the aryl-alkyl ether bond is generally resistant to plasma esterases and amidases, improving the compound's half-life (

    
    ).
    
Comparative Analysis of Linkers
Linker TypeGeometryH-Bond PropertiesMetabolic Risk
Ether (-O-) Angled (~110°), Flexible Acceptor only Low (Stable)
Amide (-CONH-)Planar, RigidDonor & AcceptorModerate (Hydrolysis)
Carbon (-CH2-)Tetrahedral, FlexibleNoneLow (Oxidation)
Direct BondLinear, RigidNoneLow

Synthetic Protocols

The synthesis of 4-(Piperidin-4-yloxy)aniline derivatives relies on robust Nucleophilic Aromatic Substitution (


) chemistry. The following protocol is a field-validated method for multigram-scale preparation.
Core Retrosynthesis

The target is accessed via the coupling of 4-fluoronitrobenzene and N-Boc-4-hydroxypiperidine , followed by nitro reduction and optional deprotection.

Detailed Experimental Workflow
Step 1: Ether Formation (

)
  • Reagents: 1-Fluoro-4-nitrobenzene (1.0 eq), tert-Butyl 4-hydroxypiperidine-1-carboxylate (1.1 eq), Sodium Hydride (60% dispersion, 1.2 eq) or Potassium tert-butoxide (1.2 eq).

  • Solvent: Anhydrous DMF or THF.

  • Conditions:

    
     to RT, 4-12 hours.
    

Protocol:

  • Suspend NaH (1.2 eq) in anhydrous DMF at

    
     under 
    
    
    
    .
  • Dropwise add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.1 eq) in DMF. Stir for 30 min to generate the alkoxide.

  • Add 1-fluoro-4-nitrobenzene (1.0 eq) slowly to control exotherm.

  • Warm to room temperature and monitor by LC-MS for the formation of tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate.

  • Workup: Quench with water, extract with EtOAc, wash with brine/LiCl solution (to remove DMF), dry over

    
    , and concentrate.
    
Step 2: Nitro Reduction
  • Reagents:

    
     (10% w/w), 
    
    
    
    (balloon or 1 atm).
  • Solvent: MeOH or EtOH.

  • Conditions: RT, 2-6 hours.

Protocol:

  • Dissolve the nitro intermediate in MeOH.

  • Add 10% Pd/C catalyst (5-10 wt% loading).

  • Purge with

    
     gas and stir vigorously at RT.
    
  • Validation: Monitor for the disappearance of the nitro peak and appearance of the aniline (

    
     shift of -30 Da).
    
  • Workup: Filter through Celite to remove Pd. Concentrate to yield tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate.[1]

Step 3: Coupling & Deprotection (Downstream)

The resulting aniline is typically coupled to a heteroaryl chloride (e.g., 4-chloropyrimidine) via a second


 or Buchwald-Hartwig amination. The Boc group is removed last using 4M HCl in Dioxane or TFA/DCM to release the solubilizing amine.
Synthetic Pathway Visualization

Synthesis Start1 4-Fluoronitrobenzene Intermediate Nitro-Ether Intermediate (Boc-Protected) Start1->Intermediate NaH, DMF SNAr, 0°C -> RT Start2 N-Boc-4-Hydroxypiperidine Start2->Intermediate Product 4-(Piperidin-4-yloxy)aniline (Boc-Protected) Intermediate->Product H2, Pd/C MeOH, Reduction Final Target Drug (Kinase/NAMPT Inhibitor) Product->Final 1. Heteroaryl-Cl Coupling 2. TFA/DCM (Boc Removal)

Figure 1: Validated synthetic route for accessing the 4-(Piperidin-4-yloxy)aniline core.

Case Studies & Applications

Case Study 1: NAMPT Inhibitors

Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in NAD+ biosynthesis, often upregulated in cancers.

  • Application: In patent WO2013170113A1 , the 4-(piperidin-4-yloxy)aniline scaffold is used as a linker to connect the zinc-binding warhead (or pyridine cap) to the hydrophobic tail.

  • Role: The ether oxygen provides the necessary flexibility for the piperidine tail to navigate the narrow tunnel of the NAMPT dimer interface, while the aniline nitrogen forms a urea or amide linkage crucial for orienting the inhibitor.

Case Study 2: Kinase Inhibitor Design (General)

In the design of Type I or Type II kinase inhibitors (e.g., targeting ALK, ROS1, or FLT3):

  • The Problem: Many "hinge-binding" cores (quinazolines, aminopyrimidines) suffer from poor solubility.

  • The Solution: Attaching 4-(piperidin-4-yloxy)aniline at the C4 or C6 position of the pyrimidine ring.

  • Mechanism: The aniline NH hydrogen bonds with the hinge region (e.g., Met residue). The piperidine tail extends into the solvent front, where the protonated amine interacts with aspartate or glutamate residues often found at the rim of the ATP pocket.

Biological Characterization & Assays[2]

To validate derivatives containing this scaffold, the following hierarchical assay cascade is recommended.

In Vitro Potency (Biochemical)
  • Assay Type: FRET or TR-FRET (e.g., LanthaScreen).

  • Readout:

    
     values.
    
  • Critical Control: Compare the ether linked analog against the direct bond analog (4-(piperidin-4-yl)aniline) to determine if the oxygen linker improves affinity (via flexibility) or decreases it (entropic penalty).

Cellular Viability
  • Cell Lines: Target-dependent (e.g., H1975 for EGFR, Karpas-299 for ALK).

  • Assay: CellTiter-Glo (ATP quantification).

  • Metric:

    
     (Growth Inhibition).
    
ADME Profiling (Crucial for this Scaffold)

Since the primary purpose of this scaffold is property modulation, these assays are mandatory:

  • Kinetic Solubility: pH 7.4 (PBS). Expect >50 µM due to the piperidine.

  • Microsomal Stability: Human/Mouse liver microsomes. The ether linkage is stable; monitor for N-dealkylation of the piperidine or oxidation of the aniline ring.

  • hERG Inhibition: Piperidines can be hERG blockers.

    • Mitigation: If hERG signal is high, introduce polarity on the piperidine (e.g., 4-OH, 4-F) or cap the nitrogen with a small acyl group.

SAR Decision Logic

SAR_Logic Hit Aromatic Core Hit (Poor Solubility) Decision Select Solubilizing Tail Hit->Decision OptionA Direct C-C Link (Rigid) Decision->OptionA OptionB Ether Linker (-O-) (Flexible, Angled) Decision->OptionB Test Evaluate IC50 & Solubility OptionB->Test Outcome1 Good Potency High Solubility Test->Outcome1 Optimal Profile Outcome2 hERG Liability Test->Outcome2 Lipophilic Cation Issue Fix Add Polar Group to Piperidine (e.g., N-Acetyl, 3-F) Outcome2->Fix Fix->Outcome1

Figure 2: SAR decision tree for optimizing solubility and safety using the piperidine-ether scaffold.

References

  • Source: WIPO Patent WO/2013/170113.
  • Chemical Structure & Identifiers

    • Source: PubChem Compound Summary.[2]

    • Title: 4-(Piperidin-4-yloxy)aniline (CID 44200769).[1]

    • Relevance: Verification of chemical structure and CAS registry (1023277-58-8).
    • URL:[Link]

  • General Kinase Inhibitor SAR

    • Source: Journal of Medicinal Chemistry.
    • Title: Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363). (Example of piperidine utility in kinases).
    • URL:[Link]

Sources

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 4-(Piperidin-4-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of 4-(Piperidin-4-yloxy)aniline through Pharmacokinetic Characterization

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is contingent not only on its pharmacodynamic potency but also, critically, on its pharmacokinetic profile. The molecule 4-(Piperidin-4-yloxy)aniline, a compound of interest for its potential therapeutic applications, stands at this crucial juncture. Its structural motifs, featuring a piperidine ring linked via an ether to an aniline moiety, suggest a complex interplay with biological systems. Understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to predicting its in vivo behavior, optimizing dosing regimens, and ensuring a favorable safety profile.

This technical guide provides a comprehensive framework for the pharmacokinetic characterization of 4-(Piperidin-4-yloxy)aniline. We will delve into the theoretical considerations based on its structure and present a suite of validated experimental protocols to empirically determine its ADME profile. This document is designed to be a practical resource for researchers, offering not just procedural steps but also the underlying scientific rationale, thereby ensuring robust and reliable data generation. Our approach is grounded in the principles of scientific integrity, with a focus on self-validating experimental systems and adherence to regulatory guidelines.[1][2]

Section 1: Predicted Pharmacokinetic Profile of 4-(Piperidin-4-yloxy)aniline

Based on its chemical structure, we can anticipate several key pharmacokinetic characteristics that warrant experimental investigation.

  • Absorption: The aniline and piperidine moieties impart a degree of polarity, which may influence passive diffusion across the intestinal epithelium. The potential for ionization at physiological pH could further impact its absorption.[3] The presence of nitrogen atoms also suggests that it could be a substrate for uptake transporters.

  • Distribution: The compound's moderate lipophilicity, inferred from its structure, may allow for distribution into various tissues. However, the extent of plasma protein binding will be a critical determinant of the unbound fraction available to exert its pharmacological effect.[4][5]

  • Metabolism: The aniline and piperidine rings are susceptible to several metabolic transformations. The aniline moiety may undergo N-acetylation or ring hydroxylation.[6] The piperidine ring is a potential site for oxidation. The ether linkage could also be a site of metabolic cleavage. Cytochrome P450 (CYP) enzymes are likely to be involved in its oxidative metabolism.[3][7]

  • Excretion: The parent compound and its metabolites are expected to be eliminated through both renal and fecal routes. The extent of each will depend on the polarity of the metabolites formed.

Section 2: In Vitro ADME Profiling: A Step-by-Step Approach

A tiered approach to in vitro ADME assays is recommended to efficiently characterize the pharmacokinetic properties of 4-(Piperidin-4-yloxy)aniline.[7][8][9]

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential.

  • Aqueous Solubility: Determining the kinetic and thermodynamic solubility is crucial for interpreting data from subsequent assays and for formulation development.

  • Lipophilicity (LogD7.4): This parameter will provide an initial indication of the compound's likely membrane permeability and potential for plasma protein binding.

Absorption and Permeability

The Caco-2 permeability assay is a well-established in vitro model for predicting human intestinal absorption.[10][11][12]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on semi-permeable supports in multi-well plates and cultured until a confluent, differentiated monolayer is formed.[12] The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).[13][14]

  • Dosing: A solution of 4-(Piperidin-4-yloxy)aniline (e.g., 10 µM) is added to the apical (A) or basolateral (B) side of the monolayer.[14]

  • Sampling: At predetermined time points (e.g., 2 hours), samples are collected from the opposite chamber.[14]

  • Analysis: The concentration of the compound in the collected samples is quantified using a validated LC-MS/MS method.[12][15][16]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined to assess the potential for active efflux.[11]

Diagram: Caco-2 Permeability Assay Workflow

Caco2_Workflow cluster_prep Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed->culture teer Verify monolayer integrity (TEER) culture->teer dose_A Dose Apical side teer->dose_A dose_B Dose Basolateral side teer->dose_B incubate Incubate at 37°C dose_A->incubate dose_B->incubate sample_A Sample Basolateral side incubate->sample_A sample_B Sample Apical side incubate->sample_B lcms Quantify with LC-MS/MS sample_A->lcms sample_B->lcms calc Calculate Papp and Efflux Ratio lcms->calc

Caption: Workflow for assessing intestinal permeability using the Caco-2 cell model.

Metabolic Stability

The liver microsomal stability assay provides a measure of the compound's susceptibility to Phase I metabolism.[17][18]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation: Working solutions of 4-(Piperidin-4-yloxy)aniline and positive controls (e.g., verapamil for high clearance, diazepam for low clearance) are prepared.[19]

  • Incubation: The compound is incubated with pooled human or rat liver microsomes at 37°C in the presence of NADPH to initiate the metabolic reaction.[6][18][20] A parallel incubation without NADPH serves as a negative control.[17]

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[17][19]

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[6][18]

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.[6]

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[6]

Diagram: Metabolic Stability Assessment

Metabolic_Stability cluster_incubation Incubation at 37°C cluster_sampling Time-course Sampling cluster_analysis Quantification & Analysis compound 4-(Piperidin-4-yloxy)aniline mix Incubation Mixture compound->mix microsomes Liver Microsomes microsomes->mix nadph NADPH nadph->mix t0 T=0 min mix->t0 t5 T=5 min mix->t5 t15 T=15 min mix->t15 t30 T=30 min mix->t30 t60 T=60 min mix->t60 quench Quench Reaction t0->quench t5->quench t15->quench t30->quench t60->quench lcms LC-MS/MS Analysis quench->lcms calc Calculate t1/2 and CLint lcms->calc

Caption: Procedure for determining metabolic stability in liver microsomes.

Plasma Protein Binding

Equilibrium dialysis is the gold standard for determining the extent of plasma protein binding.[21]

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

  • Apparatus Setup: An equilibrium dialysis apparatus with a semi-permeable membrane is used.[4]

  • Sample Preparation: One chamber is filled with plasma (human or animal) containing 4-(Piperidin-4-yloxy)aniline, and the other chamber is filled with a protein-free buffer.[4][5]

  • Equilibration: The apparatus is incubated at 37°C with gentle shaking to allow the unbound compound to diffuse across the membrane until equilibrium is reached (typically 4-6 hours).[5]

  • Sampling: Aliquots are taken from both the plasma and buffer chambers.[4][5]

  • Analysis: The concentration of the compound in both aliquots is determined by LC-MS/MS.[4][5]

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Metabolite Identification

In vitro metabolite identification studies are crucial for understanding the biotransformation pathways of a drug candidate.[22][23][24][25]

Experimental Protocol: In Vitro Metabolite Identification

  • Incubation: 4-(Piperidin-4-yloxy)aniline is incubated with human hepatocytes or liver microsomes under conditions that promote metabolism.[22]

  • Sample Preparation: The incubation mixture is processed to remove proteins and other interfering substances.

  • Analysis: The sample is analyzed using high-resolution LC-MS/MS to detect and characterize potential metabolites.[26][27]

  • Data Interpretation: The mass spectral data is interpreted to propose the structures of the metabolites.[23]

Section 3: In Vivo Pharmacokinetic Studies in Rodents

Following promising in vitro data, in vivo studies in animal models, typically rats, are conducted to understand the compound's behavior in a whole organism.[28][29][30][31]

Study Design

A typical study design involves administering 4-(Piperidin-4-yloxy)aniline to a cohort of rats via both intravenous (IV) and oral (PO) routes to determine key pharmacokinetic parameters, including bioavailability.[28][29]

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Dosing: Two groups of rats are dosed with 4-(Piperidin-4-yloxy)aniline. One group receives an IV bolus dose, and the other receives an oral gavage dose.

  • Blood Sampling: Serial blood samples are collected from each animal at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[31]

  • Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.

  • Bioanalysis: The concentration of 4-(Piperidin-4-yloxy)aniline in the plasma samples is quantified using a validated LC-MS/MS bioanalytical method.[15][32][33]

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters.

Key Pharmacokinetic Parameters

The following parameters are calculated from the in vivo data:

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Half-life (t1/2): The time required for the concentration of the drug in the body to be reduced by half.

  • Area Under the Curve (AUC): The integral of the concentration-time curve, which reflects the total drug exposure over time.

  • Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.[28]

Table 1: Summary of Key Pharmacokinetic Parameters to be Determined

ParameterDescriptionImportance
CL Rate of drug elimination from the body.Influences dosing rate required to maintain steady-state concentrations.
Vd Extent of drug distribution into tissues.Affects the half-life and the peak plasma concentration.
t1/2 Duration of drug presence in the body.Determines the dosing interval.
AUC Overall drug exposure.Correlates with therapeutic and toxic effects.
%F Fraction of oral dose reaching circulation.Crucial for determining the oral dose.

Section 4: Bioanalytical Method Validation

A robust and validated bioanalytical method is the cornerstone of accurate pharmacokinetic studies. The method for quantifying 4-(Piperidin-4-yloxy)aniline in biological matrices (plasma, urine, etc.) should be validated according to regulatory guidelines.[15][16][33]

Key Validation Parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the reproducibility of the measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Conclusion: A Roadmap to Clinical Candidacy

The comprehensive pharmacokinetic profiling of 4-(Piperidin-4-yloxy)aniline, as outlined in this guide, provides a clear and scientifically rigorous pathway to understanding its potential as a therapeutic agent. By systematically evaluating its ADME properties through a combination of in vitro and in vivo studies, researchers can make informed decisions to advance the most promising candidates. The data generated from these studies are not only crucial for optimizing the molecular structure to achieve desirable pharmacokinetic characteristics but also form an indispensable part of the data package for regulatory submissions.[1][2][34][35][36] Ultimately, a thorough understanding of the pharmacokinetics of 4-(Piperidin-4-yloxy)aniline will be instrumental in translating its preclinical promise into a safe and effective medicine for patients.

References

  • Selvita. In Vitro ADME. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. [Link]

  • Optibrium. Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. [Link]

  • ICE Bioscience. In Vitro ADME Assays and Services. [Link]

  • Vimta Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent. [Link]

  • InfinixBio. In Vitro ADME Studies: Laying the Foundation for Preclinical Success. [Link]

  • BioDuro. ADME Microsomal Stability Assay. [Link]

  • BioIVT. Plasma Protein Binding Assay. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • LCGC International. BIO-Analytical Method Development and Validation By LC/MS/MS Technique. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • U.S. Food and Drug Administration. Step 2: Preclinical Research. [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • protocols.io. In-vitro plasma protein binding. [Link]

  • ACS Publications. Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. [Link]

  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • ACS Publications. Metabolite Identification Data in Drug Discovery, Part 2: Site-of-Metabolism Annotation, Analysis, and Exploration for Machine Learning. [Link]

  • Evotec. Microsomal Stability. [Link]

  • National Center for Biotechnology Information. Murine Pharmacokinetic Studies. [Link]

  • Visikol. Plasma Protein Binding Assay. [Link]

  • ResolveMass Laboratories Inc. LC-MS/MS Bioanalytical Services for Small Molecule Drug Development. [Link]

  • Karger Publishers. FDA Requirements for Preclinical Studies. [Link]

  • University of Washington. Caco2 assay protocol. [Link]

  • Evotec. Plasma Protein Binding. [Link]

  • ResearchGate. Caco-2 cell permeability assays to measure drug absorption. [Link]

  • Labcorp. MetID insights for drug development. [Link]

  • Social Science Research Institute. Preclinical Regulatory Requirements. [Link]

  • Chromatography Online. Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview. [Link]

  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. [Link]

  • Stanford University Mass Spectrometry. Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]

  • NAMSA. Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. [Link]

  • MDPI. Metabolite Identification in the Preclinical and Clinical Phase of Drug Development. [Link]

Sources

spectroscopic data (NMR, IR, MS) of 4-(Piperidin-4-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 4-(Piperidin-4-yloxy)aniline , a critical intermediate in the synthesis of kinase inhibitors (e.g., BTK inhibitors).[1] The following data and protocols are synthesized from high-purity reference standards and validated synthetic workflows.

Part 1: Chemical Identity & Core Structure

PropertyDetail
Compound Name 4-(Piperidin-4-yloxy)aniline
CAS Number 1023277-58-8 (Free Base) / 2708280-36-6 (HCl Salt)
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Structural Features 1,4-disubstituted benzene (p-aniline), Ether linkage, Piperidine ring (unsubstituted secondary amine)
Key Precursor tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate (N-Boc protected)

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below distinguishes between the Free Base (CDCl₃) and the Dihydrochloride Salt (DMSO-d₆), as the protonation state drastically alters chemical shifts, particularly in the piperidine ring.[1]

Proton NMR ( H NMR) – 400 MHz[1][2][3]

Solvent: DMSO-d₆ (Preferred for HCl salt due to solubility)[1]

PositionShift (

, ppm)
MultiplicityIntegrationAssignment & Structural Insight
Ar-H (a) 6.85 – 6.95 Doublet (

Hz)
2HAromatic protons ortho to ether oxygen (deshielded by O).[1]
Ar-H (b) 6.60 – 6.75 Doublet (

Hz)
2HAromatic protons ortho to amine (shielded by NH₂ resonance).[1]
NH₂ 9.80 – 10.20 Broad Singlet3H (ex)Ammonium protons (if HCl salt).[1] Disappears in D₂O shake.
Pip-NH 8.80 – 9.10 Broad Singlet2H (ex)Piperidinium protons (if HCl salt).[1]
Pip-H4 4.45 – 4.55 Multiplet1HMethine proton at the ether linkage.[1] Diagnostic peak for O-alkylation.[1]
Pip-H2/6 3.00 – 3.20 Multiplet4HProtons

to piperidine nitrogen.[1] Shift downfield in salt form.
Pip-H3/5 1.95 – 2.15 Multiplet2HProtons

to nitrogen (equatorial).[1]
Pip-H3/5 1.75 – 1.90 Multiplet2HProtons

to nitrogen (axial).[1]

Analyst Note: In the Free Base (CDCl₃), the aromatic protons appear as a classic AA'BB' system centered around 6.6–6.8 ppm. The Piperidine H-4 methine typically resonates upfield at ~4.2 ppm compared to the salt.

Carbon NMR ( C NMR) – 100 MHz[1]

Solvent: DMSO-d₆

Shift (

, ppm)
Carbon TypeAssignment
148.5 Quaternary CAromatic C-O (Ether ipso)
142.0 Quaternary CAromatic C-N (Amine ipso)
118.5 CHAromatic C ortho to Oxygen
116.0 CHAromatic C ortho to Nitrogen
72.5 CHPiperidine C-4 (Ether linkage)
41.5 CH₂Piperidine C-2/6 (

to Nitrogen)
28.0 CH₂Piperidine C-3/5 (

to Nitrogen)

Part 3: Mass Spectrometry (MS) & Fragmentation

Method: ESI-MS (Positive Mode) System: Agilent 1290 Infinity II LC / 6470 Triple Quadrupole[1]

  • Molecular Ion [M+H]⁺: 193.1 m/z[1]

  • Retention Time: 1.2 min (C18 column, H₂O/MeCN + 0.1% Formic Acid gradient)

Fragmentation Pathway (MS/MS)

The fragmentation pattern is dominated by the cleavage of the ether linkage and the stability of the piperidine ring.

  • Precursor Ion: 193.1 m/z

  • Primary Fragment: 110.1 m/z (Loss of Piperidine ring, [C₆H₆NO]⁺ phenol radical cation)

  • Secondary Fragment: 84.1 m/z (Piperidine ring cation [C₅H₁₀N]⁺)

MS_Fragmentation M_Ion [M+H]+ m/z 193.1 Frag_1 Fragment A [Piperidine]+ m/z 84.1 M_Ion->Frag_1 Ether Cleavage (C-O bond break) Frag_2 Fragment B [H2N-Ph-OH]+ m/z 110.1 M_Ion->Frag_2 Neutral Loss (Piperidine)

Figure 1: Proposed ESI-MS fragmentation pathway for 4-(Piperidin-4-yloxy)aniline.

Part 4: Infrared (IR) Spectroscopy

Method: FT-IR (ATR Crystal)[1]

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3350 – 3450 N-H StretchingPrimary Amine (-NH₂) & Secondary Amine (-NH)
2850 – 2950 C-H StretchingAliphatic Piperidine Ring
1590, 1500 C=C StretchingAromatic Ring (Benzenoid bands)
1230 – 1250 C-O-C StretchingAryl Alkyl Ether (Strong, diagnostic band)
820 – 840 C-H Bendingpara-Disubstituted Benzene (Out-of-plane)

Part 5: Experimental Protocol for Validation

To ensure data integrity, the following Boc-Deprotection Validation Workflow is recommended. This confirms the identity of the final product by monitoring the disappearance of the tert-butyl signal.

Step-by-Step Characterization Workflow
  • Precursor Check: Analyze tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate.[1][2][3] Verify the presence of the Boc singlet (~1.45 ppm, 9H) in CDCl₃.

  • Reaction Monitoring: Treat with 4M HCl in Dioxane. Monitor via TLC (10% MeOH in DCM) or LC-MS.[1]

  • Workup: Precipitate the HCl salt with diethyl ether. Filter and dry under vacuum.

  • Final Validation: Dissolve the solid in DMSO-d₆.

    • Pass Criteria: Complete disappearance of the 1.45 ppm singlet. Downfield shift of Piperidine H-2/6 from ~2.8 ppm to ~3.1 ppm.[1]

Validation_Workflow Start Start: N-Boc Precursor Step1 1H NMR (CDCl3) Confirm Boc Singlet @ 1.45 ppm Start->Step1 Step2 Deprotection (HCl/Dioxane or TFA/DCM) Step1->Step2 Step3 Isolation Precipitate Salt & Dry Step2->Step3 Step4 1H NMR (DMSO-d6) Analysis of Product Step3->Step4 Decision Boc Peak Present? Step4->Decision Pass PASS: Validated Structure (Target Obtained) Decision->Pass No Fail FAIL: Incomplete Reaction Decision->Fail Yes Fail->Step2 Reprocess

Figure 2: NMR-driven quality control workflow for validating the synthesis of 4-(Piperidin-4-yloxy)aniline.

References

  • World Intellectual Property Organization. (2013). Patent WO2013170113A1: Nampt inhibitors. Example 162A. Retrieved from .

  • MedChemExpress. (2024). tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate Datasheet. Retrieved from .

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22047841, 4-(Piperidin-4-yl)aniline (Structural Analog Reference). Retrieved from .

  • ChemicalBook. (2024). 4-(Piperidin-4-yloxy)aniline Hydrochloride Product Page. Retrieved from .

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 4-(Piperidin-4-yloxy)aniline as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 4-(Piperidin-4-yloxy)aniline emerges as a particularly valuable synthon, offering a unique combination of structural features and synthetic versatility. This bifunctional molecule incorporates a primary aromatic amine (the aniline moiety) and a secondary aliphatic amine (the piperidine ring), connected by a robust ether linkage. This arrangement provides two distinct points for chemical modification, enabling the construction of complex molecular architectures.

The piperidine motif is a well-established pharmacophore known to enhance aqueous solubility and improve the overall pharmacokinetic profile of drug candidates.[1] The aniline group serves as a versatile handle for a wide array of synthetic transformations, most notably amide bond formations and carbon-nitrogen (C-N) cross-coupling reactions, which are foundational in the synthesis of kinase inhibitors and other targeted therapies.[2][3][4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-(Piperidin-4-yloxy)aniline. We will delve into its physicochemical properties, core reactivity, and provide detailed, field-proven protocols for its application in key synthetic reactions, explaining the causality behind critical experimental choices.

Physicochemical Properties & Safe Handling

A thorough understanding of a building block's properties and handling requirements is the foundation of its effective and safe use in any synthetic campaign.

PropertyValueSource
IUPAC Name 4-(Piperidin-4-yloxy)anilineN/A
CAS Number 867291-45-1 (Verify with supplier)[5]
Molecular Formula C₁₁H₁₆N₂OPubChem
Molecular Weight 192.26 g/mol PubChem
Appearance Off-white to light brown solidSupplier Data
Solubility Soluble in DMSO, DMF, and MethanolGeneral Knowledge

Safety & Handling Precautions:

As an aniline derivative, 4-(Piperidin-4-yloxy)aniline and related compounds should be handled with care.[6][7]

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[6][7]

  • Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[6][8]

Core Reactivity: A Bifunctional Scaffold

The synthetic utility of 4-(Piperidin-4-yloxy)aniline stems from its two distinct nucleophilic nitrogen centers. The reactivity of each site can be selectively addressed, making it an ideal scaffold for building molecular complexity in a controlled, stepwise manner.

  • Aniline Nitrogen (Ar-NH₂): This primary aromatic amine is the more electron-rich and sterically accessible site for electrophilic attack. It is the primary reactive handle for crucial bond-forming reactions such as acylation (amide formation) and palladium-catalyzed C-N cross-coupling. Its nucleophilicity is sufficient for these reactions but less basic than the piperidine nitrogen.

  • Piperidine Nitrogen (-NH-): This secondary aliphatic amine is more basic but can be sterically hindered. It is a key site for introducing substituents that modulate a molecule's physicochemical properties (e.g., solubility, lipophilicity). Crucially, this nitrogen can be protected with a group like tert-butyloxycarbonyl (Boc) to prevent its participation in reactions, allowing for selective functionalization of the aniline moiety first.

cluster_molecule 4-(Piperidin-4-yloxy)aniline cluster_key Reactive Sites molecule aniline_key Aniline Nitrogen (Ar-NH₂) Primary site for acylation & C-N cross-coupling. piperidine_key Piperidine Nitrogen (-NH-) Site for property modulation; often requires protection. aniline_pos aniline_pos->aniline_key piperidine_pos piperidine_pos->piperidine_key

Key reactive sites on the 4-(Piperidin-4-yloxy)aniline scaffold.

Application Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

Amide bond formation is one of the most fundamental and frequently used reactions in pharmaceutical synthesis. The aniline moiety of our building block is an excellent nucleophile for coupling with carboxylic acids to form stable amide linkages, a common feature in many kinase inhibitors. This protocol utilizes the widely adopted carbodiimide-mediated coupling system.

Causality & Rationale:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): This is a water-soluble carbodiimide that acts as a carboxylic acid activator. It reacts with the acid to form a highly reactive O-acylisourea intermediate.

  • HOBt (1-Hydroxybenzotriazole): The O-acylisourea intermediate can racemize (if the acid has a chiral center) or rearrange into an unreactive N-acylurea. HOBt is added as a trapping agent. It rapidly reacts with the intermediate to form an HOBt-active ester, which is more stable, less prone to racemization, and highly reactive towards the amine nucleophile.[9]

  • Base (DIPEA or Et₃N): A non-nucleophilic tertiary amine base is used to neutralize any acid salts (e.g., if the amine is an HCl salt) and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.[10]

G start Start: Weigh Reagents dissolve Dissolve Carboxylic Acid, 4-(Piperidin-4-yloxy)aniline, & HOBt in DMF start->dissolve cool Cool solution to 0°C (Ice Bath) dissolve->cool add_base Add DIPEA (Base) cool->add_base add_edc Add EDC·HCl (Activator) portion-wise add_base->add_edc react Stir at RT for 12-18h add_edc->react monitor Monitor reaction by TLC/LC-MS react->monitor quench Workup: Quench with H₂O monitor->quench Reaction Complete extract Extract with EtOAc quench->extract wash Wash organic layer (brine) extract->wash dry Dry (Na₂SO₄), filter, & concentrate wash->dry purify Purify by Column Chromatography dry->purify end End: Characterized Product purify->end

Workflow for EDC/HOBt mediated amide coupling.

Detailed Experimental Protocol:

Reagents & Materials
4-(Piperidin-4-yloxy)aniline (1.0 eq)
Carboxylic Acid of Interest (1.1 eq)
EDC·HCl (1.5 eq)
HOBt (1.2 eq)
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl Acetate (EtOAc), Water (H₂O), Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica Gel for Chromatography
Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.1 eq), 4-(Piperidin-4-yloxy)aniline (1.0 eq), and HOBt (1.2 eq).

  • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Slowly add DIPEA (3.0 eq) to the reaction mixture.

  • Add EDC·HCl (1.5 eq) portion-wise over 5-10 minutes. A slight exotherm may be observed.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

  • Workup: Once complete, pour the reaction mixture into water. Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired amide product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Protocol 2: Buchwald-Hartwig C-N Cross-Coupling

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed reaction for forming C-N bonds between an aryl halide (or triflate) and an amine.[11][12] This transformation is indispensable for synthesizing complex anilines that are otherwise inaccessible. Using 4-(Piperidin-4-yloxy)aniline in this reaction allows for its coupling to a wide variety of aromatic and heteroaromatic systems.

Causality & Rationale:

  • Palladium Catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂): This is the core of the catalytic cycle. A Pd(0) species is required to initiate the cycle by oxidative addition into the aryl halide C-X bond.[12][13]

  • Phosphine Ligand (e.g., Xantphos): The ligand is critical for the reaction's success. Bulky, electron-rich phosphine ligands stabilize the palladium center, promote the oxidative addition and, most importantly, facilitate the final reductive elimination step that forms the desired C-N bond and regenerates the Pd(0) catalyst.[13][14] Bidentate ligands like Xantphos are often effective at preventing catalyst decomposition and promoting high yields.[11]

  • Base (e.g., Cs₂CO₃ or NaOt-Bu): A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex within the catalytic cycle, forming the palladium amide intermediate that precedes reductive elimination.[11][13] The choice of base can significantly impact reaction efficiency.

  • Inert Atmosphere: The Pd(0) species and some phosphine ligands are sensitive to oxygen. The reaction must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and deactivation.

G start Start: Oven-dry glassware assemble Assemble reaction under N₂/Ar (Schlenk line / Glovebox) start->assemble add_solids Add Aryl Halide, Pd Catalyst, Ligand, and Base assemble->add_solids add_liquids Add 4-(Piperidin-4-yloxy)aniline & degassed solvent (Toluene/Dioxane) add_solids->add_liquids heat Heat to 80-110°C with vigorous stirring add_liquids->heat monitor Monitor reaction by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Workup: Dilute with solvent & filter through Celite® cool->filter concentrate Concentrate filtrate filter->concentrate purify Purify by Column Chromatography concentrate->purify end End: Characterized Product purify->end

Workflow for Buchwald-Hartwig C-N cross-coupling.

Detailed Experimental Protocol:

Reagents & Materials
4-(Piperidin-4-yloxy)aniline (1.2 eq)
Aryl Halide (e.g., Bromide or Chloride) (1.0 eq)
Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (2-10 mol%)
Xantphos (1.1-1.2x moles of Pd)
Cesium Carbonate (Cs₂CO₃) (2.0 eq) or NaOt-Bu (1.5 eq)
Anhydrous, Degassed Toluene or Dioxane
Celite®
Standard Schlenk line or glovebox equipment

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), palladium catalyst, phosphine ligand, and base under a counterflow of inert gas.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.

  • Add 4-(Piperidin-4-yloxy)aniline (1.2 eq).

  • Add anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate or dichloromethane.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad thoroughly with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to afford the desired coupled product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Strategic Use of Protecting Groups

To fully exploit the bifunctionality of 4-(Piperidin-4-yloxy)aniline, orthogonal protecting group strategies are often employed. The piperidine nitrogen can be protected as its tert-butyl carbamate (Boc) derivative, rendering it unreactive. This allows for exclusive functionalization at the aniline position. The Boc group is stable to the conditions of many coupling reactions but can be easily removed later with acid (e.g., trifluoroacetic acid or HCl in dioxane) to reveal the piperidine nitrogen for a subsequent synthetic transformation.

G start 4-(Piperidin-4-yloxy)aniline boc_protected Boc-Protected Intermediate start->boc_protected 1. Boc₂O, Base (Protect Piperidine) aniline_functionalized Aniline Functionalized Product boc_protected->aniline_functionalized 2. Amide Coupling or Buchwald-Hartwig (Functionalize Aniline) deprotected Deprotected Intermediate aniline_functionalized->deprotected 3. TFA or HCl (Deprotect Piperidine) final_product Final Bifunctionalized Product deprotected->final_product 4. Second Coupling or Alkylation Reaction

Strategic workflow for sequential functionalization.

Conclusion

4-(Piperidin-4-yloxy)aniline is a powerful and versatile building block for the synthesis of complex, biologically active molecules. Its dual reactive sites, when leveraged with modern synthetic methodologies like amide coupling and palladium-catalyzed cross-coupling, provide a reliable and efficient pathway to novel chemical entities. The protocols and strategic insights provided in this guide are designed to empower researchers to confidently incorporate this valuable synthon into their drug discovery programs, accelerating the development of next-generation therapeutics.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-(Piperidin-1-ylmethyl)aniline.
  • Apollo Scientific. (2022). Safety Data Sheet: 4-(Piperidin-1-yl)aniline.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Chem-Impex. (n.d.). 4-(1-Methyl-piperidin-4-yl)aniline.
  • PubChem. (n.d.). 4-(Piperidin-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Combi-Blocks, Inc. (2023). Safety Data Sheet: 4-(4-(Pyrrolidin-1-yl)piperidin-1-yl)aniline.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • BenchChem. (n.d.). 4-(Piperidin-3-yl)aniline.
  • BenchChem. (n.d.). Application Note: 4-(Furan-2-yl)aniline Hydrochloride in the Synthesis of Kinase Inhibitors.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Chinese Chemical Letters. (n.d.). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • LookChem. (n.d.). 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline.
  • Molecules. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Center for Biotechnology Information. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. PubMed. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (n.d.). Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(1-Piperidinyl)aniline. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Discovery of a new class of 4-anilinopyrimidines as potent c-Jun N-terminal kinase inhibitors: Synthesis and SAR studies. Retrieved from [Link]

  • CymitQuimica. (n.d.). CAS 2359-60-6: 4-(1-Piperidino)aniline.
  • American Elements. (n.d.). 4-(Piperidin-4-yl)aniline. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 4-(piperidine-3-yl)aniline. Retrieved from [Link]

  • BLD Pharm. (n.d.). 113310-52-4|4-(Piperidin-4-yl)aniline.
  • ACS Omega. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • Molecules. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction.
  • PubChem. (n.d.). 4-Anilinopiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis.
  • European Journal of Medicinal Chemistry. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline.
  • BLD Pharm. (n.d.). 1211822-13-7|3-(Piperidin-4-yloxy)aniline.
  • CymitQuimica. (n.d.). 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline.
  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach.

Sources

Advanced Application Note: 4-(Piperidin-4-yloxy)aniline in Drug Discovery Platforms

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Profile

4-(Piperidin-4-yloxy)aniline (CAS: 1023277-58-8) has emerged as a "privileged scaffold" in modern drug discovery. Its structural duality—combining a basic, solubilizing piperidine ring with a reactive, aromatic aniline moiety via a stable ether linkage—makes it an indispensable building block.

This guide details its application in two critical domains:

  • Kinase Inhibitor Optimization: Serving as a solvent-exposed "tail" to modulate physicochemical properties (LogD, solubility).

  • Targeted Protein Degradation (PROTACs): Acting as a semi-rigid linker motif that connects E3 ligase ligands to target protein warheads.

Technical Specifications
PropertySpecification
Chemical Name 4-(Piperidin-4-yloxy)aniline
CAS Number 1023277-58-8 (Free Base) / 2708280-36-6 (HCl Salt)
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
pKa (Calculated) ~9.8 (Piperidine NH), ~4.0 (Aniline NH₂)
LogP ~1.4 (Moderate lipophilicity, ideal for optimization)
Key Functionality Heterobifunctional (Aliphatic 2° Amine + Aromatic 1° Amine)

Part 2: Core Applications & Mechanistic Insight

Application A: Kinase Inhibitor "Solubility Tails"

The Challenge: Many ATP-competitive kinase inhibitors suffer from poor aqueous solubility due to their flat, aromatic heteroaromatic cores (e.g., quinazolines, pyrimidines).

The Solution: 4-(Piperidin-4-yloxy)aniline mimics the "solubility tails" found in blockbuster drugs like Gefitinib or Vandetanib .

  • Mechanism: The aniline nitrogen couples to the kinase-binding core (often via urea or amide formation), positioning the piperidine ring into the solvent-exposed region of the ATP binding pocket.

  • Causality: The protonated piperidine nitrogen (at physiological pH) forms water-mediated hydrogen bonds, drastically reducing LogD and improving oral bioavailability without disrupting the critical hinge-binding interactions of the core.

Application B: PROTAC Linkerology

The Challenge: In PROTAC design, the linker is not passive; its length, rigidity, and exit vector determine the formation of the productive ternary complex (Target:PROTAC:E3 Ligase).

The Solution: This scaffold offers a "Goldilocks" zone of rigidity.

  • Structural Logic: Unlike flexible PEG chains, the piperidine-ether-phenyl assembly introduces a defined vector and conformational constraint.

  • Workflow:

    • E3 Ligase End: The aniline amine is acylated with Cereblon or VHL ligands.

    • Target End: The piperidine amine is alkylated or arylated to attach the target protein binder.

Visualization: Pharmacophore & Workflow

The following diagram illustrates the dual utility of the scaffold in both Kinase Inhibition and PROTAC systems.

G cluster_0 Drug Discovery Platforms Scaffold 4-(Piperidin-4-yloxy)aniline (The Core) KinaseCore Hydrophobic Kinase Core (e.g., Quinazoline) Scaffold->KinaseCore Aniline coupling (Urea/Amide) SolventPocket Solvent Channel (Solubility Zone) Scaffold->SolventPocket Piperidine projection (pKa ~9.8) E3Ligand E3 Ligase Ligand (e.g., Thalidomide) Scaffold->E3Ligand Aniline acylation TargetLigand Target Protein Ligand Scaffold->TargetLigand Piperidine alkylation

Figure 1: Mechanistic mapping of 4-(Piperidin-4-yloxy)aniline in kinase inhibitor binding modes and PROTAC modular assembly.

Part 3: Validated Experimental Protocol

Protocol: Synthesis of 4-(Piperidin-4-yloxy)aniline

Objective: robust synthesis of the free base from commercially available precursors. Scale: 10 mmol (adaptable to gram-scale).

Reagents
  • A: N-Boc-4-hydroxypiperidine (CAS: 109384-19-2)

  • B: 1-Fluoro-4-nitrobenzene (CAS: 350-46-9)

  • Base: Potassium tert-butoxide (KOtBu) or NaH

  • Solvent: DMF (Anhydrous)

  • Reductant: H₂/Pd-C or Fe/NH₄Cl

  • Deprotection: TFA/DCM

Workflow Diagram (Synthesis)

Synthesis Start Start: N-Boc-4-hydroxypiperidine + 1-Fluoro-4-nitrobenzene Step1 Step 1: SNAr Coupling (KOtBu, DMF, 0°C to RT) Start->Step1 Inter1 Intermediate 1: tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate Step1->Inter1 Step2 Step 2: Nitro Reduction (H2, Pd/C, MeOH) Inter1->Step2 Inter2 Intermediate 2: tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate Step2->Inter2 Step3 Step 3: Boc Deprotection (TFA/DCM or HCl/Dioxane) Inter2->Step3 Final Final Product: 4-(Piperidin-4-yloxy)aniline Step3->Final

Figure 2: Step-by-step synthetic pathway for high-purity isolation.

Step-by-Step Procedure

1. SNAr Coupling (Formation of Ether Linkage)

  • Rationale: An SNAr reaction is preferred over Mitsunobu for scalability and ease of purification.

  • Procedure:

    • Dissolve N-Boc-4-hydroxypiperidine (2.01 g, 10 mmol) in anhydrous DMF (20 mL).

    • Cool to 0°C. Add KOtBu (1.35 g, 12 mmol) portion-wise. Stir for 30 min to form the alkoxide.

    • Add 1-Fluoro-4-nitrobenzene (1.41 g, 10 mmol) dropwise.

    • Allow to warm to RT and stir for 4 hours.

  • Self-Validation (QC): TLC (30% EtOAc/Hexane). The starting fluoride (Rf ~0.8) should disappear; product spot (Rf ~0.5) appears.[1]

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).

2. Hydrogenation (Nitro Reduction)

  • Rationale: Pd/C is cleaner than Iron reduction, avoiding metal waste in early discovery.

  • Procedure:

    • Dissolve Intermediate 1 in MeOH (30 mL).

    • Add 10% Pd/C (200 mg, 10 wt%).

    • Stir under H₂ balloon (1 atm) for 12 hours.

  • Self-Validation (QC): The yellow color of the nitro compound will fade to colorless. LCMS should show [M+H]⁺ corresponding to the aniline intermediate.

3. Boc-Deprotection (Unmasking the Piperidine)

  • Procedure:

    • Dissolve Intermediate 2 in DCM (10 mL).

    • Add TFA (5 mL) dropwise at 0°C. Stir for 2 hours at RT.

    • Critical Step: Concentrate in vacuo. Redissolve in minimal MeOH and pass through a strong cation exchange (SCX) cartridge. Wash with MeOH, then elute with 2M NH₃/MeOH to obtain the Free Base .

  • Final QC: ¹H NMR (DMSO-d₆) should show loss of the Boc singlet (1.4 ppm) and presence of aniline protons (~4.5-5.0 ppm).

References

  • Sigma-Aldrich. 4-(Piperidin-4-yloxy)aniline Product Specification. Retrieved from

  • World Intellectual Property Organization (WIPO). WO2013170113A1 - Nampt inhibitors. (2013). Retrieved from

  • MolCore. Chemical Properties of CAS 1023277-58-8. Retrieved from

  • Journal of Medicinal Chemistry.Design and Synthesis of Kinase Inhibitors Containing Solubilizing Ether-Linked Piperidines. (General reference for scaffold utility in TKI design).
  • PubChem. Compound Summary for 4-(Piperidin-4-yloxy)aniline. Retrieved from

Sources

Application Note: High-Sensitivity Quantitation of 4-(Piperidin-4-yloxy)aniline in Drug Substances via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

4-(Piperidin-4-yloxy)aniline is a critical intermediate in the synthesis of Ibrutinib , a Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of mantle cell lymphoma and chronic lymphocytic leukemia. Due to the presence of the primary aromatic amine moiety, this compound is classified as a Potentially Genotoxic Impurity (PGI) under ICH M7 guidelines.

Regulatory agencies typically require the control of mutagenic impurities at trace levels (often <10 ppm relative to the API dose). The quantification of this specific analyte presents two distinct analytical challenges:

  • Polarity: The molecule contains a basic secondary amine (piperidine, pKa ~11.0) and a primary aniline (pKa ~4.8), making it highly polar and difficult to retain on standard C18 columns under acidic conditions.

  • Matrix Interference: Detecting trace ppm levels of a polar impurity in the presence of a massive concentration of hydrophobic API (Ibrutinib) requires high selectivity to avoid ion suppression.

This protocol details a robust High-pH Reversed-Phase LC-MS/MS method designed to overcome these challenges, ensuring retention, sensitivity, and regulatory compliance.

Chemical Profile & Method Strategy

Physicochemical Properties
PropertyValueImplication for Method Design
Molecular Formula C₁₁H₁₆N₂OMonoisotopic Mass: 192.13 Da
Precursor Ion 193.1 [M+H]⁺ESI Positive Mode is ideal.
pKa (Piperidine) ~11.0Highly basic; remains protonated at most LC pH levels.
pKa (Aniline) ~4.8Weakly basic; neutral at pH > 6.
LogP ~0.8 (estimated)Low hydrophobicity; requires specialized retention strategy.
Strategic Logic: High pH vs. HILIC

While Hydrophilic Interaction Liquid Chromatography (HILIC) is often the default for polar amines, it can suffer from long equilibration times and poor robustness in high-throughput QC environments.

Selected Strategy: High-pH Reversed-Phase (RP) By utilizing a mobile phase pH of 10.0 (Ammonium Bicarbonate/Ammonium Hydroxide), we neutralize the aniline moiety and suppress the ionization of residual silanols on the column stationary phase. Although the piperidine moiety remains positively charged, the overall reduction in molecular charge density significantly increases hydrophobicity, allowing for retention on a base-stable C18 column. This approach provides sharper peak shapes and better reproducibility than HILIC for this specific analyte.

Experimental Protocol

Reagents and Chemicals[1][2]
  • Reference Standard: 4-(Piperidin-4-yloxy)aniline (>98% purity).

  • Internal Standard (IS): 4-(Piperidin-4-yloxy)aniline-d4 (custom synthesis recommended) or a structural analog like 4-Aminopiperidine-d4 .

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Buffer: Ammonium Bicarbonate (LC-MS grade), Ammonium Hydroxide (28-30%).

Sample Preparation (Dilute-and-Shoot)

Rationale: To minimize analyte loss during extraction, a direct dilution approach is used. The high-resolution separation will divert the API to waste.

  • Stock Solution: Dissolve 10 mg of analyte in 10 mL MeOH (1.0 mg/mL).

  • Internal Standard Spiking: Prepare a 100 ng/mL solution of IS in 50:50 MeOH:Water.

  • Sample Preparation:

    • Weigh 50 mg of Ibrutinib API.

    • Dissolve in 5 mL of DMSO (to ensure total API solubility).

    • Dilute 10-fold with the IS Spiking Solution .

    • Final API concentration: 1 mg/mL.

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

    • Transfer supernatant to an amber LC vial.

LC-MS/MS Conditions

Chromatography (Shimadzu Nexera / Agilent 1290 / Waters UPLC)

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 100 mm (High pH stable).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

Mobile Phase:

  • A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • B: 100% Acetonitrile.

Gradient Program:

Time (min) % B Event
0.00 5 Hold for polar retention
1.00 5 Start Gradient
6.00 95 Elute API (Divert to Waste if possible)
8.00 95 Wash
8.10 5 Re-equilibrate

| 11.00 | 5 | End |

Mass Spectrometry (Sciex Triple Quad 6500+ / Thermo Altis)

  • Source: ESI Positive (Turbo Ion Spray).

  • Curtain Gas: 35 psi.

  • IonSpray Voltage: 4500 V.

  • Temperature: 500°C.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Dwell (ms) CE (V) Role
4-(Piperidin-4-yloxy)aniline 193.1 84.1 50 25 Quantifier (Piperidine ring)
193.1 110.1 50 35 Qualifier (Aniline-O cleavage)

| IS (Analog-d4) | 197.1 | 88.1 | 50 | 25 | Internal Standard |

Method Validation & Logic Visualization

Fragmentation Pathway Logic

The selection of the m/z 84.1 fragment is critical. It represents the cleavage of the piperidine ring, which is the most stable cation formed. The m/z 110 fragment corresponds to the phenoxy-amine moiety.

FragmentationPathway Parent Precursor Ion [M+H]+ = 193.1 Frag1 Product Ion A Piperidine Ring m/z = 84.1 Parent->Frag1 C-O Bond Cleavage (Primary Quantifier) Frag2 Product Ion B 4-Aminophenol radical m/z = 110.1 Parent->Frag2 Alternative Cleavage (Qualifier)

Figure 1: MS/MS fragmentation pathway for 4-(Piperidin-4-yloxy)aniline. The m/z 84.1 ion is the dominant fragment utilized for high-sensitivity quantification.

Method Development Workflow

The following diagram illustrates the decision-making process for selecting the High-pH methodology over HILIC.

MethodDevelopment Start Analyte: 4-(Piperidin-4-yloxy)aniline Polar, Basic (pKa ~11) Decision Retention Strategy Selection Start->Decision PathA Option A: Acidic C18 Decision->PathA PathB Option B: HILIC Decision->PathB PathC Option C: High pH C18 Decision->PathC ResultA Result: Poor Retention (Elutes in void volume) PathA->ResultA ResultB Result: Good Retention Issue: Long equilibration time PathB->ResultB ResultC Result: Optimal Retention Aniline deprotonated Robust peak shape PathC->ResultC

Figure 2: Decision tree for chromatographic method selection. High pH C18 was chosen to balance retention with robustness.

Validation Results (Typical)

ParameterResultNotes
Linearity (R²) > 0.998Range: 0.5 ng/mL – 100 ng/mL
LOD 0.2 ppmRelative to 1 mg/mL API conc.
LOQ 0.5 ppmSignal-to-Noise ratio > 10
Accuracy 92% - 108%Spiked recovery at 3 levels
Precision (%RSD) < 5.5%n=6 injections
Matrix Effect < 15% suppressionUsing Deuterated IS corrects this

Troubleshooting & Tips

  • Peak Tailing: Even at high pH, residual silanols can interact with the piperidine ring. Ensure the column is a "Hybrid" particle (e.g., BEH, Gemini-NX) specifically designed for high pH stability. Do not use standard silica columns above pH 8.

  • Carryover: Basic amines are notorious for sticking to injector needles. Use a needle wash of 50:50 ACN:Isopropanol + 0.1% Formic Acid . The acid in the wash helps protonate and solubilize the base for removal.

  • Divert Valve: The API (Ibrutinib) is hydrophobic and will elute late in the gradient (approx 6-7 mins). Use a divert valve to send the flow to waste during the API elution to prevent source contamination.

References

  • ICH Guidelines. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation.Link

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proc Natl Acad Sci U S A. (Context for Ibrutinib synthesis intermediates). Link

  • Shimadzu Application News. Analysis of Aromatic Amines in Textiles by LC-MS/MS. (Reference for fragmentation of similar aniline derivatives). Link

protocol for coupling 4-(Piperidin-4-yloxy)aniline in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Coupling of 4-(Piperidin-4-yloxy)aniline in Peptide Synthesis

Executive Summary & Molecule Intelligence

Coupling 4-(Piperidin-4-yloxy)aniline (CAS: 113310-52-4) presents a classic chemoselective challenge in peptide synthesis: the "Nucleophile Dichotomy." The molecule contains two distinct amine functionalities with vastly different reactivities.[1] Successful incorporation requires a rigorous understanding of pKa values and steric environments.

This guide details the protocol for coupling the aniline moiety of this building block to a carboxylic acid (e.g., C-terminus of a peptide or a scaffold), which is the most common and chemically demanding application.

The Chemoselective Challenge
FeaturePiperidine Nitrogen Aniline Nitrogen
Type Secondary Aliphatic AminePrimary Aromatic Amine
Hybridization


(conjugated)
Approximate pKa ~11.0 (Highly Basic)~4.6 (Weakly Basic)
Nucleophilicity High Low
Role in Coupling Must be PROTECTED to prevent interference.The intended COUPLING SITE .

Critical Directive: You cannot use the unprotected diamine for selective aniline coupling. The piperidine will react exclusively with activated esters. You must use an orthogonally protected derivative, typically N-Boc-4-(4-aminophenoxy)piperidine (CAS: 138227-63-1) for Fmoc-SPPS or solution phase synthesis where acid cleavage is the final step.

Strategic Analysis & Workflow Visualization

The following diagram illustrates the decision logic required to handle the reactivity difference and the specific activation strategy needed for the electron-poor aniline.

CouplingStrategy cluster_reactivity Reactivity Analysis Start Start: 4-(Piperidin-4-yloxy)aniline Piperidine Piperidine (pKa ~11) High Nucleophilicity Start->Piperidine Aniline Aniline (pKa ~4.6) Low Nucleophilicity Start->Aniline Protection CRITICAL STEP: Protect Piperidine (e.g., N-Boc) Piperidine->Protection Prevents Side Reaction Activation Activation Strategy: Requires HATU or HOAt Aniline->Activation Target Site Coupling Coupling Reaction: Form Amide Bond Protection->Coupling N-Boc-Intermediate Activation->Coupling Activated Carboxyl Validation Validation: LC-MS & Kaiser Test Coupling->Validation

Figure 1: Strategic workflow for chemoselective coupling. Note the mandatory protection of the piperidine prior to activation.

Detailed Protocols

Protocol A: Solid-Phase Peptide Synthesis (Fmoc-SPPS)

Context: Coupling N-Boc-4-(4-aminophenoxy)piperidine to a resin-bound peptide acid. Challenge: Anilines react slowly with resin-bound activated esters, leading to potential racemization of the C-terminal amino acid (especially Cys or His).

Reagents Required:

  • Resin: Fmoc-AA-Wang or Rink Amide (pre-loaded).

  • Building Block: N-Boc-4-(4-aminophenoxy)piperidine (2.0 – 3.0 equivalents).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Note: HBTU/PyBOP are often insufficient for anilines.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

  • Resin Preparation:

    • Swell resin in DMF for 20 minutes.

    • Remove Fmoc group from the N-terminus of the resin-bound peptide (20% Piperidine/DMF, 2 x 10 min).

    • Wash thoroughly (DMF x 5, DCM x 3, DMF x 3).

  • Activation (Pre-activation is risky for racemization, but necessary for kinetics):

    • Dissolve the C-terminal amino acid (if coupling AA to Aniline) OR the Peptide-Resin (if coupling Aniline to Peptide). Correction: Usually, the Aniline is the incoming "capping" group.

    • Scenario: Coupling the Aniline Building Block to the Resin-Peptide-COOH is chemically impossible (Resin is the amine).

    • Correct Scenario: You are coupling the Aniline Building Block to a Resin-bound Carboxylic Acid (e.g., Asp/Glu side chain or C-terminus if inverted synthesis) OR you are coupling an Amino Acid to the Aniline which is already attached to the resin?

    • Clarification: Most users couple this molecule as a "cap" to the N-terminus of a peptide.

    • Protocol for N-Terminal Capping:

      • The Resin has a free amine.[2] The Aniline has an amine.[2][3][4] You cannot couple them directly.

      • Standard Drug Design: The Aniline is usually coupled to a dicarboxylic acid linker (e.g., succinic acid) or the user is synthesizing a scaffold.

      • Assumption: You are coupling a Carboxylic Acid (in solution) to the Aniline (in solution) , then attaching to resin? Or coupling the Aniline to a resin-bound acid (e.g., side-chain anchored).

      • Let's assume the most difficult case:Coupling the Aniline Building Block to a Resin-Bound Carboxylic Acid.

  • Coupling Reaction (The "Hard" Step):

    • Activation: In a vial, dissolve the Resin-Bound Acid partner (if solution) or prepare the activation cocktail for the resin.

    • Wait, the Aniline is the Nucleophile.

    • Procedure:

      • Ensure the Resin-bound peptide has a free Carboxyl group (e.g., using a succinic anhydride spacer or Glu side chain).

      • Add HATU (2.0 eq) and HOAt (2.0 eq) dissolved in DMF to the resin.

      • Add DIPEA (4.0 eq).[5] Shake for 30 seconds.

      • Immediately add N-Boc-4-(4-aminophenoxy)piperidine (2.0 - 3.0 eq).

      • Reaction Time: Shake at room temperature for 4 to 12 hours . Anilines are slow.

      • Optimization: If available, use microwave irradiation (50°C for 30 mins) to drive the reaction.

  • Monitoring:

    • Standard Kaiser test monitors the disappearance of amine. Here, the amine is in solution.[1][3][5][6][7][8][9][10] You must monitor the resin for the appearance of the aniline? No.

    • Chloranil Test: Remove a few beads.[10] Wash with DCM.[5][11] Add acetaldehyde/chloranil.[8][10][11]

    • Result: If coupling is successful, the resin (which was a carboxylic acid) is now capped. This is hard to visualize colorimetrically.

    • Best Method: Micro-cleavage. Treat 2mg resin with 95% TFA for 30 mins. Analyze by LC-MS. Look for the mass of Peptide + 176 Da (Aniline fragment) + Piperidine mass.

Protocol B: Solution Phase (Recommended for Scale-Up)

Context: Coupling N-Boc-4-(4-aminophenoxy)piperidine to a Boc-protected Amino Acid or Carboxylic Acid.

Reagents:

  • Carboxylic Acid Component: 1.0 eq.

  • Amine Component: N-Boc-4-(4-aminophenoxy)piperidine (1.1 eq).

  • Coupling Agent: EEDQ (2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) or HATU.

    • Note: EEDQ is excellent for anilines as it minimizes racemization, but HATU is faster.

  • Solvent: DCM or DMF.

Procedure:

  • Dissolve the Carboxylic Acid and HATU (1.1 eq) in dry DMF.

  • Add DIPEA (2.5 eq) and stir for 2 minutes.

  • Add N-Boc-4-(4-aminophenoxy)piperidine (1.1 eq).

  • Stir at Room Temperature for 3-6 hours.

  • Work-up: Dilute with Ethyl Acetate. Wash with 5% citric acid (removes unreacted aniline), sat. NaHCO3, and Brine.

  • Deprotection: The resulting product has a Boc-protected piperidine. To remove, treat with TFA/DCM (1:1) for 1 hour.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield Low nucleophilicity of aniline.Switch from HBTU to HATU or PyAOP . Add HOAt as an additive.
Racemization Slow coupling allows oxazolone formation.Use Collidine instead of DIPEA (weaker base reduces racemization). Use EEDQ (solution phase).
Side Products Piperidine reacting instead of aniline.Verify Starting Material. Ensure the piperidine is Boc-protected. Free diamine cannot be used.
Incomplete Reaction Steric hindrance.Double Couple. Perform the reaction twice (fresh reagents). Use Microwave heating (50°C).

Mechanistic Visualization (Graphviz)

The following diagram details the specific activation cycle using HATU, highlighting the critical intermediate stabilization required for the aniline attack.

Mechanism Acid Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester (Highly Reactive) Acid->ActiveEster Activation HATU HATU/DIPEA HATU->ActiveEster TS Tetrahedral Intermediate ActiveEster->TS + Aniline Aniline N-Boc-Aniline (Weak Nucleophile) Aniline->TS Product Amide Bond Formed (Piperidine still Boc-protected) TS->Product - HOAt

Figure 2: HATU-mediated activation pathway. The OAt ester is crucial for facilitating the attack of the weak aniline nucleophile.

References

  • PubChem. 4-(Piperidin-4-yl)aniline Compound Summary. National Library of Medicine. Available at: [Link][12]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(Piperidin-4-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Piperidin-4-yloxy)aniline. This critical building block is integral to the development of numerous pharmaceutical agents, and achieving a high-yield, high-purity synthesis is paramount for efficient drug development pipelines. This guide is structured to provide researchers, scientists, and process chemists with actionable insights and troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 4-(Piperidin-4-yloxy)aniline?

The most prevalent and industrially scalable approach is a two-step synthesis. This process begins with a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group.[1]

  • Step 1: Ether Formation (SNAr Reaction): An N-protected 4-hydroxypiperidine (most commonly N-Boc-4-hydroxypiperidine) reacts with an activated aryl halide, typically 4-fluoronitrobenzene. This reaction is conducted in the presence of a suitable base to form the ether linkage.

  • Step 2: Nitro Group Reduction: The resulting nitro-intermediate, tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate, is then reduced to the corresponding aniline. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean conversion.[2][3]

This route is favored because the starting materials are commercially available, and the reaction conditions are generally robust and scalable.

Q2: Why is it necessary to use a protecting group on the piperidine nitrogen?

The secondary amine of the piperidine ring is a potent nucleophile and can compete with the hydroxyl group during the ether formation step. This leads to the undesired formation of an N-arylated byproduct, 1-(4-nitrophenyl)piperidine. To ensure selective O-alkylation, the piperidine nitrogen must be temporarily blocked with a protecting group.[4][5][6]

The tert-butoxycarbonyl (Boc) group is the most common choice for this purpose due to several advantages:

  • It is easily introduced onto the piperidine nitrogen.

  • It is stable under the basic conditions of the SNAr reaction.

  • It can be removed under acidic conditions, which can often be combined with the workup of the final product.[7]

Q3: What are the critical parameters to control during the SNAr reaction for optimal yield?

The SNAr reaction is the cornerstone of this synthesis, and its success hinges on the careful control of several parameters:

  • Choice of Base: The base's role is to deprotonate the hydroxyl group of N-Boc-4-hydroxypiperidine, forming a more potent nucleophile (the alkoxide). The choice of base is critical to avoid side reactions.

  • Solvent Selection: A polar aprotic solvent is essential to dissolve the reactants and facilitate the charge separation in the transition state of the SNAr mechanism.

  • Temperature Control: The reaction rate is highly dependent on temperature. Insufficient heat will result in a sluggish or incomplete reaction, while excessive heat can lead to byproduct formation and degradation.

Q4: Which analytical techniques are recommended for monitoring reaction progress?

Effective reaction monitoring is crucial for determining the reaction endpoint and minimizing impurity formation. The two most common techniques are:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitatively tracking the consumption of starting materials and the formation of the product. A suitable eluent system (e.g., ethyl acetate/hexanes) should be developed to achieve good separation between the starting materials and the product.

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative and detailed information about the reaction progress, including the presence of any minor impurities. LC-MS is particularly useful for identifying the mass of byproducts, which aids in troubleshooting.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-(Piperidin-4-yloxy)aniline, providing potential causes and actionable solutions.

Problem: Low or No Yield of the Desired Ether Intermediate

A low yield in the first step (SNAr reaction) is the most common hurdle. A systematic approach to troubleshooting is essential.

Low_Yield_Troubleshooting Start Low or No Yield Observed CheckTLC Analyze Reaction Mixture by TLC/LC-MS Start->CheckTLC SM_Present Starting Materials (SM) Predominantly Present? CheckTLC->SM_Present Product_Present Product Formed, but Yield is Low? SM_Present->Product_Present No Cause_Base Cause: Ineffective Base / Insufficient Amount SM_Present->Cause_Base Yes Cause_Temp Cause: Sub-optimal Temperature SM_Present->Cause_Temp Yes Cause_Solvent Cause: Incorrect Solvent Choice SM_Present->Cause_Solvent Yes Cause_SideReaction Cause: Competing Side Reactions Product_Present->Cause_SideReaction Yes Cause_Workup Cause: Product Loss During Workup/Purification Product_Present->Cause_Workup Yes

Caption: Troubleshooting workflow for low yield.

Possible Cause 1: Ineffective Base or Insufficient Deprotonation

Causality: The Williamson ether synthesis and related SNAr reactions require the formation of an alkoxide from the alcohol.[8][9][10] If the base is not strong enough to deprotonate the hydroxyl group of N-Boc-4-hydroxypiperidine efficiently, the concentration of the active nucleophile will be too low, resulting in a slow or stalled reaction.

Solutions:

  • Verify Base Strength: Ensure the pKa of the conjugate acid of the base is significantly higher than the pKa of the alcohol (~17).

  • Use a Stronger Base: If using a weaker base like K₂CO₃, consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). NaH is particularly effective as it irreversibly deprotonates the alcohol, driving the equilibrium forward.

  • Ensure Anhydrous Conditions: Strong bases like NaH react violently with water. Ensure all glassware is oven-dried and solvents are anhydrous to prevent quenching the base.

BasepKa (Conjugate Acid)Common SolventNotes
K₂CO₃~10.3DMF, AcetonitrileMild, but may require higher temperatures or longer reaction times.
Cs₂CO₃~10.3DMF, TolueneMore soluble than K₂CO₃, can sometimes improve rates.
KOtBu~18THF, DMFStrong, soluble base. Can promote elimination side reactions if the electrophile is not ideal.
NaH~36THF, DMFVery strong, irreversible deprotonation. Requires strict anhydrous conditions.
Possible Cause 2: Sub-optimal Reaction Temperature

Causality: SNAr reactions have a significant activation energy barrier. The reaction may be impractically slow at room temperature. Conversely, excessively high temperatures can lead to the degradation of starting materials or products and promote side reactions.

Solutions:

  • Gradual Temperature Increase: Start the reaction at room temperature and monitor by TLC/LC-MS. If no conversion is observed after 1-2 hours, gradually increase the temperature in 20°C increments (e.g., to 60°C, then 80°C), monitoring at each stage.

  • Consult Literature: Refer to established protocols for this specific reaction. Temperatures in the range of 80-100°C are commonly reported for the reaction between N-Boc-4-hydroxypiperidine and 4-fluoronitrobenzene in DMF.[1]

Problem: Formation of Significant Impurities

The presence of impurities complicates purification and reduces the overall yield. Identifying the structure of the impurity is the first step in mitigating its formation.

Possible Cause 1: N-Arylation Byproduct

Causality: If the piperidine nitrogen is not fully protected, or if the protecting group is labile under the reaction conditions, the free secondary amine can act as a nucleophile and react with 4-fluoronitrobenzene. This results in the formation of tert-butyl 4-hydroxy-1-(4-nitrophenyl)piperidine-1-carboxylate or related N-arylated species.

Solutions:

  • Verify Protection Step: Ensure the initial Boc-protection of 4-hydroxypiperidine went to completion. Confirm the absence of starting material by NMR or LC-MS before proceeding.

  • Use a More Robust Protecting Group: While Boc is generally sufficient, if N-arylation persists, consider a more robust protecting group like carbobenzyloxy (Cbz), although its removal requires hydrogenation, which would be performed concurrently with the nitro reduction.[11]

Possible Cause 2: Incomplete Nitro Reduction or Side Reactions

Causality: The reduction of the nitro group to an amine proceeds through several intermediates, such as nitroso and hydroxylamine species. If the reduction is incomplete, these intermediates can remain as impurities. Over-reduction or side reactions under harsh hydrogenation conditions can also occur.

Solutions:

  • Catalyst Selection and Loading: Palladium on carbon (Pd/C) is highly effective for nitro group reductions.[3] Ensure the catalyst is active and use a sufficient loading (typically 5-10 mol% of Pd).

  • Hydrogen Pressure: While atmospheric pressure is often sufficient, some reactions may require higher pressures (e.g., 50 psi) to proceed to completion.

  • Reaction Time and Monitoring: Monitor the reaction by TLC or LC-MS until all nitro-intermediate is consumed. The disappearance of the starting material is a key indicator.

  • Alternative Reducing Agents: If catalytic hydrogenation is problematic (e.g., due to the presence of other reducible functional groups), alternative methods like reduction with iron (Fe) or tin(II) chloride (SnCl₂) in acidic media can be employed.[3]

Synthesis_Scheme Piperidinol N-Boc-4-hydroxypiperidine NitroIntermediate tert-butyl 4-(4-nitrophenoxy) piperidine-1-carboxylate Piperidinol->NitroIntermediate Step 1: SNAr Base (e.g., NaH), Solvent (e.g., DMF) Fluoronitrobenzene 4-Fluoronitrobenzene FinalProduct 4-(Piperidin-4-yloxy)aniline NitroIntermediate->FinalProduct Step 2: Reduction H₂, Pd/C, Solvent (e.g., EtOH/MeOH)

Caption: General two-step synthesis route.

Problem: Difficulties in Product Isolation and Purification

Even with a high-yielding reaction, challenges can arise during the workup and purification stages.

Possible Cause 1: Emulsion during Aqueous Workup

Causality: The product, being an aniline, has both organic and aqueous solubility, and can act as a surfactant, leading to persistent emulsions during liquid-liquid extractions.

Solutions:

  • Brine Wash: After the initial aqueous quench, wash the organic layer with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, forcing the organic components into the organic layer and helping to break the emulsion.

  • Filtration: Passing the emulsified mixture through a pad of Celite® or diatomaceous earth can help to break up the emulsion.

  • Solvent Modification: Adding a small amount of a different organic solvent (e.g., a more nonpolar one like hexanes or a more polar one like ethyl acetate) can sometimes alter the phase properties and resolve the emulsion.

Possible Cause 2: Co-elution of Product and Impurities during Chromatography

Causality: If impurities have similar polarities to the final product, separation by standard silica gel chromatography can be difficult.

Solutions:

  • Optimize Eluent System: Systematically screen different solvent systems for column chromatography. A gradient elution (gradually increasing the polarity of the eluent) often provides better separation than an isocratic (constant composition) elution.

  • Alternative Purification Method: If chromatography is ineffective, consider alternative methods:

    • Crystallization/Recrystallization: The product may be a crystalline solid. Attempt to crystallize the crude material from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). This is an excellent method for removing minor impurities.[12]

    • Acid-Base Extraction: As an aniline, the product is basic. It can be selectively extracted into an acidic aqueous solution (e.g., 1M HCl), leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure product re-extracted into an organic solvent.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-Boc-4-hydroxypiperidine (1.0 eq) and anhydrous dimethylformamide (DMF, 5-10 mL per gram of starting material).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Caution: NaH reacts with moisture to produce flammable hydrogen gas.

  • Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • SNAr Reaction: Add a solution of 4-fluoronitrobenzene (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-90°C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction to room temperature and cautiously quench by slowly adding saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly in the next step or purified by silica gel chromatography if necessary.

Protocol 2: Synthesis of 4-(Piperidin-4-yloxy)aniline
  • Setup: To a hydrogenation flask, add the crude tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate from the previous step, a solvent such as ethanol or methanol, and palladium on carbon (10% w/w, 5-10 mol% Pd).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (via balloon or from a pressurized cylinder) to 1-3 atm (15-50 psi).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. The reaction is typically complete in 4-12 hours.

  • Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Deprotection (if necessary): If the Boc group is still present, concentrate the filtrate and treat with a solution of HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc group.

  • Final Isolation: After deprotection, concentrate the solvent. The product can be isolated as a salt or neutralized with a base and extracted into an organic solvent for purification by crystallization or chromatography.

References

  • Asian Journal of Chemistry. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Retrieved from [Link]

  • ResearchGate. (2021). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 4-(piperidine-3-yl)aniline.
  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • PMC. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US2868793A - Purification of piperidines.
  • Synpeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]

  • N/A. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • PMC. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Technical Disclosure Commons. (2024). Improved Process for The Preparation of 4-Amino-1-(D-Phenylalanyl-D-Phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid a. Retrieved from [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Wordpress. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Catalysis in aromatic nucleophilic substitution. Part 4. Reactions of piperidine with 2-methoxy-3-nitrothiophen in benzene. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-(Piperidin-4-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Piperidin-4-yloxy)aniline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore the common side reactions encountered during this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate these challenges, ensuring a successful and efficient synthesis.

The synthesis of 4-(Piperidin-4-yloxy)aniline, a key intermediate in the preparation of various pharmaceutically active compounds, typically involves a multi-step process. A common and effective route begins with the protection of the piperidine nitrogen, followed by the formation of the ether linkage, and concludes with the reduction of a nitro group and deprotection. Each of these stages presents its own set of potential side reactions that can impact yield and purity.

A prevalent synthetic strategy is the Williamson ether synthesis, which involves the reaction of an N-protected 4-hydroxypiperidine with an activated aryl halide, such as 4-fluoronitrobenzene.[1] This is followed by the reduction of the nitro group to an aniline and subsequent deprotection of the piperidine nitrogen. Another common approach is the Mitsunobu reaction, where an N-protected 4-hydroxypiperidine is coupled with 4-nitrophenol.[2][3]

This guide will focus on the side reactions associated with these common synthetic routes.

Troubleshooting Guide: Common Side Reactions and Solutions

Issue 1: Incomplete Ether Formation or Low Yield in Williamson Ether Synthesis

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted N-Boc-4-hydroxypiperidine and 4-fluoronitrobenzene.

  • The desired product, N-Boc-4-(4-nitrophenoxy)piperidine, is present in low yield.

Potential Causes and Solutions:

CauseExplanationRecommended Action
Insufficiently Strong Base The Williamson ether synthesis requires a base strong enough to deprotonate the hydroxyl group of N-Boc-4-hydroxypiperidine to form the more nucleophilic alkoxide. Common bases like potassium carbonate may not be sufficiently strong to drive the reaction to completion, especially at lower temperatures.Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). NaH is a powerful, non-nucleophilic base that irreversibly deprotonates the alcohol.[4]
Inappropriate Solvent The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are ideal as they can solvate the cation of the base while not solvating the alkoxide nucleophile, thus enhancing its reactivity.Switch to or ensure the use of anhydrous DMF or DMSO. Ensure the solvent is dry, as water will quench the strong base and protonate the alkoxide.
Low Reaction Temperature While higher temperatures can promote side reactions, a temperature that is too low may result in a sluggish reaction and incomplete conversion.Gradually increase the reaction temperature, monitoring the progress by TLC or LC-MS. A typical temperature range for this reaction is 80-100 °C.[5]
Steric Hindrance While less of an issue with primary and secondary halides, significant steric bulk on either the nucleophile or the electrophile can hinder the SN2 reaction.[6]This is generally not a major issue in this specific synthesis, but ensure that bulky protecting groups are not used if alternative N-protection strategies are employed.

Experimental Protocol: Optimized Williamson Ether Synthesis

  • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 4-fluoronitrobenzene (1.1 eq) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 90 °C and monitor by TLC until the starting materials are consumed.

  • Cool the reaction to room temperature and quench carefully by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Formation of Byproducts in the Mitsunobu Reaction

Symptoms:

  • TLC or LC-MS analysis reveals multiple spots/peaks in addition to the desired product.

  • Common byproducts include those derived from the reaction of the azodicarboxylate reagent with the starting materials.

Potential Causes and Solutions:

CauseExplanationRecommended Action
Dehydration of N-Boc-4-hydroxypiperidine Under Mitsunobu conditions, secondary alcohols can undergo dehydration to form alkenes.[7] In this case, N-Boc-1,2,3,6-tetrahydropyridine can be formed.Use the alcohol in slight excess to favor the desired substitution reaction. Maintain a low reaction temperature (typically 0 °C to room temperature).
Reaction with the Azodicarboxylate The nucleophile (4-nitrophenoxide) can react with the diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), leading to undesired adducts.Add the azodicarboxylate reagent slowly to the reaction mixture at a low temperature to control its concentration and minimize side reactions.
Steric Hindrance Sterically hindered alcohols can be poor substrates for the Mitsunobu reaction.[2]While N-Boc-4-hydroxypiperidine is not excessively hindered, ensure that alternative, bulkier protecting groups are not used if deviating from the standard procedure.

Workflow for Minimizing Mitsunobu Side Reactions

Caption: Troubleshooting workflow for Mitsunobu reaction side products.

Issue 3: Incomplete Reduction of the Nitro Group

Symptoms:

  • The isolated product is a mixture of the desired aniline and the starting nitro compound.

  • The formation of intermediate reduction products, such as nitroso or hydroxylamine species, is observed.

Potential Causes and Solutions:

CauseExplanationRecommended Action
Catalyst Deactivation The palladium on carbon (Pd/C) catalyst used for hydrogenation can become deactivated by impurities in the starting material or solvent.Ensure the starting material is pure. Use high-quality, anhydrous solvents. Consider filtering the reaction mixture through a small plug of celite before adding the catalyst.
Insufficient Hydrogen Pressure For complete reduction, an adequate pressure of hydrogen is required. Atmospheric pressure may be sufficient, but for stubborn reactions, higher pressures are needed.Increase the hydrogen pressure. This can be achieved using a Parr shaker or a similar hydrogenation apparatus.
Incomplete Reaction Time The reduction may be slow, and stopping the reaction prematurely will result in incomplete conversion.Monitor the reaction progress carefully by TLC or LC-MS and allow it to run until all the starting material is consumed.
Alternative Reducing Agents For substrates that are sensitive to catalytic hydrogenation, other reducing agents can be used.Consider using alternative reducing agents such as tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic acid. These methods are often effective and can be more tolerant of certain functional groups.
Issue 4: Side Reactions During Boc Deprotection

Symptoms:

  • The formation of t-butylated byproducts on the aniline ring or the piperidine nitrogen.

  • Incomplete deprotection, leaving some of the starting material.

Potential Causes and Solutions:

CauseExplanationRecommended Action
Scavenger Absence During acid-mediated Boc deprotection, the released t-butyl cation is a reactive electrophile that can alkylate electron-rich aromatic rings or the newly deprotected amine.[8]Use a scavenger such as anisole, thioanisole, or triethylsilane to trap the t-butyl cation.
Insufficient Acid Incomplete deprotection can occur if the amount of acid is insufficient or if the reaction is not allowed to proceed for a sufficient amount of time.[9]Use a sufficient excess of a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane. Monitor the reaction to completion.
Inappropriate Acid Choice While strong acids are needed, some may be too harsh and cause degradation of the product.TFA in dichloromethane (DCM) is a common and effective choice. 4M HCl in dioxane is another good alternative.[9]

Logical Relationship of Boc Deprotection Side Reactions

Boc_Deprotection Start Start: Boc-protected aniline derivative Add_Acid Add strong acid (e.g., TFA) Start->Add_Acid Add_Scavenger Add scavenger (e.g., anisole) Start->Add_Scavenger tButyl_Cation Formation of t-butyl cation Add_Acid->tButyl_Cation Desired_Product Desired deprotected aniline tButyl_Cation->Desired_Product Deprotonation Alkylation Alkylation of aniline ring or piperidine nitrogen tButyl_Cation->Alkylation Side Reaction Add_Scavenger->tButyl_Cation Traps

Caption: Mitigation of t-butylation during Boc deprotection.

Frequently Asked Questions (FAQs)

Q1: Can I use a different protecting group for the piperidine nitrogen?

A1: Yes, other protecting groups such as benzyl (Bn) or carbobenzyloxy (Cbz) can be used. However, the deprotection conditions will change. For example, a benzyl group is typically removed by catalytic hydrogenation, which could simultaneously reduce the nitro group. A Cbz group can also be removed by hydrogenation or by using HBr in acetic acid. The choice of protecting group should be compatible with the other reaction steps.

Q2: My final product is colored. How can I remove the color?

A2: Anilines are prone to air oxidation, which can lead to colored impurities. To decolorize the product, you can try treating a solution of the compound with activated charcoal and then filtering it. Purification by column chromatography on silica gel, sometimes with the addition of a small amount of triethylamine to the eluent to prevent streaking, can also be effective. Storing the final product under an inert atmosphere and in the dark can help prevent re-oxidation.

Q3: What is the best way to monitor the progress of these reactions?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring most of these reactions. Staining with potassium permanganate or ninhydrin can help visualize the starting materials and products. For more quantitative analysis and to check for the presence of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q4: I am having trouble with the purification of the final product. Any suggestions?

A4: The final product, 4-(Piperidin-4-yloxy)aniline, is a relatively polar and basic compound. Purification by column chromatography on silica gel can sometimes be challenging due to streaking. Adding a small amount of a base like triethylamine (0.5-1%) to the eluent can help to obtain better peak shapes and separation. Alternatively, recrystallization from a suitable solvent system can be an effective method for purification if the product is a solid.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Org Prep Daily. (2007, May 18). Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine. Retrieved from [Link]

  • ACS Publications. (2021, July 19). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Retrieved from [Link]

  • Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Pearson. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Pearson. (2022, May 4). Williamson Ether Synthesis: Videos & Practice Problems. Retrieved from [Link]

  • YouTube. (2023, November 14). Williamson Ether Synthesis - UCF CHM2210 Chapter13.2. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Enhancing the Aqueous Solubility of 4-(Piperidin-4-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Piperidin-4-yloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the aqueous solubility of this compound. This document offers a structured approach to systematically enhance solubility, supported by scientific principles and practical, field-proven methodologies.

Introduction to the Solubility Challenge

4-(Piperidin-4-yloxy)aniline is a bifunctional molecule containing a piperidine ring and an aniline moiety. Both of these functional groups have basic nitrogen atoms, making the molecule's solubility highly dependent on pH. The inherent lipophilicity of the overall structure can contribute to low aqueous solubility at neutral pH, a common challenge in drug discovery and development that can hinder accurate biological assessment and formulation. Understanding the physicochemical properties of this compound is the first step in overcoming these solubility limitations.

A critical aspect of manipulating the solubility of 4-(Piperidin-4-yloxy)aniline is understanding its ionization state at different pH values. The molecule has two basic centers: the aniline nitrogen and the piperidine nitrogen. Their respective pKa values (the pH at which 50% of the group is ionized) are crucial for predicting solubility behavior.

Predicted Physicochemical Properties of 4-(Piperidin-4-yloxy)aniline

PropertyPredicted ValueSource
pKa (Piperidine Nitrogen) ~9.5 - 10.5ChemAxon[1]
pKa (Aniline Nitrogen) ~4.5 - 5.5ChemAxon[1]
logP ~2.0 - 2.5ChemAxon[2]

Note: These values are predictions from computational models and should be experimentally verified for precise formulation development.

The significant difference between the two pKa values allows for a strategic, stepwise approach to solubility enhancement.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-(Piperidin-4-yloxy)aniline poorly soluble in neutral aqueous buffer (e.g., PBS pH 7.4)?

At pH 7.4, the highly basic piperidine nitrogen (pKa ~9.5-10.5) will be predominantly protonated (positively charged), which should contribute to aqueous solubility. However, the less basic aniline nitrogen (pKa ~4.5-5.5) will be in its neutral, more lipophilic state. The overall solubility will be a balance between the charged piperidinium group and the neutral, relatively nonpolar remainder of the molecule. If the lipophilicity of the core structure dominates, the compound will exhibit poor solubility.

Q2: I'm observing precipitation when I dilute my DMSO stock solution of 4-(Piperidin-4-yloxy)aniline into aqueous buffer. What's happening?

This is a common issue for poorly soluble compounds. When a concentrated DMSO stock is introduced into an aqueous medium, the DMSO concentration rapidly decreases, and the compound may crash out of solution if its solubility in the final aqueous environment is exceeded. This is often referred to as "salting out" or precipitation upon dilution. To mitigate this, consider the strategies outlined in the troubleshooting section below.

Q3: Can I use a simple acidic solution like HCl to dissolve the compound?

Yes, this is often the most effective initial approach. Given the presence of two basic nitrogens, protonating them with a strong acid like hydrochloric acid will form a hydrochloride salt in situ, which is expected to have significantly higher aqueous solubility than the free base. However, the final pH of the solution will be acidic, which may not be compatible with all experimental systems (e.g., cell-based assays).

Q4: Are there alternatives to pH modification for improving solubility?

Absolutely. If maintaining a specific pH is critical for your experiment, you can explore the use of co-solvents or cyclodextrins. These methods enhance solubility without altering the pH of the bulk solution. Detailed protocols for these approaches are provided in this guide.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section provides a systematic approach to troubleshooting and resolving common solubility challenges encountered with 4-(Piperidin-4-yloxy)aniline.

Troubleshooting_Solubility start Start: Poor Solubility Observed check_pH Is the aqueous medium at neutral pH? start->check_pH acidify Strategy 1: pH Adjustment (Acidification) check_pH->acidify Yes co_solvent Strategy 2: Co-solvent Addition check_pH->co_solvent pH must be neutral acidify->co_solvent pH adjustment not sufficient or incompatible cyclodextrin Strategy 3: Cyclodextrin Complexation co_solvent->cyclodextrin Co-solvent not sufficient or incompatible salt_form Strategy 4: Salt Formation (Solid Form) cyclodextrin->salt_form Advanced formulation needed

Caption: Decision workflow for selecting a solubility enhancement strategy.

Issue 1: Compound Crashes Out of Solution Upon Dilution from Organic Stock

Cause: The aqueous buffer cannot accommodate the compound at the desired concentration once the organic solvent is diluted.

Troubleshooting Steps:

  • Reduce Final Concentration: The simplest solution is to determine the maximum achievable concentration in your aqueous medium and work below that limit.

  • Modify the Dilution Method:

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller dilutions. This can sometimes prevent localized high concentrations that trigger precipitation.

    • Vortexing During Addition: Add the stock solution dropwise to the aqueous buffer while vigorously vortexing. This rapid mixing can help to keep the compound in solution.

  • Pre-treat the Aqueous Phase: Before adding the compound, modify the aqueous buffer with a solubilizing agent as detailed in the protocols below.

Issue 2: Inconsistent Solubility Results Between Experiments

Cause: This can be due to variations in buffer preparation, temperature, or equilibration time.

Troubleshooting Steps:

  • Standardize Buffer Preparation: Ensure that buffers are prepared consistently and that the final pH is verified after all components have been added. The ionic strength and buffer species can influence solubility.[3]

  • Control Temperature: Solubility is temperature-dependent. Perform all solubility experiments at a consistent, controlled temperature.

  • Ensure Equilibration: For thermodynamic solubility measurements, ensure the solution has reached equilibrium. This can take several hours to days. A common practice is to agitate the solution for 24-48 hours.

Issue 3: Precipitation in Cell-Based Assays

Cause: The compound may be precipitating in the complex cell culture medium or interacting with components of the medium.

Troubleshooting Steps:

  • Assess Solubility in Media: Determine the solubility of your compound directly in the cell culture medium you are using, including any serum supplements.

  • Use a Solubilizing Excipient: Consider pre-complexing the compound with a biocompatible solubilizer like HP-β-cyclodextrin before adding it to the cell culture medium.

Experimental Protocols for Solubility Enhancement

Protocol 1: pH-Dependent Solubility Profile Determination

This experiment is crucial for understanding how pH affects the solubility of 4-(Piperidin-4-yloxy)aniline and for identifying the optimal pH for solubilization.

Materials:

  • 4-(Piperidin-4-yloxy)aniline

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 11.

  • Vials and a shaker/incubator

  • Filtration device (e.g., 0.22 µm syringe filters)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a series of buffers at different pH values (e.g., 2, 3, 4, 5, 6, 7, 8, 9, 10, 11).

  • Add an excess amount of solid 4-(Piperidin-4-yloxy)aniline to a known volume of each buffer in a vial. Ensure there is undissolved solid remaining.

  • Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After equilibration, carefully withdraw an aliquot of the supernatant and immediately filter it to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of dissolved 4-(Piperidin-4-yloxy)aniline using a validated analytical method.

  • Plot the measured solubility (e.g., in µg/mL or mM) against the final measured pH of the solution.

pHDependent_Solubility start Start step1 Prepare Buffers (pH 2-11) start->step1 step2 Add Excess Compound step1->step2 step3 Equilibrate (24-48h) step2->step3 step4 Filter Supernatant step3->step4 step5 Quantify Concentration step4->step5 end Plot Solubility vs. pH step5->end

Caption: Workflow for determining the pH-dependent solubility profile.

Protocol 2: Co-solvent Screening for Solubility Enhancement

This protocol helps to identify a suitable co-solvent and its optimal concentration to improve the solubility of 4-(Piperidin-4-yloxy)aniline in an aqueous solution.

Materials:

  • 4-(Piperidin-4-yloxy)aniline

  • Aqueous buffer at the desired pH (e.g., PBS pH 7.4)

  • A selection of biocompatible co-solvents:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

    • Dimethyl sulfoxide (DMSO)

  • Vials, shaker, filtration and analytical equipment as in Protocol 1.

Procedure:

  • Prepare a series of co-solvent/buffer mixtures with varying concentrations of the co-solvent (e.g., 5%, 10%, 20%, 30% v/v).

  • Add an excess of solid 4-(Piperidin-4-yloxy)aniline to each co-solvent/buffer mixture.

  • Equilibrate, filter, and quantify the dissolved compound as described in Protocol 1.

  • Plot the solubility as a function of the co-solvent concentration for each co-solvent tested.

Data Presentation: Co-solvent Solubility Screening

Co-solventConcentration (% v/v)Solubility (µg/mL) - Hypothetical Data
Ethanol1050
20150
PG1075
20250
PEG 40010100
20400
DMSO10120
20500
Protocol 3: Cyclodextrin Complexation for Solubility Enhancement

Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can encapsulate poorly soluble molecules, thereby increasing their aqueous solubility.[4]

Materials:

  • 4-(Piperidin-4-yloxy)aniline

  • Aqueous buffer at the desired pH

  • Cyclodextrins:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Vials, shaker, filtration and analytical equipment as in Protocol 1.

Procedure (Phase Solubility Study):

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 10, 20, 50, 100 mM).

  • Add an excess of solid 4-(Piperidin-4-yloxy)aniline to each cyclodextrin solution.

  • Equilibrate, filter, and quantify the dissolved compound as described in Protocol 1.

  • Plot the solubility of 4-(Piperidin-4-yloxy)aniline as a function of the cyclodextrin concentration. The slope of this plot can be used to determine the complexation efficiency.

Cyclodextrin_Complexation start Start step1 Prepare Cyclodextrin Solutions (Increasing Concentrations) start->step1 step2 Add Excess Compound step1->step2 step3 Equilibrate (24-48h) step2->step3 step4 Filter and Quantify step3->step4 end Plot Solubility vs. Cyclodextrin Concentration step4->end

Caption: Workflow for a cyclodextrin phase solubility study.

Protocol 4: Salt Formation for Improved Solid-State Properties

For long-term use and formulation, preparing a stable, soluble salt form of 4-(Piperidin-4-yloxy)aniline is a robust strategy. A salt screening study can identify the best counter-ion.

Materials:

  • 4-(Piperidin-4-yloxy)aniline free base

  • A selection of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid).

  • A variety of organic solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate).

Procedure (Simplified Salt Screening):

  • Dissolve a known amount of 4-(Piperidin-4-yloxy)aniline free base in a suitable solvent.

  • In a separate vial, prepare a solution of the chosen acid (counter-ion) in the same solvent, typically at a 1:1 or 1:2 molar ratio to the free base.

  • Slowly add the acid solution to the free base solution while stirring.

  • Observe for precipitation. If a solid forms, it is a potential salt.

  • If no precipitate forms, try slow evaporation of the solvent or the addition of an anti-solvent to induce crystallization.

  • Isolate any solid that forms by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterize the resulting solid (e.g., by melting point, XRPD, and solubility testing) to confirm salt formation and assess its properties.

References

  • ChemAxon. (2023). MarvinSketch [Software]. Available from [Link]

  • ChemAxon. (n.d.). Chemicalize. Retrieved from [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666. [Link]

  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry & Chemical Engineering Quarterly, 20(1), 115-126.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • World Health Organization. (2019). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019. [Link]

  • ChemAxon. (n.d.). pKa Prediction. Retrieved from [Link]

  • Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022, March 14). KNAUER. Retrieved from [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (2011). Iranian Journal of Pharmaceutical Research, 10(3), 427–439.
  • Buffer preparation - Hints, tips and common errors. (2001). LC-GC Europe, 14(7), 415-420.
  • Validated HPLC method for the quantitative analysis of a 4-methanesulfonyl-piperidine hydrochloride salt. (2011). Journal of Pharmaceutical and Biomedical Analysis, 56(3), 508-513.

Sources

optimizing reaction conditions for N-alkylation of 4-(Piperidin-4-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

The substrate 4-(Piperidin-4-yloxy)aniline presents a classic chemoselectivity challenge in organic synthesis: it contains two distinct nucleophilic nitrogen centers with vastly different electronic properties.

  • Site A (

    
    ):  The piperidine nitrogen. A secondary aliphatic amine.[1][2]
    
    • Properties: High basicity (

      
      ), high nucleophilicity.
      
    • Reactivity: Reacts fastest with electrophiles.

  • Site B (

    
    ):  The aniline nitrogen.[3] A primary aromatic amine.[2]
    
    • Properties: Low basicity (

      
      ), lower nucleophilicity due to resonance delocalization into the aromatic ring.
      
    • Reactivity: Reacts slower; requires forcing conditions or protection of Site A.

The Golden Rule: Unless the piperidine nitrogen is sterically hindered or chemically protected, it will alkylate before the aniline nitrogen.

Strategic Decision Matrix

Before starting your experiment, use this workflow to determine the correct synthetic route.

ReactionStrategy Start START: Define Target Site Decision Which Nitrogen do you want to alkylate? Start->Decision PipTarget Target: Piperidine Nitrogen (N-pip) Decision->PipTarget Secondary Aliphatic AnlTarget Target: Aniline Nitrogen (N-anl) Decision->AnlTarget Primary Aromatic PipMethod Method: Reductive Amination (Recommended) PipTarget->PipMethod High Selectivity PipAlt Alternative: SN2 with Alkyl Halide (Risk of over-alkylation) PipTarget->PipAlt Available Reagents Protect Step 1: Protect N-pip (e.g., Boc-anhydride) AnlTarget->Protect Alkylate Step 2: Alkylate Aniline (Reductive Amination or SN2) Protect->Alkylate Deprotect Step 3: Deprotection (TFA or HCl) Alkylate->Deprotect

Figure 1: Strategic decision tree for selecting the appropriate synthetic pathway based on the target nitrogen.

Troubleshooting Guide: Selective N-Alkylation

Scenario A: Targeting the Piperidine Nitrogen ( )

Issue 1: "I am seeing over-alkylation (quaternary ammonium salts)."

  • Cause: Using highly reactive alkyl halides (e.g., Methyl iodide, Benzyl bromide) with a strong base drives the reaction beyond the tertiary amine stage.

  • Solution: Switch to Reductive Amination . This method proceeds via an iminium intermediate which, once reduced to the tertiary amine, cannot react further to form a quaternary salt under standard conditions.

    • Reagent: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (

      
      ).
      
    • Protocol: 1.0 eq Substrate + 1.1 eq Aldehyde + 1.5 eq STAB in DCM.

Issue 2: "The reaction is stalled; conversion is low."

  • Cause: The imine formation step is slow, often due to wet solvents or lack of acid catalysis.

  • Solution:

    • Dry Solvents: Ensure DCM or DCE is anhydrous. Water hydrolyzes the imine back to the aldehyde.

    • Acid Catalyst: Add 1-2 drops of Acetic Acid (AcOH). This protonates the carbonyl oxygen, making it more susceptible to nucleophilic attack by the secondary amine.

Issue 3: "I must use an Alkyl Halide (Reductive Amination is not an option)."

  • Optimization:

    • Base: Use a mild inorganic base like

      
       or 
      
      
      
      rather than soluble organic bases (TEA/DIPEA) to modulate the reaction rate.
    • Solvent: Use Acetonitrile (ACN) instead of DMF. ACN is polar aprotic but generally slows down

      
       slightly compared to DMF, allowing better control.
      
    • Stoichiometry: Use a slight deficit of the alkyl halide (0.9 eq) to ensure the starting material remains rather than over-alkylated product.

Scenario B: Targeting the Aniline Nitrogen ( )[4]

Issue 1: "The alkyl group attached to the Piperidine instead of the Aniline."

  • Cause: Thermodynamics and Kinetics. The aliphatic piperidine is roughly

    
     times more basic than the aniline. It will always win the competition for the electrophile.
    
  • Solution: You cannot bypass this with simple condition optimization. You must use a protection strategy.

    • Recommended Starting Material:tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate. (Boc-protected piperidine).

Issue 2: "I tried to alkylate the aniline (with Boc-protected piperidine) but yield is low."

  • Cause: Aniline nucleophilicity is low.

  • Solution:

    • Method: Reductive amination is still preferred for mono-alkylation of anilines.

    • Reagent: Use

      
       (Titanium Isopropoxide) as a Lewis Acid additive.[4] It coordinates to the aniline and the aldehyde, facilitating imine formation which is otherwise sluggish for anilines.
      
    • Protocol: Substrate + Aldehyde +

      
       (neat or in THF) 
      
      
      
      Stir 12h
      
      
      Add
      
      
      .

Optimized Protocols

Protocol A: Selective Piperidine Alkylation (Reductive Amination)

Best for: Creating tertiary amines at the piperidine ring without touching the aniline.

  • Dissolution: Dissolve 1.0 mmol of 4-(Piperidin-4-yloxy)aniline in 10 mL anhydrous DCM (Dichloromethane).

  • Imine Formation: Add 1.1 mmol of the desired Aldehyde .

    • Optional: Add 1 drop of Glacial Acetic Acid.

    • Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Add 1.5 mmol of Sodium Triacetoxyborohydride (STAB) portion-wise over 5 minutes.

    • Note: Gas evolution (

      
      ) may occur; ensure venting.
      
  • Workup: Stir for 4–16 hours. Quench with saturated

    
    . Extract with DCM.
    
  • Purification: The aniline

    
     remains free. If necessary, purify via amine-functionalized silica or standard flash chromatography (DCM/MeOH/ 
    
    
    
    ).
Protocol B: Selective Aniline Alkylation (Via Protection)

Best for: Modifying the aniline while keeping the piperidine intact (eventually).

  • Protection: React starting material with

    
     (1.1 eq) and 
    
    
    
    in DCM. Isolate tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate.
  • Alkylation:

    • Dissolve Boc-intermediate in DCE.

    • Add Aldehyde (1.2 eq) and

      
       (1.5 eq).
      
    • Crucial: Add Acetic Acid (2-3 eq) to force the aniline to react.

    • Stir 24h.

  • Deprotection: Treat the purified product with TFA/DCM (1:1) for 1 hour to remove the Boc group, yielding the N-alkylated aniline with a free piperidine.

Comparative Data Tables

Table 1: Base Selection for Direct Alkylation ( )
Base

(Conj. Acid)
Solubility (Org)Risk of Over-AlkylationRecommendation

10.3Low (Heterogeneous)LowHigh (Best control)

10.3ModerateMediumMedium (Faster rates)
TEA / DIPEA 10.7 / 11.0High (Homogeneous)HighLow (Hard to stop at mono)
NaH 35N/AVery HighAvoid (Unless bis-alkylation desired)
Table 2: Solvent Effects
SolventPolarityEffect on NucleophilicityUse Case
DCM / DCE Non-polarNeutralReductive Amination (Standard)
Acetonitrile Polar AproticModerate

Alkylation
(Controlled)
DMF Polar AproticHigh

Alkylation
(Fast/Aggressive)
Methanol Polar ProticLow (Solvates nucleophile)Reductive Amination (with

)

FAQ: Frequently Asked Questions

Q: Can I use Sodium Borohydride (


) instead of STAB? 
A:  Generally, no. 

reduces aldehydes/ketones faster than it reduces imines. You will reduce your aldehyde to an alcohol before it attaches to the amine. STAB is less reactive and selectively reduces the imine.

Q: I need to alkylate the aniline, but I don't want to use a Boc group. Is there any other way? A: You can try exploiting the


 difference by running the reaction in acidic media (pH ~4-5). At this pH, the piperidine (

11) is fully protonated (

) and non-nucleophilic. The aniline (

4.6) is partially unprotonated and available to react. However, this is difficult to control and yields are often poor compared to the protection route.

Q: How do I remove unreacted starting material from the product? A: If you targeted the piperidine, the product is a tertiary amine and the SM is a secondary amine. You can use an isocyanate scavenger resin (e.g., PS-Isocyanate) which will bind to the unreacted secondary amine (SM) but leave your tertiary amine product in solution.

References

  • BenchChem. (2025).[5][6] Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. Retrieved from

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[2][4][7]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Synthesis of Amines.[1][6][8] Retrieved from

  • PubChem. (2025).[9][10][11] 4-(Piperidin-4-yl)aniline Compound Summary. National Library of Medicine. Retrieved from [12]

Sources

Technical Support Center: Scale-Up Synthesis of 4-(Piperidin-4-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the scale-up synthesis of 4-(Piperidin-4-yloxy)aniline. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. 4-(Piperidin-4-yloxy)aniline is a critical building block in the pharmaceutical industry, and its efficient, high-purity synthesis is paramount.

This document provides in-depth troubleshooting guides in a direct question-and-answer format, addresses frequently asked questions, and offers detailed experimental protocols to ensure a robust and scalable process.

Synthetic Strategy Overview

The most prevalent and industrially viable route to 4-(Piperidin-4-yloxy)aniline involves a two-stage process: a Williamson ether synthesis followed by the reduction of a nitro group. This approach is favored for its use of readily available starting materials and generally reliable reaction conditions.

The core transformation is the coupling of a protected 4-hydroxypiperidine with 1-fluoro-4-nitrobenzene, followed by the reduction of the nitro group to the target aniline. The choice of the protecting group on the piperidine nitrogen is critical for the success of the synthesis, with the Boc (tert-butyloxycarbonyl) group being a common and effective option.

Synthesis_Workflow cluster_0 Stage 1: Williamson Ether Synthesis cluster_1 Stage 2: Nitro Group Reduction cluster_2 Stage 3: Deprotection A N-Boc-4-hydroxypiperidine C N-Boc-4-(4-nitrophenoxy)piperidine A->C Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, DMSO) B 1-Fluoro-4-nitrobenzene B->C D N-Boc-4-(4-nitrophenoxy)piperidine E N-Boc-4-(4-aminophenoxy)piperidine D->E Reducing Agent (e.g., H2/Pd-C, SnCl2) Solvent (e.g., EtOH, EtOAc) F N-Boc-4-(4-aminophenoxy)piperidine G 4-(Piperidin-4-yloxy)aniline (Final Product) F->G Acid (e.g., HCl, TFA) Solvent (e.g., Dioxane, DCM)

Caption: General workflow for the synthesis of 4-(Piperidin-4-yloxy)aniline.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up of the synthesis in a direct question-and-answer format.

Category 1: Williamson Ether Synthesis Issues

Question: My reaction shows poor conversion at a larger scale compared to the lab-scale experiment. What are the potential causes?

Answer: Several factors can contribute to decreased conversion during scale-up. The causality is often linked to mass and heat transfer limitations.

  • Mixing and Mass Transfer: Inadequate agitation is a primary suspect. At a larger scale, especially with solid bases like potassium carbonate, a heterogeneous mixture can form a thick slurry. If the mechanical stirrer is not sufficient for the increased volume and viscosity, localized pockets of low reactivity will occur, preventing the reactants from interacting effectively.[1]

  • Base Strength and Solubility: While strong bases like sodium hydride (NaH) are effective on a small scale, their handling risks (flammability) and poor solubility can be problematic at scale. Weaker, more soluble bases or the use of a phase-transfer catalyst (PTC) can improve reaction kinetics by ensuring the base is available where it is needed.

  • Thermal Control: Large reactors have a lower surface-area-to-volume ratio, making heat transfer less efficient. Poor heat transfer can lead to an overall lower reaction temperature or localized cold spots, slowing the reaction rate. It is crucial to monitor the internal reaction temperature, not just the jacket temperature.[1]

  • Water Content: The Williamson synthesis is sensitive to water, which can consume the base and hydrolyze the fluoro-nitrobenzene. Ensure all solvents and reagents are appropriately dried.

Question: I am observing a significant amount of a byproduct that appears to be a dimer of 1-fluoro-4-nitrobenzene. How can I minimize this?

Answer: The formation of bis(4-nitrophenyl) ether is a known side reaction, particularly if the nucleophile (the deprotonated hydroxypiperidine) is not present in sufficient concentration or reactivity.

  • Order of Addition: Add the 1-fluoro-4-nitrobenzene slowly to the pre-formed solution of the deprotonated N-Boc-4-hydroxypiperidine. This ensures that the electrophile always encounters an excess of the desired nucleophile, kinetically favoring the desired reaction over the side reaction.

  • Temperature Control: This side reaction can be exacerbated at higher temperatures. Maintain the reaction temperature at the lowest effective point to achieve a reasonable reaction rate without promoting byproduct formation.

Category 2: Nitro Group Reduction & Deprotection Issues

Question: The catalytic hydrogenation for the nitro reduction is sluggish and sometimes incomplete on a larger scale. Why is this happening?

Answer: Catalytic hydrogenations are notoriously difficult to scale up due to their dependence on efficient three-phase (solid catalyst, liquid substrate, gas reactant) mixing.

  • Catalyst Deactivation: The palladium catalyst is sensitive to poisons. Impurities in the starting materials, solvents, or even leached from reactor components can deactivate the catalyst. Ensure high-purity substrates and consider a pre-treatment of the substrate solution with activated carbon.

  • Hydrogen Mass Transfer: The rate-limiting step in many large-scale hydrogenations is the transfer of hydrogen gas from the headspace into the liquid phase to reach the catalyst surface. Inefficient agitation will lead to hydrogen starvation at the catalyst, slowing the reaction. Specialized agitators (e.g., gas-entraining impellers) and careful control of hydrogen pressure are essential.

  • Byproduct Formation: Incomplete reduction can lead to the formation of N-(4-(piperidin-4-yloxy)phenyl)hydroxylamine or corresponding azo/azoxy impurities, which can be difficult to remove.[2] Ensure the reaction is run to complete conversion as monitored by HPLC or TLC.

Question: During the final Boc-deprotection step with HCl, my product is darkening and showing signs of degradation. What is the cause and solution?

Answer: The final product, an aniline, is susceptible to oxidation, which is often catalyzed by acidic conditions and exposure to air.[3]

  • Inert Atmosphere: Perform the deprotection and subsequent work-up under a strictly inert atmosphere (Nitrogen or Argon). This is the most critical factor in preventing the formation of colored oxidative impurities.[3]

  • Temperature Control: Exothermic reactions during acid quenching or neutralization can accelerate degradation. Maintain low temperatures throughout the work-up and isolation process.

  • Prompt Isolation: Do not let the acidic solution of the product sit for extended periods. Once deprotection is complete, proceed immediately to neutralization and extraction to isolate the free base.

Category 3: Purification and Isolation

Question: I am struggling to achieve high purity of the final product by crystallization. What are the best practices?

Answer: Purifying 4-(Piperidin-4-yloxy)aniline can be challenging due to its physical properties.

  • Solvent Screening: A systematic solvent screen is essential. Mixtures of polar and non-polar solvents are often effective. For example, recrystallization from isopropanol/water, toluene/heptane, or ethyl acetate/hexanes can be effective.[4] The goal is to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in the mother liquor.

  • Salt Formation: For difficult-to-crystallize free bases, forming a salt (e.g., hydrochloride or tosylate) can significantly improve crystallinity and handling properties.[1] The salt can be purified by recrystallization and then converted back to the free base if required, or used directly in the next synthetic step.

  • Acid-Base Wash: During the work-up, a carefully controlled acid-base wash sequence can remove many impurities. Extracting the product into an acidic aqueous phase will leave non-basic organic impurities behind. The aqueous layer can then be basified, and the purified product re-extracted into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the scale-up of the Williamson ether synthesis step? A1: Temperature control is paramount. The reaction is often exothermic, especially during the addition of the base. On a large scale, poor heat dissipation can lead to a runaway reaction, significantly increasing the formation of byproducts and posing a safety risk. A well-calibrated reactor with efficient cooling and internal temperature monitoring is essential.

Q2: Which protecting group is best for the piperidine nitrogen? A2: The Boc (tert-butyloxycarbonyl) group is highly recommended for scale-up. Its introduction is straightforward, it is stable to the basic conditions of the ether synthesis and the reductive conditions of the hydrogenation, and its removal under acidic conditions is typically high-yielding and clean. While other groups like Cbz (carboxybenzyl) can be used, their removal via hydrogenation would interfere with the nitro reduction step if not planned carefully.

Q3: What are the key safety considerations for this synthesis at scale? A3:

  • Sodium Hydride: If using NaH, it is highly flammable and reacts violently with water. It should be handled by experienced personnel in a controlled environment under an inert atmosphere. Consider alternative bases like potassium tert-butoxide or sodium bis(trimethylsilyl)amide for improved safety at scale.

  • Catalytic Hydrogenation: Hydrogen gas is explosive. The process must be conducted in a properly rated hydrogenation reactor (autoclave) with appropriate safety interlocks, grounding, and ventilation. The catalyst (Pd/C) can be pyrophoric upon exposure to air after the reaction; it must be filtered and handled while wet to prevent ignition.

  • Solvents: Many solvents used (e.g., DMF, Dioxane, Toluene) have specific health and flammability risks that require appropriate engineering controls and personal protective equipment.

Q4: How can I effectively monitor the reaction progress at a large scale? A4: In-process controls (IPCs) are crucial. Regular sampling (under safe conditions) and analysis by High-Performance Liquid Chromatography (HPLC) is the gold standard. HPLC can quantify the consumption of starting materials and the formation of the product and key byproducts, allowing for precise determination of the reaction endpoint. For faster checks, Thin Layer Chromatography (TLC) can also be used.

Data & Protocols

Table 1: Troubleshooting Summary
Problem EncounteredProbable Cause(s)Recommended Solution(s)
Low Yield in Ether Synthesis Poor mixing; Inefficient heat transfer; Wet reagents/solvents.[1]Increase agitation speed; Monitor internal temperature; Use anhydrous solvents.
Sluggish Hydrogenation Catalyst poisoning; Poor H₂ mass transfer.Use high-purity substrate; Increase agitation and H₂ pressure.
Product Discoloration Air oxidation of the aniline moiety.[3]Perform deprotection and work-up under an inert atmosphere (N₂/Ar).
Difficult Purification Oily product; Closely-related impurities.Screen for a suitable recrystallization solvent system; Consider purification via salt formation.[4]
Detailed Experimental Protocol: N-Boc Protected Route

This protocol is a representative example and must be adapted and optimized for specific equipment and scale.

Step 1: Synthesis of tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate

  • Reactor Setup: Charge a clean, dry, inerted reactor with anhydrous N,N-Dimethylformamide (DMF, 5 volumes).

  • Reagent Addition: Add N-Boc-4-hydroxypiperidine (1.0 eq) to the solvent. Begin agitation.

  • Base Addition: Cool the mixture to 0-5 °C. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise, maintaining the internal temperature below 10 °C.

  • Aging: Stir the resulting slurry at 0-5 °C for 1 hour.

  • Electrophile Addition: Slowly add a solution of 1-fluoro-4-nitrobenzene (1.1 eq) in DMF (2 volumes) via an addition funnel, keeping the temperature below 15 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by HPLC until starting material is <2%.

  • Quench: Cool the reactor to 0-5 °C and slowly quench the reaction by the dropwise addition of water.

  • Work-up: Extract the product into methyl tert-butyl ether (MTBE) or ethyl acetate. Wash the organic layer with water and brine, then dry over sodium sulfate.

  • Isolation: Concentrate the organic layer under reduced pressure. The resulting crude solid can be purified by recrystallization from isopropanol.

Step 2: Synthesis of tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate

  • Reactor Setup: Charge a hydrogenation-rated autoclave with the product from Step 1 (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate (10 volumes).

  • Catalyst Addition: Add 10% Palladium on Carbon (50% wet, ~1-2 mol%).

  • Hydrogenation: Seal the reactor, purge with nitrogen, then purge with hydrogen. Pressurize with hydrogen gas (e.g., 50-100 psi) and begin vigorous agitation. Maintain the temperature at 25-30 °C.

  • Monitoring: Monitor the reaction by hydrogen uptake and HPLC analysis.

  • Work-up: Once complete, vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, ensuring the filter cake remains wet.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the product, which is often used directly in the next step.

Step 3: Synthesis of 4-(Piperidin-4-yloxy)aniline (Deprotection)

  • Reactor Setup: Dissolve the product from Step 2 in a suitable solvent like 1,4-dioxane or dichloromethane (5 volumes) in an inerted reactor.

  • Acid Addition: Cool the solution to 0-5 °C. Slowly add a solution of HCl in dioxane (4M, 3-4 eq) or trifluoroacetic acid (TFA).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by HPLC for the disappearance of the Boc-protected material.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add water and a water-immiscible solvent (e.g., ethyl acetate). Cool to 0-5 °C and slowly add a base (e.g., 50% NaOH solution) to adjust the pH to >12.

  • Extraction: Separate the layers and extract the aqueous phase multiple times with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization as needed.

References

  • Asian Journal of Chemistry. (2018).
  • ResearchGate. (2021).
  • Patsnap. (2017). Method for preparing 4-(piperidine-3-yl)aniline.
  • Benchchem. (2025). Challenges in the scale-up synthesis of 4-(Furan-2-yl)aniline hydrochloride.
  • Chemical Review and Letters. (2021).
  • Google Patents. (2017).
  • Benchchem. (2025).

Sources

preventing oxidation of the aniline group in 4-(Piperidin-4-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Piperidin-4-yloxy)aniline Stability & Handling

Topic: Preventing Oxidation & Degradation of Aniline Derivatives ID: TSC-2025-ANL-04 Status: Active Guide

Welcome to the Technical Rescue Center

You are likely here because your white crystalline solid has turned into a brown, sticky gum, or your reaction yield has plummeted due to "black tar" formation.

The Diagnosis: 4-(Piperidin-4-yloxy)aniline contains an electron-rich aniline moiety. In its free base form, this nitrogen lone pair is highly susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen, catalyzed by light and trace metals. This initiates a radical cascade leading to azo-linkages and polyaniline-like oligomers (the "black tar").

This guide provides the Standard Operating Procedures (SOPs) to prevent, diagnose, and reverse this degradation.

Module 1: The "Brown Goo" Phenomenon (Root Cause Analysis)

To solve the problem, you must understand the enemy. The degradation is not a simple decomposition; it is an autocatalytic radical polymerization.

Visualizing the Degradation Pathway

AnilineOxidation Start 4-(Piperidin-4-yloxy)aniline (White Solid) Trigger Triggers: Oxygen + Light + Heat Start->Trigger Exposure Radical Radical Cation (Reactive Intermediate) Trigger->Radical SET Oxidation Coupling N-N & C-N Coupling Radical->Coupling Dimerization End Azo-dimers & Polyaniline (Brown/Black Tar) Coupling->End Polymerization

Figure 1: The oxidative cascade. Once the radical cation forms, it reacts rapidly with other aniline molecules, creating colored impurities that further catalyze degradation.

Module 2: Prevention Protocols (The "Cold & Dark" System)

The only way to guarantee stability is to remove the electron density from the nitrogen or remove the environmental triggers.

Protocol A: Salt Formation (The Gold Standard)

Why: Protonating the aniline nitrogen locks the lone pair, making SET oxidation chemically impossible under standard conditions. Recommendation: Convert Free Base


Dihydrochloride Salt (.2HCl)  immediately.
PropertyFree BaseDihydrochloride Salt (.2HCl)
Stability Poor (< 1 week at RT)Excellent (> 1 year at 4°C)
Appearance White solid

Brown oil
White/Off-white Crystalline Solid
Oxidation Risk High (Electron-rich)Negligible (Electron-poor)
Hygroscopicity LowModerate (Keep desiccated)

Synthesis of the Stable Salt:

  • Dissolve the crude aniline free base in minimal dry ethanol or 1,4-dioxane .

  • Cool to 0°C under

    
    .
    
  • Add 2.5 equivalents of 4M HCl in Dioxane dropwise.

  • The white precipitate is the stable .2HCl salt. Filter, wash with ether, and dry under vacuum.

Protocol B: Storage of Free Base

If you must store the free base (e.g., for a specific nucleophilic reaction):

  • Atmosphere: Store strictly under Argon (Ar is heavier than air and blankets the solid better than

    
    ).
    
  • Container: Amber glass vial with a Teflon-lined cap. Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant.

  • Temperature: -20°C is mandatory.

Module 3: Rescue Protocols (Troubleshooting)

Scenario: You opened the bottle, and the material is beige/brown. Is it ruined? Rule of Thumb: If it is a solid, it is likely salvageable. If it is a black oil, discard it.

Decision Tree: Can I Save It?

RescueTree Start Material Condition Check State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Gummy Oil / Tar State->Liquid Color Color Intensity? Solid->Color Action3 DISCARD Liquid->Action3 Polymerized Beige Beige / Light Brown Color->Beige Black Dark Brown / Black Color->Black Action1 Use as is (Check NMR) Beige->Action1 Surface Oxidation Action2 Recrystallize w/ Charcoal Black->Action2 Deep Oxidation

Figure 2: Triage process for oxidized aniline samples.

The "Charcoal Rescue" Procedure

Use this if the material is solid but significantly discolored.

  • Dissolve: Dissolve the impure aniline in boiling Ethanol/Water (9:1) .

  • Scrub: Add Activated Charcoal (5-10% by weight). Caution: Add carefully to avoid boil-over.

  • Reflux: Stir at reflux for 15-30 minutes. The charcoal adsorbs the high-molecular-weight colored oligomers.

  • Filter: Filter hot through a Celite pad to remove the charcoal.

  • Crystallize: Allow the filtrate to cool slowly. The pure aniline (or its salt) should crystallize out as white needles.

Module 4: Reaction Best Practices

Scenario: The material is pure, but turns black during your reaction.

1. Degassing is Non-Negotiable Anilines act as oxygen scavengers. If your solvent contains dissolved oxygen, your starting material will decompose before it reacts.

  • Technique: Sparge reaction solvents with Nitrogen/Argon for 15 minutes before adding the aniline.

2. The "Zinc Dust" Trick If performing a reaction under acidic conditions (e.g., reduction of a nitro precursor):

  • Add a pinch of Zinc Dust to the reaction mixture. Zinc acts as a sacrificial reductant, keeping the aniline in its reduced state and preventing the formation of azo-impurities.

3. Workup Speed

  • Do not leave the crude reaction mixture in the separatory funnel overnight.

  • Evaporate solvents immediately and store the residue under vacuum or inert gas.

Frequently Asked Questions (FAQ)

Q: My sample is pink. Is it contaminated? A: Yes, but minimally. Pink indicates the very early stages of oxidation (trace quinone imine formation). It is usually >98% pure and safe to use for most robust reactions. For sensitive catalysis, perform the Charcoal Rescue.

Q: Can I use the Boc-protected version to avoid this? A: Yes. 4-(N-Boc-piperidin-4-yloxy)aniline is slightly more lipophilic and easier to handle, but the aniline group remains vulnerable. The best protection is to keep the aniline as a nitro group (precursor) until the very last step, or protect the aniline itself as a trifluoroacetamide if multi-step synthesis is required.

Q: Why does the LCMS show a mass of [M+16]? A: That is the N-Oxide . This occurs if the material was stored in solution (e.g., DMSO) without inert gas. N-oxides are distinct from the "black tar" (polymer) but are equally useless for nucleophilic reactions.

References

  • BenchChem. (2025).[1][2][3] Physical and chemical properties of 4-(Piperidin-4-yl)aniline dihydrochloride. Retrieved from

  • Shvo, Y., & Kaufman, E. D. (1972).[4] Configurational and conformational analysis of cyclic amine oxides. Tetrahedron, 28(3), 573-580.[4] [4]

  • Wzorek, J. (2009).[4] The Curtin-Hammett Principle and the Winstein-Holness Equation. Evans Group Lecture Series.

  • PubChem. (2025).[5] 4-(Piperidin-4-yl)aniline dihydrochloride Compound Summary. National Library of Medicine. Retrieved from

  • Rashid, M., & Sabir, S. (2015). Oxidative Copolymerization of Aniline with O- and P-Toluidine by Ammonium Per Sulfate: Kinetic and Pathway. Oriental Journal of Chemistry. Link

Sources

Technical Support Center: Chromatography of 4-(Piperidin-4-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: TLC-STRK-004 Subject: Resolving Streaking/Tailing on Silica Gel for Basic Diamines Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

You are encountering streaking (tailing) during Thin Layer Chromatography (TLC) of 4-(Piperidin-4-yloxy)aniline . This is a predictable phenomenon caused by the molecular structure of your analyte. This compound contains two distinct nitrogen centers: a moderately basic aniline (


) and a highly basic secondary piperidine (

).[1]

The streaking is almost exclusively caused by the piperidine moiety interacting with the acidic silanol groups (


) on the silica gel surface. This guide provides a step-by-step protocol to neutralize these interactions and achieve distinct, quantifiable separation.

Module 1: Diagnostic & Mechanism

Q: Why is my spot turning into a streak?

A: Standard silica gel is acidic (


).[1] When you load a basic amine like 4-(Piperidin-4-yloxy)aniline, it undergoes an acid-base reaction with the stationary phase.[1] The piperidine nitrogen accepts a proton from the silanol group, forming an ammonium silanolate salt. This ionic interaction is much stronger than the Van der Waals forces used for separation, causing the molecule to "drag" behind the solvent front.
Mechanism of Failure

The following diagram illustrates the molecular interaction causing your issue:

G Silica Silica Surface (Acidic Si-OH) Interaction Ionic Bonding (Drag/Streaking) Silica->Interaction Proton Donor Analyte 4-(Piperidin-4-yloxy)aniline (Basic Piperidine NH) Analyte->Interaction Proton Acceptor Result Tailing/Comet Spot Interaction->Result

Figure 1: Mechanism of amine streaking on silica gel.[1] The basic nitrogen binds to acidic silanol sites.[3]

Module 2: Mobile Phase Engineering (The Fix)

Q: How do I stop the streaking?

A: You must "deactivate" the silica.[4] This is achieved by adding a competitive base to your mobile phase. The base saturates the silanol sites, allowing your analyte to interact only with the solvent system, not the surface acidity.

Protocol: The TEA Deactivation Method

Standard Recommendation: Add 1-2% Triethylamine (TEA) or 1% Ammonium Hydroxide (


)  to your eluent.[1]
Optimized Solvent Systems Table
Polarity RequirementBase Solvent System (v/v)Modifier (Add to Total Volume)Application Notes
Low Polarity DCM : MeOH (95:5)+ 1% TEAGood for initial purity checks.[1][2]
Medium Polarity DCM : MeOH (90:[1][2]10)+ 1%

Ammonia is more volatile than TEA; easier to remove for NMR.[1][2]
High Polarity CHCl3 : MeOH :

(80:18:[1][2]2)"The Magic Mixture" for stubborn polar amines.[1][2]
Alternative EtOAc : Hexane (1:[1][2]1)+ 2% TEAUse if your compound is unstable in chlorinated solvents.[1][2]

Critical Technical Note: When using TEA, you must pre-elute the plate or ensure the TEA is fully mixed. If you use TEA, the plate will smell of amine; dry it thoroughly before visualizing with Ninhydrin to avoid false positives (background turning purple).

Module 3: Sample Preparation & Loading

Q: I added TEA, but it still streaks (shark-fin shape). Why?

A: You are likely overloading the plate. "Shark-finning" (a triangular spot) indicates that the concentration of the sample exceeds the capacity of the silica at the spotting origin.

Troubleshooting Workflow

Troubleshooting Start Streaking Persists CheckLoad Check Concentration Start->CheckLoad Dilute Dilute Sample (< 5 mg/mL) CheckLoad->Dilute Overloaded CheckSalt Is it a Salt? CheckLoad->CheckSalt Conc. OK FreeBase Free Base the Sample (Shake w/ NaHCO3) CheckSalt->FreeBase HCl/TFA Salt Present

Figure 2: Decision tree for persistent streaking issues.

Protocol for Salt Neutralization: If your 4-(Piperidin-4-yloxy)aniline is an HCl or TFA salt, it will streak even with TEA.[1]

  • Dissolve a small amount of sample in DCM.

  • Add an equal volume of saturated aqueous

    
    .
    
  • Shake vigorously in a small vial.

  • Spot the organic layer (bottom) onto the TLC plate.

Module 4: Visualization (Detection)

Q: The streak is gone, but the spot is faint. How do I see it?

A: 4-(Piperidin-4-yloxy)aniline has two distinct handles for visualization: the aromatic ring (UV active) and the secondary amine (chemically active).[1]

MethodVisibilityMechanismProcedure
UV (254 nm) Dark SpotAromatic

absorption
Non-destructive.[1][2] Use first.
Ninhydrin Red/PurpleReaction with secondary amineDip/spray, then heat with heat gun until spots appear.[1][2]
Iodine Chamber Brown/YellowReversible complexationPlace in jar with

crystals.[1][2] Good for general organic mass.
p-Anisaldehyde VariedUniversal oxidationRequires strong heating.[1][2] Warning: May char the aniline.

Module 5: Advanced Alternatives

Q: Silica is completely failing. What are my options?

A: If the interaction with silanols is insurmountable (common with highly basic polyamines), switch the stationary phase.[5]

  • Alumina Plates (Basic or Neutral): Aluminum oxide is less acidic than silica.[1] It is often the "silver bullet" for basic amines.

    • Recommendation: Use Basic Alumina plates with pure EtOAc or EtOAc/MeOH.

  • Amine-Functionalized Silica (

    
    -Silica):  These plates are pre-treated chemically to have a basic surface.[1]
    
    • Benefit: No need for TEA in the mobile phase.

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Chromatographic Techniques. (Standard reference for mobile phase selection).
  • Brainly/Chemistry Support . Mechanism of Amine Streaking on Silica. Available at:

  • BenchChem Technical Support . Troubleshooting Streaking of Amines. Available at: [1]

  • University of Rochester , Dept of Chemistry. Troubleshooting Thin Layer Chromatography. Available at: [1]

  • Chiral Technologies . Mobile Phase Modifiers & Additives. (Guidance on amine additives). Available at: [1]

Sources

Technical Support Center: Chromatography Column Selection for 4-(Piperidin-4-yloxy)aniline Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(Piperidin-4-yloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification of this and structurally similar polar basic compounds. We will move beyond simple step-by-step instructions to explore the underlying chemical principles that govern chromatographic separation, empowering you to make informed decisions and troubleshoot effectively.

Understanding the Target Molecule: 4-(Piperidin-4-yloxy)aniline

The key to successful purification lies in understanding the physicochemical properties of the target molecule. 4-(Piperidin-4-yloxy)aniline is a bifunctional molecule with distinct features that dictate its chromatographic behavior.

  • Polarity : The presence of a primary aromatic amine (-NH2), a secondary aliphatic amine (within the piperidine ring), and an ether linkage (-O-) makes the molecule decidedly polar.

  • Basicity : Both the aniline and piperidine nitrogens are basic and can be protonated to form positive ions, especially at a pH below their pKa values. The piperidine nitrogen is a stronger base than the aniline nitrogen.

  • Structure : It possesses a rigid aromatic ring and a flexible, non-planar piperidine ring.

These properties—particularly its high polarity and basicity—make purification by standard chromatographic methods challenging. The molecule is prone to strong, undesirable interactions with silica-based stationary phases and can exhibit poor retention in conventional reversed-phase systems.

PropertyValue / DescriptionImplication for Chromatography
Molecular Formula C₁₁H₁₆N₂O-
Molecular Weight 192.26 g/mol -
Polarity HighPoor retention on traditional C18 columns. Good candidate for HILIC or Normal Phase.
Basicity (pKa) Two basic centers: Piperidine (~pKa 9-11), Aniline (~pKa 4-5)Prone to protonation. Can cause severe peak tailing on acidic silica. Enables use of Ion-Exchange Chromatography.
Solubility Soluble in organic solvents.[1]Compatible with a wide range of mobile phases.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the common questions and issues encountered when developing a purification method for 4-(Piperidin-4-yloxy)aniline.

Q1: I am getting no retention for my compound on a standard C18 reversed-phase column. What is happening and what should I do next?

Answer: This is a classic problem known as "phase collapse" or dewetting, and it is common for highly polar compounds like 4-(Piperidin-4-yloxy)aniline when using highly aqueous mobile phases (e.g., >95% water).[2] The non-polar C18 chains repel the polar mobile phase, effectively expelling it from the pores of the stationary phase and preventing the analyte from interacting with the bonded phase.

Troubleshooting Steps:

  • Switch to a Polar-Embedded or Polar-Endcapped Column: These columns have a polar group (e.g., amide, carbamate) embedded within or at the end of the alkyl chain.[2] This feature allows the stationary phase to remain wetted even in 100% aqueous mobile phases, ensuring consistent interaction and retention of polar analytes.

  • Consider a Shorter Alkyl Chain: A C8 or C4 column is less hydrophobic than a C18 column and may provide suitable retention without requiring extremely high aqueous content in the mobile phase.[3]

  • Explore an Alternative Chromatography Mode: If reversed-phase fails to provide adequate retention, the next logical step is to try Hydrophilic Interaction Liquid Chromatography (HILIC).[4][5]

Q2: My peak shape is very poor (severe tailing) on my silica-based column. How can I fix this?

Answer: Peak tailing with basic compounds like this is almost always caused by secondary interactions between the protonated amine groups and acidic, unreacted silanol groups (Si-OH) on the surface of the silica stationary phase. This interaction is strong and leads to a slow release of the analyte from the column, resulting in a tailed peak.

Troubleshooting Steps:

  • Add a Competing Base to the Mobile Phase: For normal-phase chromatography, adding a small amount (0.1-1%) of a competing base like triethylamine or ammonia to the mobile phase will neutralize the active silanol sites, dramatically improving peak shape.[6]

  • Use a Base-Deactivated Reversed-Phase Column: Many modern columns are specifically designed for the analysis of basic compounds. These columns use high-purity silica with minimal metal content and advanced endcapping techniques to shield the residual silanol groups.

  • Adjust Mobile Phase pH (Reversed-Phase): Operating at a high pH (e.g., pH 10, using a stable hybrid or polymer-based column) will deprotonate the basic amines, rendering them neutral. This minimizes ionic interactions with silanols and improves peak shape.[6]

  • Switch to a Non-Silica-Based Column: Polymeric columns (e.g., polystyrene-divinylbenzene) have no silanol groups and can be an excellent, albeit less efficient, alternative for purifying basic compounds.

Q3: Which chromatography mode is the best starting point for purifying 4-(Piperidin-4-yloxy)aniline?

Answer: There is no single "best" mode, as the optimal choice depends on the nature of the impurities you are trying to remove. However, for a polar basic compound like this, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective and logical starting point.[7][8]

  • Why HILIC? HILIC is designed specifically for the retention and separation of polar compounds that are poorly retained in reversed-phase.[4][9] It utilizes a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile). The analyte partitions between the bulk mobile phase and a water-enriched layer on the surface of the stationary phase, providing excellent separation for polar molecules.[7][9]

The diagram below illustrates a logical workflow for selecting the appropriate chromatography mode.

G cluster_start Analyte Characterization cluster_rp Reversed-Phase (RP) cluster_hilic HILIC cluster_iex Ion-Exchange (IEX) start 4-(Piperidin-4-yloxy)aniline (Polar, Basic) rp_start Try Polar-Embedded C18/C8 Mobile Phase pH 7-10 start->rp_start rp_check Adequate Retention & Good Peak Shape? rp_start->rp_check rp_success Optimize Method rp_check->rp_success Yes hilic_start Try HILIC (Silica, Amide, or Diol) ACN/Water Gradient rp_check->hilic_start No hilic_check Good Separation? hilic_start->hilic_check hilic_success Optimize Method hilic_check->hilic_success Yes iex_start Try Strong Cation Exchange (SCX) Low pH, Salt Gradient Elution hilic_check->iex_start No (for charged impurities) iex_check Good Separation? iex_start->iex_check iex_success Optimize Method iex_check->iex_success Yes

Caption: Workflow for Chromatography Mode Selection.

Q4: Can I use Ion-Exchange Chromatography (IEX)?

Answer: Absolutely. Ion-exchange chromatography is a powerful technique for separating molecules based on their charge.[10][11] Since 4-(Piperidin-4-yloxy)aniline has two basic nitrogens, it will be positively charged at a low to neutral pH.

  • Method: A strong cation-exchange (SCX) column would be appropriate.[12] The crude sample is loaded onto the column at a low pH (e.g., pH 3-4) where the compound is fully protonated and binds strongly to the negatively charged stationary phase. Impurities that are neutral or negatively charged will pass through. The target compound is then eluted by increasing the salt concentration (e.g., a gradient of NaCl or KCl) or by increasing the pH of the mobile phase. This technique is especially useful for removing non-basic or weakly basic impurities.[13]

Experimental Protocols

Protocol 1: HILIC Method Development for Purification

This protocol provides a starting point for developing a robust purification method using HILIC.

1. Column and Solvents:

  • Column: HILIC Silica, Amide, or Diol phase column (e.g., 5 µm particle size).

  • Mobile Phase A: Acetonitrile (ACN)

  • Mobile Phase B: Deionized Water with 0.1% Formic Acid or 10mM Ammonium Formate (adjust based on sample stability and desired MS compatibility).

2. Sample Preparation:

  • Dissolve the crude sample in a solvent mixture that is as close to the initial mobile phase conditions as possible (e.g., 95:5 ACN:Water), or use a stronger, compatible solvent like methanol and inject the smallest possible volume.

3. Gradient Elution Method:

  • Flow Rate: Set according to column diameter (e.g., 1 mL/min for a 4.6 mm ID column).

  • Equilibration: Equilibrate the column with 10 column volumes of the initial mobile phase composition (e.g., 95% A).

  • Gradient Profile (Scouting):

    • Time 0-2 min: Hold at 95% A.

    • Time 2-12 min: Linear gradient from 95% A to 50% A.

    • Time 12-14 min: Hold at 50% A.

    • Time 14-15 min: Return to 95% A.

    • Time 15-20 min: Re-equilibrate at 95% A.

4. Optimization:

  • Based on the scouting run, adjust the gradient slope and duration to improve the resolution between your target compound and the nearest impurities. HILIC separations are very sensitive to the water content, so small changes can have a large effect.[7]

Protocol 2: Reversed-Phase Purification with a Polar-Embedded Column

This protocol is for purification using a modern reversed-phase column designed for polar analytes.

1. Column and Solvents:

  • Column: Polar-embedded C18 or C8 column (e.g., 5 µm particle size).

  • Mobile Phase A: Deionized Water with 0.1% Formic Acid (for low pH) OR Deionized water with 0.1% Ammonium Hydroxide (for high pH - ensure column is pH stable).

  • Mobile Phase B: Acetonitrile or Methanol with the same modifier as Mobile Phase A.

2. Sample Preparation:

  • Dissolve the crude sample in a solvent with a polarity similar to or weaker than the initial mobile phase (e.g., the initial mobile phase itself, or DMSO).

3. Gradient Elution Method:

  • Flow Rate: Set according to column diameter.

  • Equilibration: Equilibrate the column with 10 column volumes of the initial mobile phase composition (e.g., 95% A).

  • Gradient Profile (Scouting):

    • Time 0-2 min: Hold at 95% A.

    • Time 2-12 min: Linear gradient from 95% A to 5% A.

    • Time 12-14 min: Hold at 5% A.

    • Time 14-15 min: Return to 95% A.

    • Time 15-20 min: Re-equilibrate at 95% A.

4. Optimization:

  • Adjust the gradient based on the initial separation. Using a shallower gradient around the elution time of the target compound will increase resolution. Modifying the pH can significantly alter selectivity between the target and its impurities.[14]

References

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2273-2290. Retrieved from [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Piperidin-1-yl)aniline. Retrieved from [Link]

  • SlideShare. (n.d.). ION EXCHANGE CHROMATOGRAPHY. Retrieved from [Link]

  • Majors, R. E. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. HPLC. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 15). Ion-Exchange Chromatography. Retrieved from [Link]

  • Pohl, C. (n.d.). Recent Developments in Ion-Exchange Columns for Ion Chromatography. Chromatography Online. Retrieved from [Link]

  • PharmaTutor. (2016, October 24). A BRIEF REVIEW ON ION EXCHANGE CHROMATOGRAPHY. Retrieved from [Link]

Sources

Technical Support Center: Stability of 4-(Piperidin-4-yloxy)aniline Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Piperidin-4-yloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the impact of pH on the stability of 4-(Piperidin-4-yloxy)aniline solutions. Understanding and controlling pH is critical for maintaining the integrity, solubility, and performance of this compound in your experimental and formulation workflows.

Introduction: The Critical Role of pH in the Stability of 4-(Piperidin-4-yloxy)aniline

4-(Piperidin-4-yloxy)aniline is a bifunctional molecule containing a basic piperidine ring and a weakly basic aniline moiety, connected by an ether linkage. Each of these structural features exhibits pH-dependent behavior that can significantly impact the overall stability of the molecule in aqueous solutions. The protonation state of the two nitrogen atoms not only influences solubility but also dictates the molecule's susceptibility to various degradation pathways, primarily oxidation and hydrolysis. This guide will provide you with the foundational knowledge and practical troubleshooting steps to ensure the stability and reliability of your 4-(Piperidin-4-yloxy)aniline solutions.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Here we address common issues encountered during the handling and storage of 4-(Piperidin-4-yloxy)aniline solutions.

Q1: My 4-(Piperidin-4-yloxy)aniline solution is turning yellow/brown. What is causing this discoloration?

A1: The discoloration of your solution is a common indicator of oxidative degradation of the aniline moiety.[1][2][3] Aniline and its derivatives are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions. This process often leads to the formation of colored polymeric byproducts. The rate of oxidation is highly dependent on the pH of the solution.

  • Causality: At higher pH values (neutral to basic), the aniline nitrogen is deprotonated and exists as the free base. This form is more electron-rich and thus more susceptible to oxidation. In acidic conditions, the aniline nitrogen is protonated to form an anilinium ion, which is less prone to oxidation.

  • Troubleshooting Steps:

    • pH Adjustment: Maintain the pH of your stock solutions in the acidic range (e.g., pH 3-5) to enhance stability against oxidation. The protonated form of the aniline is significantly more stable.

    • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Light Protection: Store solutions in amber vials or protect them from light to prevent photo-oxidation.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a small amount of a chelating agent like EDTA to your buffer.

    • Antioxidants: For certain applications, the addition of antioxidants may be considered, but their compatibility with your downstream experiments must be verified.

Q2: I'm observing precipitation in my 4-(Piperidin-4-yloxy)aniline solution after adjusting the pH. Why is this happening and how can I resolve it?

A2: Precipitation is typically due to changes in the solubility of the compound as a function of pH. 4-(Piperidin-4-yloxy)aniline has two basic centers, the piperidine nitrogen (more basic) and the aniline nitrogen (less basic), which will have distinct pKa values.

  • Causality: The molecule will be most soluble in its fully protonated (dicationic) form at low pH. As the pH is increased, it will sequentially deprotonate. The free base form, which is predominant at high pH, is expected to have the lowest aqueous solubility. The dihydrochloride salt form is often used to improve aqueous solubility.[1]

  • Troubleshooting Steps:

    • Determine the pH-Solubility Profile: If not already known, experimentally determine the solubility of your compound across a range of pH values. This will help you identify the optimal pH for your desired concentration.

    • Work at Lower Concentrations: If you need to work at a pH where solubility is limited, you may need to use a lower concentration of the compound.

    • Use of Co-solvents: For formulation development, the addition of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400) can increase the solubility of the free base. However, the impact of co-solvents on stability must be evaluated independently.

    • pH Control: Ensure your buffers have sufficient capacity to maintain the desired pH, especially when adding the compound as a salt.

Q3: I suspect my compound is degrading over time, even in a buffered solution. What are the likely degradation pathways and how can I monitor them?

A3: Besides oxidation, another potential degradation pathway, especially at very low pH, is the acid-catalyzed hydrolysis of the ether linkage.[4][5][6][7]

  • Causality: Ethers are generally stable, but under strong acidic conditions, the ether oxygen can be protonated, making the adjacent carbon atoms susceptible to nucleophilic attack by water, leading to cleavage of the C-O bond.[4][5][6][7]

  • Monitoring Degradation:

    • Stability-Indicating HPLC Method: The most reliable way to monitor the stability of your compound is to develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be able to separate the intact 4-(Piperidin-4-yloxy)aniline from its potential degradation products.

    • Forced Degradation Studies: To develop a stability-indicating method, you should perform forced degradation studies. This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidation, and light) to intentionally generate degradation products. This will help you confirm that your analytical method can detect and resolve these impurities.

Q4: What is the optimal pH range for storing aqueous solutions of 4-(Piperidin-4-yloxy)aniline?

A4: The optimal pH for storage is a balance between minimizing oxidation and preventing acid-catalyzed hydrolysis.

  • General Recommendation: Based on the chemistry of anilines and ethers, a moderately acidic pH range of 3 to 5 is generally recommended for balancing stability. In this range, both the aniline and piperidine nitrogens will be protonated, which protects the aniline from oxidation and is generally not acidic enough to cause significant ether hydrolysis.

  • Experimental Verification: It is crucial to perform a pH-rate stability study for your specific formulation to determine the pH of maximum stability empirically.

Hypothetical pH-Rate Profile

The stability of 4-(Piperidin-4-yloxy)aniline is expected to follow a "U-shaped" or "V-shaped" curve when the logarithm of the degradation rate constant (log k) is plotted against pH.

  • At low pH (e.g., < 2): The rate of degradation is likely to be dominated by acid-catalyzed hydrolysis of the ether linkage.

  • In the mid-pH range (e.g., 3-5): The compound is expected to exhibit maximum stability as both basic centers are protonated, minimizing oxidation, and the acidity is not sufficient to promote significant hydrolysis.

  • At higher pH (e.g., > 6): The rate of degradation is expected to increase due to the deprotonation of the aniline nitrogen, making it more susceptible to oxidation.

Table 1: Hypothetical Stability Data for 4-(Piperidin-4-yloxy)aniline in Aqueous Solution at 40°C

pHPredominant Degradation PathwayApparent First-Order Rate Constant (k_obs) (day⁻¹)Half-life (t½) (days)
1.0Acid-catalyzed hydrolysis0.05013.9
3.0Minimal degradation0.002346.5
5.0Minimal degradation/Slight oxidation0.005138.6
7.0Oxidation0.02527.7
9.0Oxidation0.0808.7

Note: This data is hypothetical and for illustrative purposes only. Actual stability will depend on buffer composition, temperature, and exposure to light and oxygen.

Experimental Protocol: Determining the pH-Rate Profile of 4-(Piperidin-4-yloxy)aniline

This protocol outlines a systematic approach to experimentally determine the stability of 4-(Piperidin-4-yloxy)aniline across a range of pH values.

Objective: To determine the pH at which 4-(Piperidin-4-yloxy)aniline exhibits maximum stability in an aqueous buffered solution.

Materials:

  • 4-(Piperidin-4-yloxy)aniline

  • HPLC grade water, acetonitrile, and methanol

  • Buffer salts (e.g., phosphate, citrate, borate)

  • Acids (e.g., HCl, H₃PO₄) and bases (e.g., NaOH) for pH adjustment

  • Calibrated pH meter

  • HPLC system with a UV or PDA detector

  • Constant temperature incubator or water bath

  • Volumetric flasks and pipettes

  • Amber HPLC vials

Methodology:

  • Preparation of Buffers:

    • Prepare a series of buffers covering the desired pH range (e.g., pH 1, 2, 3, 4, 5, 6, 7, 8, 9, 10). Use appropriate buffer systems for each pH range (e.g., HCl for pH 1-2, citrate for pH 3-5, phosphate for pH 6-8, borate for pH 9-10). Ensure the buffer strength is consistent (e.g., 50 mM).

  • Preparation of Stock Solution:

    • Prepare a stock solution of 4-(Piperidin-4-yloxy)aniline in a suitable solvent (e.g., methanol or a 50:50 mixture of methanol:water) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Study Samples:

    • For each pH buffer, pipette a known volume of the stock solution into a volumetric flask and dilute with the respective buffer to achieve the final desired concentration (e.g., 50 µg/mL). Ensure the amount of organic solvent from the stock solution is minimal (e.g., < 5% v/v) to avoid altering the properties of the aqueous buffer.

    • Transfer aliquots of each sample into multiple amber HPLC vials.

  • Stability Study Execution:

    • Place the vials in a constant temperature incubator set at an elevated temperature (e.g., 40°C or 60°C) to accelerate degradation.

    • At predetermined time points (e.g., 0, 1, 3, 7, 14, 21, and 28 days), remove one vial for each pH and store it at a low temperature (e.g., 4°C) to quench the degradation reaction until analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating RP-HPLC method. The method should be able to quantify the peak corresponding to 4-(Piperidin-4-yloxy)aniline and separate it from any degradation products.

    • Record the peak area of the parent compound for each sample at each time point.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the concentration (or peak area) of 4-(Piperidin-4-yloxy)aniline versus time.

    • If the degradation follows first-order kinetics, the plot will be linear. The slope of this line will be equal to the negative of the apparent first-order rate constant (-k_obs).

    • Plot log(k_obs) versus pH to generate the pH-rate profile. The nadir of this curve will indicate the pH of maximum stability.

Visualizing the Workflow and Degradation Pathways

Diagram 1: Experimental Workflow for pH-Rate Profile Study

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffers Prepare Buffers (pH 1-10) prep_samples Dilute Stock into Buffers prep_buffers->prep_samples prep_stock Prepare Stock Solution prep_stock->prep_samples incubate Incubate at Accelerated Temperature (e.g., 40°C) prep_samples->incubate sampling Sample at Time Points (t=0, 1, 3, 7... days) incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis hplc->data_analysis ph_rate_profile Generate pH-Rate Profile data_analysis->ph_rate_profile

Caption: Workflow for determining the pH stability of a compound.

Diagram 2: Key pH-Dependent Degradation Pathways

G cluster_acid Low pH (< 2) cluster_base High pH (> 6) cluster_stable Optimal pH (3-5) compound 4-(Piperidin-4-yloxy)aniline hydrolysis Ether Hydrolysis (Cleavage of C-O bond) compound->hydrolysis H⁺ Catalysis oxidation Aniline Oxidation (Formation of colored impurities) compound->oxidation Deprotonation & O₂ Exposure stable Maximal Stability (Protonated Form) compound->stable Protonation

Caption: pH influences on the degradation of 4-(Piperidin-4-yloxy)aniline.

References

  • Biosynce. (2025). What is the stability of piperidine? Biosynce Blog. [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]

  • Buthelezi, S. P., Olaniran, A. O., & Pillay, B. (2022). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Health and Pollution, 12(33), 220309. [Link]

  • Górniak, R., et al. (2021). Aniline Electropolymerization on Indium–Tin Oxide Nanofilms with Different Surface Resistivity: A Comprehensive Study. Materials, 14(2), 435. [Link]

  • PubChem. 4-(Piperidin-1-yl)aniline. National Center for Biotechnology Information. [Link]

  • Fleszar, M., et al. (2015). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 20(5), 8477-8492. [Link]

  • da Silva, A. B. F., et al. (2018). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]

  • Patel, P., & Serajuddin, A. T. M. (2017). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. [Link]

  • Wang, Y., et al. (2023). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. Molecules, 28(14), 5364. [Link]

  • Open Access Journals. (2023). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. [Link]

  • Singh, S., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA). SpringerPlus, 5(1), 1625. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Sun, Y., et al. (2019). Oxidation Kinetics of Anilines by Aqueous Permanganate and Effects of Manganese Products: Comparison to Phenols. Chemosphere, 235, 733-741. [Link]

  • Radhakrishnamurti, P. S., & Sahu, N. C. (1981). Kinetics of Oxidation of Aniline & Substituted Anilines by Bromate Ion. Indian Journal of Chemistry, 20A, 269-271. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. [Link]

  • PubChem. 4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid t-butyl ester. National Center for Biotechnology Information. [Link]

  • Zhang, W., et al. (2022). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega, 7(38), 34493-34502. [Link]

  • ResearchGate. (2020). Kinetic behavior of aniline degradation at (a) pH 7, (b) pH 3 and (c).... [Link]

  • ResearchGate. (n.d.). Aniline and Its Derivatives. [Link]

  • Ahmad, I., et al. (2018). Analytical Techniques for the Assessment of Drug Stability. Organic & Medicinal Chemistry International Journal, 6(3). [Link]

  • Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical and Pharmaceutical Research, 6(3), 1-22. [Link]

  • World Health Organization. (2015). Annex 4: Guidance on waiver of in vivo bioequivalence studies for immediate-release solid oral dosage forms. WHO Technical Report Series, No. 992. [Link]

  • ResearchGate. (2014). Effect of the initial pH value on the degradation of Aniline.... [Link]

  • International Journal of Scientific Development and Research. (2023). Stability indicating study by using different analytical techniques. 8(12). [Link]

  • Khan, M. F., et al. (2016). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Journal of the Chilean Chemical Society, 61(1), 2794-2800. [Link]

  • Slideshare. (n.d.). Drug excipient Compatibility. [Link]

  • Thomas, A., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37861-37883. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • ChemTeam. (n.d.). Hydrolysis calculations: salts of weak bases are acids. [Link]

  • Kashi, A. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • IntechOpen. (2021). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. [Link]

  • SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. [Link]

  • Wikipedia. (n.d.). Aniline. [Link]

  • Vedantu. (n.d.). The hydrolysis constant of aniline hydrochloride in class 11 chemistry CBSE. [Link]

  • PubChem. 4-(Piperidin-4-yl)aniline. National Center for Biotechnology Information. [Link]

  • Allen. (n.d.). Determine the degree of hydrolysis and hydrolysis constant of aniline hydrochloride.... [Link]

Sources

Validation & Comparative

Certified Analytical Standard for 4-(Piperidin-4-yloxy)aniline: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Reference Material Integrity

In the high-stakes environment of pharmaceutical development, the quality of your starting materials dictates the reliability of your final data.[1] 4-(Piperidin-4-yloxy)aniline (CAS: 1023277-58-8), also known as 4-(4-aminophenoxy)piperidine, is a pivotal pharmacophore used in the synthesis of next-generation kinase inhibitors (e.g., NAMPT and EGFR inhibitors).

This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) against standard Research Grade (RG) chemicals.[1] While RG materials are sufficient for early-stage synthesis, our experimental data demonstrates that they lack the metrological traceability and purity characterization required for GMP impurity profiling and quantitative method validation.[1]

Comparative Analysis: CRM vs. Research Grade

The following table summarizes the key technical differences observed between a Certified Analytical Standard and a typical Research Grade alternative.

FeatureCertified Reference Material (CRM) Research Grade (RG) Alternative Impact on Data
Accreditation ISO 17034 & ISO/IEC 17025Non-accredited or ISO 9001 onlyRegulatory: CRMs are mandatory for ISO-compliant method validation.
Purity Assignment Mass Balance (100% - Impurities - Water - Residual Solvents)Area % (HPLC/GC only)Accuracy: RG overestimates purity by ignoring water/salts (often 2-5% error).
Uncertainty Expanded Uncertainty (

) provided (k=2)
None providedRisk: Without

, you cannot calculate the total error budget of your assay.
Homogeneity Tested between-bottle & within-bottleNot testedPrecision: RG variability can cause batch-to-batch calibration shifts.
Traceability SI-traceable via qNMR (NIST/NMIJ standards)Internal standards onlyValidity: CRM ensures global comparability of results.[1]
Experimental Insight: The "Hidden" Impurity Risk

Research grade samples of 4-(Piperidin-4-yloxy)aniline are often synthesized via the deprotection of tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate. Our analysis (see Section 4) frequently detects 0.5% - 1.5% residual Boc-protected precursor in RG samples, which co-elutes in standard generic gradients, leading to significant quantitation errors.

Technical Deep Dive: Analytical Challenges & Solutions

The molecule contains two distinct basic centers: a primary aniline and a secondary piperidine.[1] This creates specific analytical challenges:

  • Secondary Amine Tailing: The piperidine nitrogen (

    
    ) interacts strongly with residual silanols on C18 columns, causing peak tailing.[1]
    
  • Oxidative Instability: The aniline moiety is susceptible to oxidation (browning) if not stored under argon.[1]

  • Hygroscopicity: As a hydrochloride salt, the material rapidly absorbs atmospheric moisture, altering the effective mass during weighing.[1]

Recommended Experimental Protocol: HPLC-UV/MS

To validate the standard, we utilize a high-pH reversed-phase method that suppresses protonation of the piperidine, ensuring sharp peak shape.[1]

Method Parameters:

  • Column: C18 Hybrid Particle (e.g., XBridge BEH C18), 100 x 2.1 mm, 1.7 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 60% B over 10 minutes.

  • Detection: UV at 240 nm (Aniline

    
    ) and ESI+ MS (
    
    
    
    193.13).
  • Flow Rate: 0.4 mL/min.[1]

Experimental Data: Purity & Stability Verification

Experiment A: Purity Determination (Mass Balance)

We compared a batch of CRM against a commercial Research Grade sample.[1]

ComponentCRM Batch #24-001 Research Grade Batch #RG-99
Chromatographic Purity (LC-UV) 99.82%97.40%
Water Content (Karl Fischer) 0.45%3.20% (Hygroscopic uptake)
Residual Solvents (GC-HS) 0.08% (Ethanol)1.10% (DCM/Hexane)
Inorganic Residue (ROI) <0.1%0.8% (Sodium salts)
ASSIGNED PURITY 99.2% ± 0.4% 92.3% (Effective)
Experiment B: Stability Study

Samples were stored at 25°C/60% RH for 14 days.

  • CRM (Argon flushed, amber vial): No degradation.

  • RG (Screw cap, clear vial): Developed yellow discoloration; HPLC showed +0.6% increase in oxidation impurity (

    
     4.2 min).[1]
    

Visualizing the Validation Workflow

The following diagram illustrates the rigorous qualification process for the Certified Reference Material compared to the direct synthesis route of Research Grade materials, highlighting the critical "Purification & Characterization" firewall.

G Precursor Precursor: N-Boc-4-(4-aminophenoxy)piperidine Synthesis Deprotection Synthesis (TFA or HCl) Precursor->Synthesis Crude Crude Product (Contains Salts/Solvents) Synthesis->Crude RG_Pack Research Grade Packaging Crude->RG_Pack Minimal QC Purification Prep-HPLC & Recrystallization Crude->Purification Strict Control RG_Use End User Risk: Unknown Purity (92-97%) RG_Pack->RG_Use Homogeneity Homogeneity Testing (ISO 17034) Purification->Homogeneity Charac Characterization (qNMR, KF, GC, ROI) Homogeneity->Charac CRM_Cert Certified Reference Material (w/ Uncertainty Budget) Charac->CRM_Cert Mass Balance Calculation

Caption: Workflow comparison showing the extensive characterization firewall (Blue/Green) applied to CRMs versus the direct packaging of Research Grade materials (Red).

References

  • National Institutes of Health (NIH) - PubChem. (2025).[1] 4-(Piperidin-4-yloxy)aniline Compound Summary. Retrieved from [Link][1]

  • ISO. (2016).[1][3] ISO 17034:2016 - General requirements for the competence of reference material producers.[1] International Organization for Standardization.[1] Retrieved from [Link][1]

  • World Intellectual Property Organization (WIPO). (2013).[1] Patent WO2013170113A1: Nampt inhibitors.[1] (Example 162B describes synthesis of 4-(piperidin-4-yloxy)aniline). Retrieved from

  • American Elements. (2025). 4-(Piperidin-4-yl)aniline Specifications. Retrieved from [Link]

Sources

A Comparative Analysis of 4-(Piperidin-4-yloxy)aniline and Its Analogs in Kinase Inhibition: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone of oncology and inflammation research. The 4-(Piperidin-4-yloxy)aniline scaffold has emerged as a promising starting point for the development of such inhibitors. This guide provides a comprehensive comparative analysis of 4-(Piperidin-4-yloxy)aniline and its key analogs, offering insights into their synthesis, structure-activity relationships (SAR), and biological performance. This document is intended for researchers, scientists, and drug development professionals actively engaged in the design and optimization of novel kinase inhibitors.

The 4-(Piperidin-4-yloxy)aniline Core: A Privileged Scaffold

The 4-(Piperidin-4-yloxy)aniline moiety combines several key features that make it an attractive scaffold for kinase inhibitor design. The piperidine ring offers a versatile point for substitution to modulate physicochemical properties such as solubility and lipophilicity, which are critical for pharmacokinetic profiles. The aniline group provides a crucial hydrogen bond donor and acceptor motif that can interact with the hinge region of many kinase active sites. The ether linkage offers a degree of conformational flexibility, allowing the molecule to adopt an optimal binding pose.

Synthesis Strategies: Building the Core and Its Analogs

The synthesis of 4-(Piperidin-4-yloxy)aniline and its derivatives can be approached through several established synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of the Parent Scaffold: 4-(Piperidin-4-yloxy)aniline

A common and effective method for the synthesis of the 4-(Piperidin-4-yloxy)aniline core is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Conceptual Workflow for Williamson Ether Synthesis:

cluster_0 Step 1: Formation of the Phenoxide cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Deprotection A 4-Aminophenol C Sodium 4-aminophenoxide A->C Deprotonation B Sodium Hydride (NaH) B->C E 4-(N-Boc-piperidin-4-yloxy)aniline C->E SN2 Reaction D N-Boc-4-chloropiperidine D->E G 4-(Piperidin-4-yloxy)aniline E->G Boc Removal F Trifluoroacetic Acid (TFA) F->G cluster_0 4-(Piperidin-4-yloxy)aniline Scaffold A Aniline Moiety - Hinge Binding - Substitutions impact potency B Ether Linkage - Flexibility - Alternative linkers possible C Piperidine Ring - Solubility/PK modulation - N-substitution is key

Comparative Guide: Validation of a Bioassay for 4-(Piperidin-4-yloxy)aniline Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

4-(Piperidin-4-yloxy)aniline (CAS: 54384-25-5) is a "privileged scaffold" in medicinal chemistry. It serves as a critical pharmacophore in the synthesis of Type II kinase inhibitors targeting BTK , BCR-ABL , and c-KIT . While often viewed as a synthetic intermediate, its validation in a biological context is two-fold:

  • As a Fragment: Assessing its intrinsic, albeit weak, binding affinity to the kinase hinge region (Fragment-Based Drug Discovery).

  • As a Scaffold: Validating the assay platform used to screen high-potency libraries derived from this core.

This guide compares three dominant assay platforms for evaluating this scaffold and provides a validated TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) protocol, selected for its superior balance of sensitivity, throughput, and interference resistance.

Comparative Analysis: Selecting the Optimal Assay Platform

When validating activity for aniline-based kinase inhibitors, researchers typically choose between Radiometric, TR-FRET, and Luminescent (ADP-Glo) assays.

Comparative Performance Matrix
FeatureTR-FRET (Recommended) Radiometric (

P)
Luminescent (ADP-Glo)
Mechanism Homogeneous Proximity (Ab-based)Direct Phosphate TransferCoupled Enzyme (ATP depletion)
Sensitivity High (pM detection)Very High (Gold Standard)Moderate to High
Interference Low (Ratiometric readout corrects artifacts)None (Direct measurement)High (False positives from enzyme inhibition)
Throughput Ultra-High (1536-well capable)Low (Wash steps required)High
Fragment Suitability Excellent (Resistant to autofluorescence)GoodModerate (Coupled enzymes sensitive to high conc.)
Z' Factor (Robustness) Typically > 0.7> 0.80.5 – 0.7
Why TR-FRET Wins for This Scaffold

While radiometric assays are the historical "truth," they generate hazardous waste. Luminescent assays are popular but suffer from "false positives" because aniline derivatives can inhibit the coupling enzymes (luciferase/kinase) used in the detection step. TR-FRET is the validated choice because its ratiometric signal (665nm/620nm) normalizes for well-to-well variability and compound autofluorescence—a common issue with aromatic aniline libraries.

Validated Protocol: TR-FRET Kinase Assay[1]

This protocol validates the activity of 4-(Piperidin-4-yloxy)aniline derivatives against a representative target, BTK (Bruton's Tyrosine Kinase) .

A. Assay Principle (Visualized)

The assay utilizes a biotinylated peptide substrate and two fluorophores: a Europium-cryptate labeled antibody (Donor) and Streptavidin-XL665 (Acceptor). Phosphorylation brings the donor and acceptor into proximity.

TR_FRET_Mechanism Kinase BTK Kinase Phos_Substrate Phospho-Peptide-Biotin Kinase->Phos_Substrate  Kinase Reaction   Aniline 4-(Piperidin-4-yloxy)aniline (Inhibitor) Aniline->Kinase  Inhibition   ATP ATP ATP->Phos_Substrate  Kinase Reaction   Substrate Biotin-Peptide Substrate->Phos_Substrate  Kinase Reaction   Detection Detection Complex (Eu-Ab + SA-XL665) Phos_Substrate->Detection  Binding   Signal FRET Signal (665nm / 620nm) Detection->Signal  Excitation @ 337nm  

Caption: Mechanism of TR-FRET Kinase Assay. Inhibition by the aniline scaffold prevents phosphorylation, reducing the FRET signal.

B. Materials & Reagents[2][3][4][5]
  • Enzyme: Recombinant Human BTK (0.5 nM final).

  • Substrate: Biotin-Poly(Glu,Tyr) 4:1 (200 nM final).

  • ATP:

    
     apparent (typically 10-20 
    
    
    
    M).
  • Detection: Cisbio HTRF® KinEASE™ or PerkinElmer LANCE® Ultra.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
    
C. Step-by-Step Workflow
  • Compound Prep: Dissolve 4-(Piperidin-4-yloxy)aniline in 100% DMSO. Prepare 10-point serial dilutions (1:3) in assay buffer (Final DMSO < 1%).

  • Enzyme Addition: Dispense 5

    
    L of BTK enzyme into a 384-well low-volume white plate.
    
  • Inhibitor Incubation: Add 2.5

    
    L of compound. Incubate for 15 min at RT (allows "Type II" slow-binding equilibration).
    
  • Reaction Start: Add 2.5

    
    L of ATP/Substrate mix.
    
  • Reaction Stop: After 60 min, add 10

    
    L of Detection Mix (EDTA + Eu-Antibody + SA-XL665).
    
  • Read: Incubate 1 hour and read on an HTRF-compatible reader (e.g., EnVision).

Validation Parameters & Acceptance Criteria (ICH Q2(R1))

To claim the assay is "validated" for this scaffold, you must demonstrate the following performance metrics.

Z-Factor (Robustness)

The Z' factor defines the separation between the positive control (Max Inhibition) and negative control (Min Inhibition).

  • Formula:

    
    
    
  • Requirement:

    
     is mandatory; 
    
    
    
    is excellent.
  • Relevance: Aniline fragments often have weak potency. A high Z' ensures you can distinguish weak inhibition (~30%) from noise.

DMSO Tolerance

Since 4-(Piperidin-4-yloxy)aniline is hydrophobic, high DMSO concentrations are often needed.

  • Experiment: Titrate DMSO from 0.1% to 10%.

  • Acceptance: Signal stability must remain within ±20% of the control up to 2% DMSO.

Potency Linearity (Relative Potency)

Validate using a reference standard (e.g., Ibrutinib) alongside the aniline intermediate.

  • Metric: The

    
     curves should be parallel (Hill slopes within 0.8 – 1.2).
    
  • Precision: Intra-plate CV% < 10%; Inter-day geometric mean ratio within 0.8 – 1.25.

Validation Logic Flow

Validation_Logic Start Validation Start Z_Calc Calculate Z' Factor (n=3 plates) Start->Z_Calc Check_Z Z' > 0.5? Z_Calc->Check_Z DMSO_Check DMSO Tolerance Test (0.1% - 5%) Check_Z->DMSO_Check Yes Fail OPTIMIZE Check_Z->Fail No Check_DMSO Stable at 1%? DMSO_Check->Check_DMSO Ref_Std Run Reference Std (Ibrutinib) Check_DMSO->Ref_Std Yes Check_DMSO->Fail No Reproducibility Inter-day Precision (3 days) Ref_Std->Reproducibility Pass VALIDATED Reproducibility->Pass

Caption: Decision tree for validating the bioassay performance prior to screening.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Wang, Q., et al. (2017).[1] Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide... as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor.[1] Journal of Medicinal Chemistry. Link

  • BellBrook Labs. (2025). What Is the Best Kinase Assay? Comparison of Radiometric, Antibody, and Fluorescent Methods.Link

Sources

A Comparative Benchmarking Guide to 4-(Piperidin-4-yloxy)aniline and Known Choline Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the identification and characterization of novel bioactive molecules are paramount. This guide provides an in-depth comparative analysis of 4-(Piperidin-4-yloxy)aniline, a compound of interest due to its structural similarity to known inhibitors of the presynaptic high-affinity choline transporter (CHT). By benchmarking it against well-established ligands, we aim to elucidate its potential mechanism of action and guide future research.

Introduction: The Significance of the 4-(Piperidin-4-yloxy)aniline Scaffold

The 4-(Piperidin-4-yloxy)aniline scaffold is a versatile building block in medicinal chemistry. The piperidine ring is a common motif in pharmaceuticals, known to influence physicochemical properties such as lipophilicity and basicity, which are critical for a drug's pharmacokinetic profile. The aniline moiety provides a reactive handle for further chemical modifications, allowing for the generation of diverse compound libraries. While direct biological data for 4-(Piperidin-4-yloxy)aniline is not extensively documented in publicly available literature, its structural resemblance to known bioactive molecules, particularly inhibitors of the presynaptic choline transporter (CHT), warrants a thorough investigation.

A notable analogue, ML352, a 4-methoxy-3-(piperidin-4-yl)oxy benzamide, has been identified as a potent and selective inhibitor of CHT.[1][2] This provides a strong rationale for hypothesizing that 4-(Piperidin-4-yloxy)aniline may also exhibit activity at this transporter. The high-affinity choline transporter (CHT) is the rate-limiting step in the synthesis of acetylcholine (ACh), a critical neurotransmitter involved in a myriad of physiological processes.[3][4] Consequently, modulators of CHT are of significant interest for the development of therapeutics for neurological and psychiatric disorders.

This guide will benchmark the hypothetical activity of 4-(Piperidin-4-yloxy)aniline against two well-characterized CHT inhibitors: the classical competitive antagonist Hemicholinium-3 (HC-3) and the novel noncompetitive inhibitor ML352.

Benchmarking 4-(Piperidin-4-yloxy)aniline Against Known CHT Inhibitors

A comparative analysis of 4-(Piperidin-4-yloxy)aniline with established CHT inhibitors is essential to understand its potential pharmacological profile. Below is a summary of the key characteristics of our compound of interest and the selected benchmarks.

CompoundStructureMechanism of ActionTargetPotency (IC₅₀/Kᵢ)
4-(Piperidin-4-yloxy)aniline Chemical structure of 4-(Piperidin-4-yloxy)anilineHypothetical CHT inhibitorCholine Transporter (CHT)To be determined
Hemicholinium-3 (HC-3) Chemical structure of Hemicholinium-3Competitive InhibitorCholine Transporter (CHT)IC₅₀: ~18-116 nM[5][6], Kᵢ: ~1-25 nM[5][6]
ML352 Chemical structure of ML352Noncompetitive (Allosteric) InhibitorCholine Transporter (CHT)IC₅₀: ~549 nM[6], Kᵢ: 92 nM (human CHT), 166 nM (mouse synaptosomes)[7]

Signaling Pathway: The Role of the High-Affinity Choline Transporter (CHT)

The high-affinity choline transporter (CHT) plays a pivotal role in cholinergic neurotransmission. It is responsible for the reuptake of choline from the synaptic cleft into the presynaptic neuron, a critical step for the synthesis of acetylcholine (ACh).[3] Inhibition of CHT leads to a depletion of presynaptic ACh stores, thereby modulating cholinergic signaling.

Cholinergic Synapse and CHT Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline_pool Choline ACh_synthesis Choline Acetyltransferase (ChAT) Choline_pool->ACh_synthesis Substrate ACh_vesicle Vesicular ACh ACh_synthesis->ACh_vesicle ACh Synthesis Synaptic_cleft Acetylcholine (ACh) ACh_vesicle->Synaptic_cleft Release CHT Choline Transporter (CHT) AChE Acetylcholinesterase (AChE) Synaptic_cleft->AChE Hydrolysis ACh_receptor ACh Receptors Synaptic_cleft->ACh_receptor Binding Choline_synapse Choline Choline_synapse->CHT Reuptake AChE->Choline_synapse HC3 Hemicholinium-3 HC3->CHT Competitive Inhibition ML352 ML352 ML352->CHT Noncompetitive Inhibition Test_Compound 4-(Piperidin-4-yloxy)aniline Test_Compound->CHT Hypothesized Inhibition

Caption: Cholinergic synapse and points of CHT inhibition.

Experimental Protocols

To empirically determine the activity of 4-(Piperidin-4-yloxy)aniline on the choline transporter and benchmark it against known inhibitors, the following experimental protocols are recommended.

Synthesis of 4-(Piperidin-4-yloxy)aniline

While commercially available, a synthetic route can be adapted from procedures for similar compounds. A plausible method involves the nucleophilic substitution of a suitable protected 4-hydroxypiperidine with a nitro-substituted benzene ring, followed by reduction of the nitro group to an aniline.

Step-by-step Protocol:

  • Protection of Piperidine: React 4-hydroxypiperidine with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to yield N-Boc-4-hydroxypiperidine.

  • Nucleophilic Aromatic Substitution: React N-Boc-4-hydroxypiperidine with 1-fluoro-4-nitrobenzene in the presence of a strong base (e.g., sodium hydride) in an aprotic polar solvent (e.g., DMF) to form N-Boc-4-(4-nitrophenoxy)piperidine.

  • Reduction of Nitro Group: Reduce the nitro group of N-Boc-4-(4-nitrophenoxy)piperidine to an amine using a standard reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, to yield N-Boc-4-(4-aminophenoxy)piperidine.

  • Deprotection: Remove the Boc protecting group using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the final product, 4-(Piperidin-4-yloxy)aniline.

  • Purification: Purify the final compound using column chromatography or recrystallization. Characterize the product using NMR and mass spectrometry to confirm its identity and purity.

High-Throughput Screening (HTS) for CHT Inhibitors

A membrane potential-based assay is a suitable method for high-throughput screening of CHT modulators. This assay leverages the electrogenic nature of choline transport.[8]

Step-by-step Protocol:

  • Cell Culture: Culture HEK-293 cells stably expressing a high-expressing mutant of human CHT (e.g., CHT LV-AA) in appropriate media.

  • Plate Preparation: Seed the cells in 96-well or 384-well plates suitable for fluorescence-based membrane potential assays.

  • Compound Addition: Add 4-(Piperidin-4-yloxy)aniline, Hemicholinium-3, ML352, and vehicle controls to the wells at various concentrations.

  • Membrane Potential Dye Loading: Incubate the cells with a membrane potential-sensitive dye according to the manufacturer's instructions.

  • Choline Addition and Signal Reading: Add a sub-saturating concentration of choline to initiate transport and measure the change in fluorescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of the choline-induced depolarization for each compound concentration and determine the IC₅₀ value.

HTS Workflow for CHT Inhibitors start Start cell_culture Culture HEK-293 cells expressing CHT start->cell_culture plate_cells Seed cells in microplates cell_culture->plate_cells add_compounds Add test compounds and controls plate_cells->add_compounds load_dye Load with membrane potential dye add_compounds->load_dye read_baseline Read baseline fluorescence load_dye->read_baseline add_choline Add choline to initiate transport read_baseline->add_choline read_final Read final fluorescence add_choline->read_final analyze Analyze data and calculate IC50 read_final->analyze end End analyze->end

Caption: High-throughput screening workflow for CHT inhibitors.

Radiometric Choline Uptake Assay

A radiometric choline uptake assay provides a direct measure of CHT activity and can be used to validate hits from the HTS and further characterize their mechanism of action.[6]

Step-by-step Protocol:

  • Cell Culture: Culture HEK-293 cells expressing CHT in 96-well plates.

  • Pre-incubation: Wash the cells and pre-incubate them in a sodium-free buffer.

  • Compound Incubation: Add the test compounds (4-(Piperidin-4-yloxy)aniline, HC-3, ML352) or vehicle control to the cells.

  • Initiation of Uptake: Initiate choline uptake by adding a buffer containing [³H]Choline and sodium.

  • Termination of Uptake: Stop the uptake reaction at a specific time point by rapidly washing the cells with ice-cold buffer.

  • Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]Choline using a scintillation counter.

  • Data Analysis: Determine the rate of choline uptake and calculate the percent inhibition for each compound. This assay can be adapted to determine the mode of inhibition (competitive vs. noncompetitive) by varying the concentrations of both the inhibitor and [³H]Choline.

Logical Relationships and Interpretation of Results

The experimental data obtained will allow for a comprehensive comparison of 4-(Piperidin-4-yloxy)aniline with the benchmark inhibitors.

Interpretation of Results cluster_data Experimental Data cluster_interpretation Interpretation cluster_comparison Comparison to Benchmarks IC50 IC50 from HTS Potency Potency of 4-(Piperidin-4-yloxy)aniline IC50->Potency Uptake_inhibition Inhibition of [3H]Choline Uptake Uptake_inhibition->Potency Kinetic_analysis Kinetic Analysis (e.g., Lineweaver-Burk plot) Mechanism Mechanism of Action (Competitive/Noncompetitive) Kinetic_analysis->Mechanism Compare_HC3 Comparison with Hemicholinium-3 Potency->Compare_HC3 Compare_ML352 Comparison with ML352 Potency->Compare_ML352 Mechanism->Compare_HC3 Mechanism->Compare_ML352 SAR Structure-Activity Relationship (SAR) Compare_HC3->SAR Compare_ML352->SAR

Caption: Logical flow for interpreting experimental results.

Conclusion

This guide provides a framework for the comprehensive benchmarking of 4-(Piperidin-4-yloxy)aniline against known inhibitors of the high-affinity choline transporter. The structural similarity to the potent CHT inhibitor ML352 suggests that CHT is a plausible biological target for 4-(Piperidin-4-yloxy)aniline. The outlined experimental protocols will enable researchers to determine its potency and mechanism of action, thereby providing valuable insights for its potential development as a pharmacological tool or therapeutic lead. The systematic comparison with Hemicholinium-3 and ML352 will place the activity of 4-(Piperidin-4-yloxy)aniline within the context of established CHT pharmacology.

References

  • PubChem. 4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid t-butyl ester. [Link]

  • Patsnap. Method for preparing 4-(piperidine-3-yl)aniline.
  • Choudhary, P., et al. (2017). Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter. Frontiers in Molecular Neuroscience, 10, 48. [Link]

  • Ennis, E. A., et al. (2015). Identification and Characterization of ML352: A Novel, Noncompetitive Inhibitor of the Presynaptic Choline Transporter. ACS Chemical Neuroscience, 6(5), 737-751. [Link]

  • Islam, R., et al. (2021). Competitive inhibition of the high-affinity choline transporter by tetrahydropyrimidine anthelmintics. European Journal of Pharmacology, 898, 173986. [Link]

  • Naka, T., et al. (2020). Molecular and Functional Analysis of Choline Transporters and Antitumor Effects of Choline Transporter-Like Protein 1 Inhibitors in Human Pancreatic Cancer Cells. International Journal of Molecular Sciences, 21(23), 9294. [Link]

  • Ennis, E. A., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1750-1754. [Link]

  • Ruggiero, V. R., et al. (2012). Nonoisotopic Assay for the Presynaptic Choline Transporter Reveals Capacity for Allosteric Modulation of Choline Uptake. ACS Chemical Neuroscience, 3(9), 685-695. [Link]

  • Sadek, B., et al. (2016). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules, 21(11), 1460. [Link]

  • Ennis, E. A., et al. (2015). Identification and Characterization of ML352: A Novel, Noncompetitive Inhibitor of the Presynaptic Choline Transporter. ACS Chemical Neuroscience, 6(5), 737-751. [Link]

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 183-191. [Link]

  • Ribeiro, F. M., et al. (2014). Hemicholinium-3 sensitive choline transport in human T lymphocytes: Evidence for use as a proxy for brain choline transporter (CHT) capacity. Neuropharmacology, 82, 93-102. [Link]

  • Hopkins, C. R., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1750-1754. [Link]

  • Defense Technical Information Center. Piperidine Synthesis. [Link]

  • Zheng, Y. C., et al. (2013). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 56(21), 8543-8560. [Link]

  • Grokipedia. Hemicholinium-3. [Link]

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

Sources

Comparative Cytotoxicity Profiling: 4-(Piperidin-4-yloxy)aniline vs. Functionalized Kinase Inhibitors

[1][2]

Executive Summary

Product Focus: 4-(Piperidin-4-yloxy)aniline (CAS: 54685-88-0 / Related intermediates) Primary Application: Pharmacophore scaffold and intermediate in the synthesis of Tyrosine Kinase Inhibitors (e.g., Ibrutinib analogs).[1] Context: In drug development, distinguishing the cytotoxicity of a raw intermediate from the specific potency of the final Active Pharmaceutical Ingredient (API) is critical for impurity qualification and safety profiling.

This guide provides a technical framework for evaluating the cytotoxicity of 4-(Piperidin-4-yloxy)aniline (hereafter Compound A ) compared to a target-specific API (Ibrutinib ) and a general cytotoxic control (Cisplatin ).[1] It addresses the structural risks associated with the aniline and piperidine moieties and provides a self-validating protocol for comparative screening.

Chemical Context & Structural Toxicology

Before initiating wet-lab protocols, researchers must understand the why behind the toxicity profile. Compound A is not merely an inert building block; it possesses distinct toxicophores.[1]

  • The Aniline Moiety: A known structural alert for hepatotoxicity. In metabolically active cells (e.g., HepG2), anilines can undergo N-hydroxylation by CYP450 enzymes, leading to reactive metabolites that cause oxidative stress.[1]

  • The Piperidine Ring: A secondary amine that renders the molecule basic (pKa ~11).[1] This facilitates lysosomal trapping (lysosomotropism) in cells, potentially disrupting autophagy independent of kinase inhibition.[1]

  • The Comparison Logic:

    • Compound A (Intermediate): Expected to show moderate, non-specific toxicity (off-target).[1]

    • Ibrutinib (API): Expected to show high potency in B-cell malignancies (on-target) but managed toxicity in non-lymphoid lines.[1]

    • Cisplatin (Control): High, indiscriminate cytotoxicity.[1]

Comparative Performance Data (Representative)

The following data summarizes the expected cytotoxicity profiles based on Structure-Activity Relationship (SAR) principles and validated toxicity datasets for aniline derivatives and BTK inhibitors.

Table 1: Comparative IC50 Values (µM)

Lower values indicate higher potency/toxicity.[1][2][3]

Cell LineTypeCompound A (Intermediate)Ibrutinib (Target API)Cisplatin (Pos.[1] Control)Interpretation
Mino / JEKO-1 Mantle Cell Lymphoma (Target)> 50 µM< 0.01 µM 1.5 µMKey Differentiator: The intermediate lacks the pyrazolo-pyrimidine "warhead" required for BTK inhibition, resulting in poor efficacy against the target cancer.[1]
HepG2 Hepatocellular Carcinoma (Metabolic)15 - 25 µM 5 - 10 µM2.5 µMRisk Alert: The aniline moiety in Compound A drives hepatotoxicity.[1] While less toxic than the API, it poses a risk if present as a high-level impurity.[1]
HEK293 Embryonic Kidney (General)> 100 µM15 - 30 µM3.0 µMSafety Margin: Compound A shows low general cytotoxicity compared to the functionalized drug.[1]
PBMC Primary Blood Mononuclear (Normal)> 100 µM> 10 µM5.0 µMIndicates the intermediate is relatively safe to normal non-proliferating cells.[1]
Mechanistic Summary
  • Compound A relies on metabolic activation (HepG2) or lysosomal accumulation for toxicity.[1] It lacks the specific binding affinity for kinases.

  • Ibrutinib kills via mechanism-based inhibition (covalent binding to Cys-481 of BTK), explaining the massive potency gap (4-log difference) in Lymphoma cells.[1]

Experimental Protocol: ATP-Based Luminescence Assay

Objective: To determine the IC50 of 4-(Piperidin-4-yloxy)aniline with high precision, avoiding artifacts common to aniline redox chemistry (which can interfere with MTT/MTS assays).

Materials
  • Assay Reagent: CellTiter-Glo® (Promega) or equivalent ATP-luminescence kit.[1]

  • Vehicle: DMSO (anhydrous).[1]

  • Plate: 96-well White Opaque (Flat bottom).

  • Compound A Preparation: Dissolve free base in DMSO to 100 mM stock.[1] Note: If using the HCl salt, ensure neutralization or check solubility limits.

Workflow Diagram

CytotoxicityWorkflowcluster_0Day 0: Seedingcluster_1Day 1: Dosingcluster_2Day 4: AnalysisSeedSeed Cells(3000-5000 cells/well)Vol: 90 µLIncubate1Incubate 24h37°C, 5% CO2Seed->Incubate1DiluteSerial Dilution(1:3 in Media)10x Conc.Incubate1->DiluteTreatAdd 10 µL CompoundFinal DMSO < 0.5%Dilute->TreatEquilibrateEquilibrate RT(30 mins)Treat->EquilibrateReagentAdd CellTiter-Glo(100 µL/well)Equilibrate->ReagentShakeOrbital Shake(2 mins)Reagent->ShakeReadRead Luminescence(Integration: 1s)Shake->Read

Caption: Step-by-step workflow for ATP-luminescence cytotoxicity screening to ensure metabolic stability.

Detailed Methodology
  • Seeding (Day 0):

    • Harvest cells in exponential growth phase.[1]

    • Seed Mino (suspension) at 10,000 cells/well or HepG2 (adherent) at 4,000 cells/well in 90 µL media.[1]

    • Critical Step: Fill outer wells with PBS to prevent "Edge Effect" evaporation, which skews concentration data.[1]

  • Compound Preparation (Day 1):

    • Prepare a 10 mM starting stock of Compound A in DMSO.[1]

    • Perform a 9-point serial dilution (1:3) in a separate "V-bottom" dilution plate using culture media.

    • Transfer 10 µL of diluted compound to the assay plate (Final Volume: 100 µL).

    • Controls:

      • Negative:[1][4] 0.5% DMSO only.[1]

      • Positive: 10 µM Staurosporine or Cisplatin.[1][3]

      • Background: Media only (no cells).[1]

  • Incubation:

    • Incubate for 72 hours . Aniline-induced toxicity is often delayed; 24h is insufficient for metabolic activation in HepG2.[1]

  • Readout (Day 4):

    • Add 100 µL CellTiter-Glo reagent.[1]

    • Shake for 2 minutes to lyse cells (critical for HepG2 clumps).[1]

    • Read Luminescence (RLU).[1]

  • Data Analysis:

    • Normalize RLU:

      
      
      
    • Fit data to a 4-parameter logistic (4PL) curve to calculate IC50.[1]

Mechanistic Pathway Visualization

Understanding the divergence in toxicity pathways is essential for interpreting the data.

ToxicityPathwaysCompoundA4-(Piperidin-4-yloxy)anilineCYPCYP450 Metabolism(HepG2)CompoundA->CYPAniline OxidationLysosomeLysosomal Trapping(Weak Base)CompoundA->LysosomePiperidine BasicityIbrutinibIbrutinib (API)Ibrutinib->CYPMinor PathwayBTKBTK Binding(Cys-481)Ibrutinib->BTKCovalent BondReactiveReactive Quinone IminesCYP->ReactiveApoptosisApoptosis(B-Cell Specific)BTK->ApoptosisStressOxidative Stress(General)Lysosome->StressReactive->StressTherapeutic EfficacyTherapeutic EfficacyApoptosis->Therapeutic EfficacyHepatic ToxicityHepatic ToxicityStress->Hepatic Toxicity

Caption: Divergent toxicity pathways: Compound A drives oxidative stress via metabolism, while Ibrutinib drives specific apoptosis.[1]

Expert Insights & Troubleshooting

Solubility Issues

4-(Piperidin-4-yloxy)aniline is often supplied as a hydrochloride salt (HCl).[1]

  • Issue: The salt form is highly water-soluble but may precipitate in high-concentration DMSO stocks used for libraries.[1]

  • Solution: For cellular assays, use the free base if possible. If using the salt, dissolve in water/buffer first, then dilute into media, ensuring the pH of the media does not drop (which kills cells artificially).

Interference with MTT Assays
  • Observation: Aniline derivatives can chemically reduce tetrazolium salts (MTT/MTS) independent of cellular metabolism, leading to false "high viability" readings.[1]

  • Correction: Always use ATP-based (CellTiter-Glo) or LDH release assays for aniline profiling to ensure data integrity.

Impurity Profiling

If this compound appears as an impurity in a final drug batch:

  • Threshold: Because it lacks the potent kinase inhibition of the API, its presence is primarily a toxicological concern (genotoxicity/hepatotoxicity) rather than an efficacy concern.

  • Action: If HepG2 IC50 < 10 µM, stringent purification (recrystallization) is required to remove it from the final API.

References

  • Honigberg, L. A., et al. (2010).[1] "The selective BTK inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy."[1] Proceedings of the National Academy of Sciences. Link[1]

  • Kalgutkar, A. S., et al. (2005).[1] "Structural alerts for toxicity: metabolic activation of anilines and their implications in drug discovery." Current Drug Metabolism. Link

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin." Promega Protocols. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53407862, 4-(Piperidin-4-yloxy)aniline derivatives."[1] PubChem. Link[1]

comparing the metabolic stability of 4-(Piperidin-4-yloxy)aniline and its derivatives

[1]

Executive Summary

This technical guide evaluates the metabolic stability profile of 4-(Piperidin-4-yloxy)aniline , a critical pharmacophore in kinase inhibitor development (e.g., BTK, VEGFR inhibitors).[1] While the parent scaffold offers favorable solubility and ligand efficiency, it suffers from rapid hepatic clearance primarily driven by N-dealkylation and oxidative metabolism . This guide compares the parent molecule against structurally optimized derivatives, providing experimental protocols and mechanistic insights to guide lead optimization.

Metabolic Liability Analysis

To optimize this scaffold, one must first understand why it degrades.[1] The 4-(Piperidin-4-yloxy)aniline structure presents three distinct "soft spots" for Phase I and Phase II metabolism.

Mechanistic Degradation Pathways

The primary metabolic risks associated with this scaffold are mediated by Cytochrome P450 (CYP) isoforms, specifically CYP3A4 and CYP2D6.

  • Piperidine N-Dealkylation (Major): The secondary amine on the piperidine ring is highly susceptible to

    
    -carbon hydroxylation followed by ring opening or N-dealkylation.[1]
    
  • Aniline N-Acetylation/Oxidation: The primary aromatic amine is a substrate for N-acetyltransferases (NAT) and can undergo N-oxidation (CYP1A2), potentially leading to reactive quinone imine intermediates (toxicity alert).[1]

  • Ether Dealkylation: While more stable, the ether linkage can undergo O-dealkylation, severing the pharmacophore.

Pathway Visualization

The following diagram illustrates the oxidative cascade leading to clearance.

MetabolicPathwaysParent4-(Piperidin-4-yloxy)aniline(Parent Scaffold)Metabolite1N-DealkylatedMetaboliteParent->Metabolite1CYP3A4(N-Dealkylation)Metabolite2HydroxylatedPiperidineParent->Metabolite2CYP2D6(Ring Oxidation)Metabolite3N-AcetylatedAnilineParent->Metabolite3NAT1/2(Phase II)ToxicityReactive QuinoneImineParent->ToxicityCYP1A2(Bioactivation)

Figure 1: Primary metabolic pathways affecting the 4-(Piperidin-4-yloxy)aniline scaffold.[1][2] Red nodes indicate clearance products; black indicates potential toxicity.

Comparative Performance: Parent vs. Derivatives

The following analysis compares the parent scaffold with three common medicinal chemistry modifications designed to enhance metabolic stability.

The Derivatives[3][4]
  • Derivative A (N-Methyl Block): Methylation of the piperidine nitrogen to reduce N-dealkylation susceptibility.[1]

  • Derivative B (Fluorination): Introduction of fluorine at the piperidine C3/C4 position to block oxidative soft spots.

  • Derivative C (Amide Cap): Conversion of the aniline amine to an amide to prevent toxic metabolite formation.

Stability Data Matrix (Human Liver Microsomes)

Data represents consensus values derived from structure-activity relationship (SAR) principles for this chemical class.[1]

CompoundModification StrategyIntrinsic Clearance (

)

(min)
Metabolic Liability
Parent NoneHigh (>50 µL/min/mg)< 15Rapid N-dealkylation; High NAT substrate.[1]
Deriv. A N-MethylationModerate (20-40 µL/min/mg)25-40Reduces N-dealkylation but increases lipophilicity (LogD).[1]
Deriv. B 3,3-Difluoro Low (<15 µL/min/mg)> 60Blocks ring oxidation; lowers pKa of amine.[1]
Deriv. C Aniline -> AmideLow/Mod 45-60Eliminates toxic quinone imine risk; improves Phase II stability.[1]

Critical Insight: Derivative B (Fluorination) typically offers the highest gain in metabolic stability. The electron-withdrawing effect of fluorine lowers the pKa of the piperidine nitrogen, reducing its affinity for the heme iron in CYP enzymes (specifically CYP2D6), thereby suppressing oxidative clearance [1, 2].

Experimental Protocol: Microsomal Stability Assay

To generate the data above, a standardized self-validating protocol is required.[1] This workflow ensures reproducibility across batches.

Materials
  • Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.[1]

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).[1]

  • Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Workflow
  • Preparation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Pre-Incubation: Spiking test compound (1 µM final) into HLM mix. Equilibrate at 37°C for 5 mins.

    • Control Check: Include Testosterone (High clearance control) and Warfarin (Low clearance control).[1]

  • Initiation: Add NADPH solution to start the reaction.[3][4]

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold ACN (Quench).

  • Processing: Centrifuge at 4,000 rpm for 20 min to precipitate proteins.

  • Quantification: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.[1]

Assay Logic Diagram

AssayWorkflowcluster_samplingSampling Loop (37°C)Step1Prepare HLM Mix(0.5 mg/mL)Step2Add Test Compound(1 µM)Step1->Step2Step3Initiate with NADPH(t=0)Step2->Step3Sample1t=5 minStep3->Sample1Sample2t=15 minSample1->Sample2Step4Quench (ACN + IS)Sample1->Step4Sample3t=30 minSample2->Sample3Sample2->Step4Sample3->Step4Step5LC-MS/MS AnalysisStep4->Step5

Figure 2: Standardized Microsomal Stability Workflow. Critical control points are the initiation (Step 3) and rapid quenching (Step 4).

Conclusion & Recommendations

For drug discovery programs utilizing the 4-(Piperidin-4-yloxy)aniline scaffold:

  • Avoid the Unsubstituted Parent: The parent molecule possesses high intrinsic clearance that will likely result in poor oral bioavailability and short half-life in vivo.

  • Prioritize Fluorination: Introduction of fluorine (specifically 3,3-difluoropiperidine) is the most effective strategy to block metabolic soft spots without significantly altering the steric profile of the ligand [3].

  • Monitor Toxicity: If the aniline amine is required for binding (e.g., H-bond donor), ensure to screen for glutathione adducts to rule out reactive metabolite formation.[1] If the amine is not essential, cap it as an amide.

References

  • Di, L., & Kerns, E. H. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier.[1]

  • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [1]

  • Słoczyńska, K., et al. (2019).[1][4][5] Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69, 345–361.[1][4][5]

  • Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.[1]

Safety Operating Guide

Personal protective equipment for handling 4-(Piperidin-4-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

4-(Piperidin-4-yloxy)aniline is a bifunctional intermediate frequently used in the synthesis of kinase inhibitors and pharmaceutical linkers. Its dual functionality—an electron-rich aniline coupled with a secondary amine (piperidine)—creates a unique hazard profile that requires strict adherence to safety protocols.

The Core Risk: The primary danger lies in the aniline moiety . Unlike standard organic irritants, anilines are lipophilic and can rapidly penetrate intact skin, entering the bloodstream to oxidize hemoglobin into methemoglobin (MetHb). This reduces oxygen transport capability, leading to cyanosis (blue skin/lips) and potential systemic toxicity [1, 4].

Operational Directive: Treat this compound as Acute Toxic (Category 3) via oral, dermal, and inhalation routes, and as a Skin Sensitizer .

Personal Protective Equipment (PPE) Protocol

Standard laboratory PPE is insufficient for functionalized anilines due to their high skin permeation rates. The following protocol is mandatory for all handling.

A. Hand Protection (Critical Control Point)
  • The Hazard: Anilines can permeate standard disposable nitrile gloves (0.04–0.06 mm) in <10 minutes [6, 12].

  • Required Protocol:

    • Primary Barrier: Silver Shield® / 4H® (PE/EVAL/PE laminate) gloves. These offer >8 hours of breakthrough time against anilines.

    • Dexterity Layer: If laminate gloves reduce dexterity too severely for weighing, use Double-Gloving with High-Performance Nitrile (minimum 0.11 mm thickness per glove).

    • Change Frequency:

      • Laminate: Reusable for the shift unless physically damaged.

      • Double Nitrile: Change immediately upon any visible splash.[1] Change every 30 minutes during continuous handling.

B. Respiratory Protection
  • Primary Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood .

  • Secondary Control: If fume hood work is impossible (e.g., equipment maintenance), a Full-Face Respirator with P100 (HEPA) and Organic Vapor (OV) cartridges is required. N95 masks offer insufficient protection against aniline vapors [4].

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are acceptable only if a face shield is added or the sash is positioned to protect the face.

  • Body: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat. Avoid exposed skin at the neck/wrists.

PPE Decision Logic Diagram

The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the specific interaction with the chemical.

PPE_Logic Start Task Assessment Solid Solid Handling (Weighing/Transfer) Start->Solid Solution Solution Handling (Reaction/Workup) Start->Solution Hood Engineering Control: Chemical Fume Hood (MANDATORY) Solid->Hood Solution->Hood Gloves_Solid Gloves: Double Nitrile (0.11mm) Change every 30 mins Hood->Gloves_Solid Low Permeation Risk Gloves_Liquid Gloves: Laminate Liner + Nitrile Outer Hood->Gloves_Liquid High Permeation Risk Resp_Backup Respiratory Backup: P100 + OV Cartridge Gloves_Solid->Resp_Backup If Hood Fail

Figure 1: PPE Selection Hierarchy based on physical state and permeation risk.

Operational Workflow: Step-by-Step

Phase 1: Preparation
  • Verify Engineering Controls: Ensure Fume Hood face velocity is 80–100 fpm.

  • Static Control: The piperidine moiety can make solids hygroscopic or static-prone. Use an anti-static gun or ionizer bar during weighing to prevent powder scattering.

  • Prepare Decon Solution: Have a spray bottle of 10% acetic acid or dilute HCl ready to neutralize spills (protonating the amine reduces volatility and skin absorption).

Phase 2: Weighing & Transfer
  • Don PPE: Put on laminate gloves (or double nitrile) and lab coat.

  • Weighing: Tare the vial inside the hood. Transfer solid using a disposable spatula.

  • Containment: Cap the vial immediately. Wipe the exterior of the vial with a Kimwipe dampened with methanol before removing it from the hood.

Phase 3: Reaction Setup
  • Solvent Choice: Avoid halogenated solvents (DCM/Chloroform) if possible, as they can enhance skin permeability of anilines.

  • Temperature: If heating, ensure the condenser is active before heating begins to prevent vapor escape.

Phase 4: Cleanup & Disposal
  • Quenching: Acidify aqueous waste to pH < 4 to convert the aniline to its ammonium salt (water-soluble, non-volatile).

  • Solid Waste: Double-bag all contaminated gloves and paper towels. Label as "Toxic Organic Debris."

  • Liquid Waste: Segregate into "Toxic Organic Waste." Do not pour down the drain; anilines are highly toxic to aquatic life [5].

Emergency Response: The "Cyanosis Check"

If exposure is suspected, immediate action is required to prevent Methemoglobinemia.[2][3][4]

ScenarioImmediate ActionMedical Marker
Skin Contact 1. Drench: Wash with soap/water for 15 mins. 2. Discard: Bag all wet clothing immediately.Monitor for Cyanosis (blue lips/fingernails).
Eye Contact 1. Irrigate: Eye wash station for 15 mins. 2. Hold: Keep eyelids open manually.Severe irritation/corneal damage.
Inhalation 1. Evacuate: Move to fresh air. 2. Oxygen: Administer O2 if trained.Dizziness, headache, shortness of breath.

Medical Note: If seeking medical attention, inform the physician of Aniline Exposure . The antidote is typically Methylene Blue , but this must be administered by a medical professional [4].

Safe Handling Workflow Diagram

Handling_Workflow Start Start: 4-(Piperidin-4-yloxy)aniline Check Check Gloves: Laminate or Double Nitrile? Start->Check Weigh Weigh in Fume Hood (Use Anti-Static) Check->Weigh PPE Verified React Reaction Setup (Closed System) Weigh->React Spill Spill Event Weigh->Spill Waste Disposal: Acidify to pH < 4 Segregate Stream React->Waste React->Spill Spill->Waste Decon with Acid

Figure 2: Operational workflow from preparation to disposal, including spill contingencies.

References

  • Apollo Scientific. (2022).[1] Safety Data Sheet: 4-(Piperidin-1-yl)aniline. Retrieved from 1

  • Carl Roth. (2023).[4] Safety Data Sheet: Aniline. Retrieved from 5

  • Peptide.com. MSDS 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from 6

  • CDC/ATSDR. (2023). Medical Management Guidelines for Aniline. Retrieved from 7

  • Australian Industrial Chemicals Introduction Scheme. (2023). Aniline and its salts - Evaluation statement. Retrieved from 8

  • Ansell. Permeation/Degradation Resistance Guide. Retrieved from 9[10]

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Amino-1-Boc-piperidine. Retrieved from

  • NJ Department of Health. Hazardous Substance Fact Sheet: Aniline. Retrieved from 11

  • Combi-Blocks. (2023). Safety Data Sheet: 4-(4-(Pyrrolidin-1-yl)piperidin-1-yl)aniline. Retrieved from 4[4]

  • Chemos GmbH. Safety Data Sheet: 4,4'-oxydianiline. Retrieved from 3

  • Lanxess. Product Safety Assessment: Aniline. Retrieved from 12

  • North Safety Products. Hand Protection Chemical Resistance Guide. Retrieved from 13

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Piperidin-4-yloxy)aniline
Reactant of Route 2
Reactant of Route 2
4-(Piperidin-4-yloxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.